JWH 122 N-(4-pentenyl) analog
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCMNJZLRNCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017184 | |
| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445577-68-3 | |
| Record name | (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to JWH-122 N-(4-pentenyl) analog: Structure, Properties, and Scientific Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of JWH-122 N-(4-pentenyl) analog, a synthetic cannabinoid of forensic and research interest. As a Senior Application Scientist, the following sections synthesize available data on its chemical identity, physicochemical properties, presumed synthesis, pharmacological profile, and expected metabolic fate. This document is intended to serve as a foundational resource for professionals engaged in research, drug development, and forensic analysis involving this and related compounds.
Introduction and Chemical Identity
JWH-122 N-(4-pentenyl) analog, also known by its synonyms JWH-022 4-methylnaphthyl analog and MAM2201 N-(4-pentenyl) analog, is a synthetic cannabinoid structurally related to JWH-122.[1] It is characterized by the substitution of the N-pentyl chain of JWH-122 with an N-(4-pentenyl) chain, introducing a terminal double bond.[1][2] This modification, while seemingly minor, can have significant implications for the compound's metabolism and potentially its pharmacological activity.
This compound is often encountered as an impurity or degradant in illicit preparations containing its parent compounds and serves as a crucial forensic marker.[1][2] It is important to note that the physiological and toxicological properties of JWH-122 N-(4-pentenyl) analog have not been extensively studied and are largely unknown.[1][2] This guide, therefore, draws upon data from its close structural relatives to provide a scientifically grounded perspective.
Table 1: Chemical and Physical Properties of JWH-122 N-(4-pentenyl) analog
| Property | Value | Source |
| IUPAC Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |
| CAS Number | 1445577-68-3 | |
| Molecular Formula | C₂₅H₂₃NO | |
| Formula Weight | 353.5 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | DMF: 15 mg/mL; DMSO: 15 mg/mL; Ethanol: 5 mg/mL |
Postulated Synthesis Pathway
Caption: Postulated two-step synthesis of JWH-122 N-(4-pentenyl) analog.
Step-by-Step Methodological Considerations:
Step 1: Synthesis of the Precursor, (4-methylnaphthalen-1-yl)(1H-indol-3-yl)methanone
-
Reaction Setup: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve indole in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Lewis Acid: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in stoichiometric amounts. The formation of an indole-Lewis acid complex is expected.
-
Acylation: Slowly add a solution of 4-methyl-1-naphthoyl chloride in the same anhydrous solvent to the reaction mixture. The reaction is a Friedel-Crafts acylation, where the electrophilic acylium ion is generated in situ and attacks the electron-rich C3 position of the indole ring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by carefully adding ice-water. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography, to yield the solid precursor.
Step 2: N-Alkylation to Yield JWH-122 N-(4-pentenyl) analog
-
Deprotonation of the Indole Nitrogen: In a separate moisture-free, inert atmosphere setup, suspend a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Formation of the Indole Anion: Slowly add a solution of the precursor from Step 1 to the base suspension at a reduced temperature (e.g., 0 °C). The indole nitrogen is deprotonated to form a nucleophilic indole anion.
-
Alkylation: Add 5-bromo-1-pentene (or a similar 4-pentenyl halide) to the reaction mixture. The indole anion undergoes a nucleophilic substitution (Sₙ2) reaction with the alkyl halide to form the N-C bond.
-
Reaction Monitoring and Purification: Monitor the reaction by TLC. After completion, quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain the final product.
Pharmacological Profile: An Extrapolation from JWH-122
Direct pharmacological data, such as cannabinoid receptor binding affinities (Kᵢ values) and functional activity for JWH-122 N-(4-pentenyl) analog, are not currently available in published literature. However, its close structural similarity to JWH-122 allows for a scientifically reasonable extrapolation of its expected pharmacological profile.
JWH-122 is a potent agonist at both the central cannabinoid receptor type 1 (CB₁) and the peripheral cannabinoid receptor type 2 (CB₂) with high binding affinities.
Table 2: Cannabinoid Receptor Binding Affinities of JWH-122
| Receptor | Kᵢ (nM) | Source |
| CB₁ | 0.69 | |
| CB₂ | 1.2 |
The N-alkyl chain length and composition are known to significantly influence the affinity and efficacy of synthetic cannabinoids at the CB receptors. The pentyl chain of JWH-122 is considered optimal for high affinity. The introduction of a terminal double bond in the N-(4-pentenyl) analog is unlikely to drastically alter the overall lipophilicity and conformation to an extent that would abolish cannabinoid receptor activity. Therefore, it is highly probable that JWH-122 N-(4-pentenyl) analog also acts as a potent agonist at both CB₁ and CB₂ receptors .
The functional consequence of CB₁ receptor agonism in the central nervous system is the modulation of neurotransmitter release, leading to the psychoactive effects associated with cannabinoids. CB₂ receptor agonism is primarily associated with immunomodulatory effects.
Caption: Predicted metabolic fate of JWH-122 N-(4-pentenyl) analog.
Analytical Methodologies
The detection and quantification of JWH-122 N-(4-pentenyl) analog in biological matrices and seized materials are crucial for forensic and clinical toxicology. While validated methods specific to this analog are not widely published, established protocols for JWH-122 and other synthetic cannabinoids are readily adaptable.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is a robust technique for the identification of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of hydroxylated metabolites.
-
Sample Preparation: Extraction from the matrix (e.g., blood, urine, oral fluid) is typically performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Analysis: The extract is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that can be compared to a reference library for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of compounds, including non-volatile and thermally labile metabolites.
-
Sample Preparation: Similar to GC-MS, sample preparation involves LLE or SPE. A "dilute-and-shoot" approach may also be feasible for some matrices with sufficient sensitivity.
-
Analysis: The sample is separated by liquid chromatography, and the eluent is introduced into the mass spectrometer. In tandem MS, a precursor ion (the parent molecule or a specific fragment) is selected and fragmented to produce product ions. The specific precursor-to-product ion transitions are highly selective for the target analyte, enabling accurate quantification even in complex matrices.
Table 3: Recommended Analytical Parameters for LC-MS/MS (Predicted)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| JWH-122 N-(4-pentenyl) analog | 354.2 | 185.1 | 157.1 |
| Hydroxylated Metabolite | 370.2 | 185.1 | 157.1 |
| Dihydrodiol Metabolite | 388.2 | 185.1 | 203.1 |
| Carboxylic Acid Metabolite | 384.2 | 185.1 | 157.1 |
| Note: These are predicted values and require experimental verification. |
Toxicity and Legal Status
Toxicity:
The toxicological properties of JWH-122 N-(4-pentenyl) analog are currently unknown. [1][2]However, synthetic cannabinoids as a class have been associated with a range of adverse health effects, which can be severe and, in some cases, fatal. These effects can include cardiovascular, gastrointestinal, neurological, and psychiatric symptoms. The higher potency of many synthetic cannabinoids compared to THC, the primary psychoactive component of cannabis, contributes to their increased risk profile. Given its presumed potent CB₁ receptor agonism, JWH-122 N-(4-pentenyl) analog should be handled with extreme caution in a research setting.
Legal Status:
JWH-122 is a Schedule I controlled substance in the United States and is controlled in many other jurisdictions worldwide. Due to "analog" or "similar substance" legislation in many countries, JWH-122 N-(4-pentenyl) analog is also likely to be considered a controlled substance. Researchers should consult their local regulations before possessing or handling this compound.
Conclusion
JWH-122 N-(4-pentenyl) analog is a synthetic cannabinoid of significant interest to the forensic and research communities. While direct experimental data on its pharmacology, metabolism, and toxicity are lacking, a comprehensive understanding can be inferred from its close structural relationship to JWH-122 and other related compounds. This guide provides a foundational framework for understanding the chemical and biological properties of this analog, highlighting the need for further research to fully characterize its effects and associated risks. The postulated synthetic pathway and predicted metabolic map offer valuable starting points for chemists and toxicologists, while the outlined analytical methodologies provide a basis for its detection and quantification. As with all novel psychoactive substances, JWH-122 N-(4-pentenyl) analog should be approached with a rigorous and cautious scientific methodology.
References
-
JWH 122 N-(4-pentenyl) analog - Biochemicals - CAT N°: 11611 - Bertin bioreagent. [Link]
Sources
JWH 122 N-(4-pentenyl) analog CAS number and molecular weight
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of JWH-122 N-(4-pentenyl) analog, a synthetic cannabinoid of significant interest within the forensic and research communities. As a Senior Application Scientist, this document aims to synthesize the available technical data with practical insights, offering a valuable resource for professionals engaged in analytical chemistry, pharmacology, and drug development. JWH-122 N-(4-pentenyl) analog is structurally related to JWH-122, a potent synthetic cannabinoid, differing by the presence of a terminal double bond on the N-pentyl chain.[1][2] This structural modification has implications for its chemical properties and potential interactions with cannabinoid receptors. The compound is also an analog of MAM2201.[1][2] Due to its emergence as a designer drug, a thorough understanding of its chemical and physical properties is crucial for its identification and characterization in forensic samples.
Chemical and Physical Properties
The fundamental chemical and physical properties of JWH-122 N-(4-pentenyl) analog are summarized in the table below. This data is essential for the development of analytical methods for its detection and quantification, as well as for understanding its behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 1445577-68-3 | [1][3][4][5] |
| Molecular Formula | C25H23NO | [1][4][5] |
| Molecular Weight | 353.5 g/mol | [1][4] |
| IUPAC Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | [1][5] |
| Synonyms | JWH 022 4-methylnaphthyl analog, MAM2201 N-(4-pentenyl) analog | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 5 mg/ml | [1] |
| λmax | 222, 315 nm | [1] |
Structural Elucidation and Relationship to Parent Compounds
The chemical structure of JWH-122 N-(4-pentenyl) analog is key to understanding its potential activity and forensic significance. The diagram below illustrates its molecular structure and highlights its relationship to the parent compounds, JWH-122 and MAM2201.
Caption: Structural relationship of JWH-122 N-(4-pentenyl) analog to its parent compounds.
The key differentiating feature of the N-(4-pentenyl) analog is the terminal alkene group on the N-alkyl chain. This structural modification can influence the compound's binding affinity for cannabinoid receptors (CB1 and CB2) and its metabolic profile. While the physiological and toxicological properties of this specific analog are not extensively documented, its structural similarity to potent synthetic cannabinoids like JWH-122 suggests a potential for similar pharmacological effects.[1][2]
Experimental Protocols: A Guideline for Analytical Identification
For research and forensic laboratories, the accurate identification of JWH-122 N-(4-pentenyl) analog is paramount. The following is a generalized workflow for the analysis of this compound from a seized sample.
Sample Preparation
-
Extraction: Extract the suspected material with a suitable organic solvent such as methanol or acetonitrile. The choice of solvent should be guided by the sample matrix.
-
Filtration: Filter the extract to remove any particulate matter.
-
Dilution: Dilute the extract to an appropriate concentration for instrumental analysis. A starting concentration of 1 mg/mL is often suitable for initial screening.
Instrumental Analysis Workflow
The following diagram outlines a typical workflow for the chromatographic and spectrometric analysis of JWH-122 N-(4-pentenyl) analog.
Caption: Analytical workflow for the identification of JWH-122 N-(4-pentenyl) analog.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The mass spectrum of JWH-122 N-(4-pentenyl) analog will exhibit characteristic fragmentation patterns that can be compared against a reference standard or a spectral library.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. It provides both retention time and mass-to-charge ratio data, which are highly specific for compound identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural confirmation, particularly in the absence of a certified reference material, NMR spectroscopy is the gold standard. ¹H and ¹³C NMR will provide detailed information about the molecular structure, confirming the presence of the N-(4-pentenyl) chain.
Conclusion
JWH-122 N-(4-pentenyl) analog represents an important compound in the ever-evolving landscape of synthetic cannabinoids. Its close structural relationship to controlled substances like JWH-122 underscores the need for robust analytical methods for its detection. This guide has provided the core chemical and physical data, highlighted its structural context, and outlined a practical workflow for its identification. For researchers and drug development professionals, a thorough understanding of such analogs is critical for advancing our knowledge in the fields of pharmacology, toxicology, and forensic science.
References
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JWH 122 N-(4-pentenyl) analog - Biochemicals. Bertin Bioreagent. [Link]
-
Jwh 122. PubChem, National Institutes of Health. [Link]
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Structure of JWH-122 ((4-methyl-1-naphthalenyl)(1-pentyl-1H-indol3-yl)-methanone) and numbering of the naphthyl frame. ResearchGate. [Link]
-
Substance Details JWH-122 N-(4-pentenyl). United Nations Office on Drugs and Crime. [Link]
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A Technical Guide to the Purity, Characterization, and Formulation of JWH-122 N-(4-pentenyl) analog Reference Standards
Abstract
This technical guide provides a comprehensive framework for researchers, analytical chemists, and forensic scientists on the critical aspects of purity assessment and formulation for the synthetic cannabinoid reference standard, JWH-122 N-(4-pentenyl) analog (CAS: 1445577-68-3). As a structural analog of JWH-122 and MAM2201, this compound is significant in forensic and research applications, often encountered as an impurity or marker for its parent compounds[1]. Ensuring the integrity of analytical standards through rigorous characterization and precise formulation is paramount for generating reliable, reproducible, and defensible scientific data. This document delineates the essential physicochemical properties, outlines a multi-technique approach for purity and identity verification, provides detailed protocols for the preparation of calibrated solutions, and discusses best practices for storage and handling to maintain long-term stability.
Introduction: The Imperative for High-Purity Standards
This guide is structured to provide not just protocols, but the scientific rationale behind them, adhering to the principles governing the production of Certified Reference Materials (CRMs) where applicable[4][5]. We will proceed from the foundational characterization of the neat material to its ultimate use as a precisely formulated solution.
Physicochemical Profile
A thorough understanding of the analyte's fundamental properties is the first step in its proper handling and use. The key physicochemical data for JWH-122 N-(4-pentenyl) analog are summarized below.
| Property | Value | Source(s) |
| Formal Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | [1] |
| CAS Number | 1445577-68-3 | [1][6] |
| Molecular Formula | C₂₅H₂₃NO | [1] |
| Formula Weight | 353.5 g/mol | [1] |
| Purity Specification | ≥98% | [1] |
| Appearance | Crystalline solid | [1] |
| UV λmax | 222, 315 nm | [1] |
| Storage Temperature | -20°C | [1] |
Solubility Profile
The choice of solvent is critical for formulation. It must fully solubilize the analyte at the desired concentration without promoting degradation. The solubility for this analog has been empirically determined by major suppliers.
| Solvent | Concentration | Source(s) |
| DMF | ~15 mg/mL | [1] |
| DMSO | ~15 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
Causality: Aprotic solvents like DMF and DMSO are effective due to their ability to disrupt the crystal lattice of the solid compound. Ethanol, a polar protic solvent, is also viable but at a lower capacity. For analytical standards intended for LC-MS, selecting a solvent compatible with the mobile phase, such as acetonitrile or methanol, is often preferred[7].
Purity and Identity Verification: A Multi-Modal Approach
No single analytical technique is sufficient to confirm both the identity and purity of a reference standard. A self-validating system employs orthogonal methods—techniques that measure different chemical properties—to build a comprehensive and trustworthy characterization profile.
Caption: Orthogonal Analytical Workflow for Standard Verification.
High-Performance Liquid Chromatography (HPLC) for Purity
HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. It separates the primary compound from synthesis byproducts and degradants, with purity calculated as the percentage of the main peak area relative to the total peak area.
Experimental Protocol: HPLC-UV Purity Assessment
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid for improved peak shape). A typical starting point is 80:20 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a ~1 mg/mL solution in acetonitrile.
-
Detection: Monitor at the UV maxima, 222 nm and 315 nm, to capture all potential impurities[1].
-
Analysis: Integrate all peaks. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The industry standard for high-purity reference materials is ≥98%[1].
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity
GC-MS provides definitive identification by separating compounds and generating a characteristic mass spectrum (a molecular fingerprint). This confirms the molecular weight and fragmentation pattern of the analyte.
Experimental Protocol: GC-MS Identification
-
System: A GC coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Dilute the analyte to ~1 mg/mL in methanol or ethyl acetate[8].
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 10 min.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range from 40 to 500 m/z.
-
Analysis: Compare the resulting mass spectrum with a reference library or theoretical fragmentation pattern to confirm the identity and molecular weight (353.5)[1]. This technique is highly effective for identifying isomers and related impurities[9][10].
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is the gold standard for unambiguous structure determination[11][12]. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the molecular framework, confirming atom connectivity and stereochemistry.
Experimental Protocol: ¹H NMR Structural Confirmation
-
System: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the standard in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (0.00 ppm)[8].
-
Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Analysis: The resulting spectrum should be consistent with the proposed structure of (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone. Key regions to inspect include the aromatic protons of the naphthalene and indole rings, the aliphatic protons of the pentenyl chain, and the characteristic signals for the terminal alkene group[11][13].
Formulation of Calibrated Standard Solutions
The goal of formulation is to prepare a stable solution with a precisely known concentration, ensuring traceability and minimizing uncertainty[2][14]. This requires meticulous gravimetric preparation and adherence to best practices.
Caption: Workflow for Preparing Calibrated Standard Solutions.
Experimental Protocol: Preparation of a 1 mg/mL Standard in Acetonitrile
-
Glassware Preparation: Use Class A volumetric flasks and deactivated amber glass ampuls. Deactivation prevents the analyte from adsorbing to the glass surface, which is crucial for maintaining concentration accuracy[4].
-
Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of the JWH-122 N-(4-pentenyl) analog neat material (purity ≥98%) into the 10 mL volumetric flask. Record the weight to at least four decimal places.
-
Dissolution: Add approximately 8 mL of high-purity acetonitrile to the flask. Use a vortex mixer and/or sonicator to ensure the material is fully dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add acetonitrile to the calibration mark on the flask. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Concentration Calculation: Calculate the exact concentration using the following formula, which accounts for the purity of the neat material: Concentration (mg/mL) = (Weight of Material (mg) * Purity) / Volume of Flask (mL)
-
Packaging: Aliquot the solution into amber, flame-sealed ampuls to prevent solvent evaporation and degradation from UV light.
-
Labeling and Storage: Label each ampul with the compound name, concentration, lot number, and expiration date. Store at -20°C to ensure long-term stability[1][15][16].
Stability and Storage
Synthetic cannabinoids can be susceptible to degradation, especially under improper storage conditions[16][17]. Stability testing is crucial for establishing an accurate shelf-life[18].
-
Temperature: Frozen storage at -20°C is the most effective condition for preserving the stability of synthetic cannabinoids in both neat form and solution over extended periods[1][15][17]. Room temperature and refrigerated conditions can lead to significant degradation of some analogs[16].
-
Light: As with many complex organic molecules, exposure to UV light should be minimized. The use of amber vials or ampuls is a standard practice to protect against photodegradation[4].
-
Container: The choice of container is important. Glass is generally preferred over plastic for long-term storage, as cannabinoids have been shown to adsorb to certain polymer surfaces[16].
For JWH-122 N-(4-pentenyl) analog, a stability of ≥5 years is reported for the crystalline solid when stored at -20°C[1]. Formulated solutions in appropriate solvents, when properly sealed and stored, are typically stable for at least 4 years[7].
Conclusion
The integrity of a JWH-122 N-(4-pentenyl) analog reference standard is a non-negotiable prerequisite for any scientific study or forensic analysis. This guide has detailed a robust, multi-faceted approach to ensure that integrity. By combining a thorough understanding of the compound's physicochemical properties with orthogonal analytical techniques (HPLC, GC-MS, NMR) for purity and identity verification, researchers can have high confidence in their standard. Furthermore, adherence to meticulous formulation protocols and best practices for storage and handling guarantees the accuracy and stability of the working solutions, ultimately leading to data of the highest quality and trustworthiness.
References
-
Bertin Bioreagent. (n.d.). JWH 122 N-(4-pentenyl) analog - Biochemicals. Retrieved from [Link]
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Fort, C. (2016). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. Retrieved from [Link]
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ILAC. (2005). ILAC-G9:2005 - Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]
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Restek. (n.d.). 10 Critical Steps to World-Class Certified Reference Materials (CRMs). Retrieved from [Link]
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Fort, C., Jourdan, T., Kemp, J., & Curtis, B. (n.d.). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. Retrieved from [Link]
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Scribd. (n.d.). Guidelines For The Selection and Use of Certified Reference Materials. Retrieved from [Link]
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DigitalCommons@Molloy. (n.d.). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. Retrieved from [Link]
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UAB Digital Commons. (n.d.). Analyzing Cannabinoid Stability in Different Conditions and Validating Novel Cannabinoids for Oral Fluid Analysis. Retrieved from [Link]
-
ASTM International. (2023, July 5). What are Certified Reference Materials? Retrieved from [Link]
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Abouchedid, R., Ho, J., Hudson, S., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. National Institutes of Health. Retrieved from [Link]
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IAEA. (n.d.). Development and use of reference materials and quality control materials. Retrieved from [Link]
-
Cal Laboratories. (2021, November 10). Stability Testing for Cannabis. Retrieved from [Link]
-
Papaseit, E., Pérez-Mañá, C., Pérez-Coy, A., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. Retrieved from [Link]
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SWGDRUG.org. (2014, January 22). JWH-122 Monograph. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Retrieved from [Link]
-
Papaseit, E., Pérez-Mañá, C., Pérez-Coy, A., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. PubMed. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. Retrieved from [Link]
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Huynh, W. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship, University of California. Retrieved from [Link]
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OUCI. (n.d.). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Retrieved from [Link]
-
Papaseit, E., Pérez-Mañá, C., Pérez-Coy, A., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to JWH-122 N-(4-pentenyl) analog: Emergence, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of synthetic cannabinoids, the identification and characterization of novel analogs and impurities are paramount for forensic scientists, researchers, and public health officials. This technical guide provides a comprehensive overview of JWH-122 N-(4-pentenyl) analog, a compound structurally related to the potent synthetic cannabinoid JWH-122. While not as extensively studied as its parent compound, this analog has emerged as a significant substance in the forensic analysis of illicit products, often appearing as an impurity or a marker for the presence of other synthetic cannabinoids. This guide will delve into the discovery and history of this analog, its chemical synthesis, analytical characterization, and its relationship to JWH-122 and other related compounds.
Discovery and History: An Emergence from the Shadows of Designer Drugs
The history of JWH-122 N-(4-pentenyl) analog is intrinsically linked to the work of Dr. John W. Huffman at Clemson University. Beginning in 1984, Dr. Huffman and his research team synthesized over 400 synthetic cannabinoid compounds, including the widely recognized JWH series, with the primary goal of developing pharmacological tools to study the endocannabinoid system. JWH-122, or (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, was one such compound, demonstrating high affinity for both the CB1 and CB2 cannabinoid receptors.
Unlike the parent compound, the N-(4-pentenyl) analog does not have a distinct, documented moment of discovery as a primary research target. Instead, it emerged from the forensic analysis of "Spice" or "K2" products, illicit herbal blends laced with synthetic cannabinoids. It is often considered an impurity or a degradant of JWH-122 or the related compound MAM2201.[1][2] Its presence in seized materials serves as a forensic marker, indicating the synthesis or degradation pathways of these more well-known synthetic cannabinoids. The physiological and toxicological properties of the JWH-122 N-(4-pentenyl) analog are largely unknown.[1][2]
Chemical Profile and Synthesis
Chemical Structure and Properties
The defining feature of JWH-122 N-(4-pentenyl) analog is the substitution of the N-pentyl chain of JWH-122 with an N-(4-pentenyl) chain, which introduces a terminal double bond.[1][3]
| Property | Value | Source |
| Chemical Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | [3] |
| Molecular Formula | C25H23NO | [3] |
| Molecular Weight | 353.5 g/mol | [3] |
| CAS Number | 1445577-68-3 | [3] |
Plausible Synthetic Pathway
While specific synthetic procedures for JWH-122 N-(4-pentenyl) analog are not extensively published in academic literature, a plausible route can be inferred from general methods for the N-alkylation of indoles. The synthesis would likely follow a two-step process: N-alkenylation of the indole core followed by Friedel-Crafts acylation.
Step 1: N-Alkenylation of Indole
The indole nitrogen can be alkylated using an appropriate alkenyl halide, in this case, 5-bromo-1-pentene, in the presence of a base.
Step 2: Friedel-Crafts Acylation
The resulting N-alkenylated indole can then be acylated at the C3 position with 4-methyl-1-naphthoyl chloride in the presence of a Lewis acid catalyst.
Analytical Characterization
The identification of JWH-122 N-(4-pentenyl) analog in forensic samples relies on modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of novel compounds. The NMR spectra of JWH-122 N-(4-pentenyl) analog would exhibit characteristic signals for the protons and carbons of the 4-methylnaphthalenyl, indolyl, and N-(4-pentenyl) groups. The signals corresponding to the terminal double bond of the pentenyl chain would be a key diagnostic feature distinguishing it from JWH-122.
Relationship to JWH-122 and MAM2201
The significance of JWH-122 N-(4-pentenyl) analog is best understood in the context of its relationship with JWH-122 and MAM2201.
-
JWH-122 : As a direct analog, the primary difference is the terminal double bond on the N-alkyl chain. This modification may influence its binding affinity for cannabinoid receptors, although no specific pharmacological data is available for the analog. JWH-122 itself is a potent agonist at both CB1 and CB2 receptors.[4]
-
MAM2201 : This synthetic cannabinoid is structurally a hybrid of JWH-122 and AM-2201. It features the 4-methylnaphthalenoyl group of JWH-122 and the N-(5-fluoropentyl) chain of AM-2201. The N-(4-pentenyl) analog of JWH-122 is therefore also structurally similar to MAM2201, differing in the substituent on the pentyl chain (a terminal double bond versus a fluorine atom).
The co-occurrence of these compounds in illicit products suggests common synthetic precursors or pathways, or the degradation of one compound into another.
Pharmacology and Toxicology: An Area for Future Research
A significant knowledge gap exists regarding the pharmacology and toxicology of JWH-122 N-(4-pentenyl) analog. Most sources explicitly state that its physiological and toxicological properties are unknown.[1][2] However, given its structural similarity to JWH-122, a potent cannabinoid agonist, it is reasonable to hypothesize that the N-(4-pentenyl) analog would also exhibit activity at cannabinoid receptors. The introduction of the terminal double bond could potentially alter its metabolic profile and duration of action compared to the saturated alkyl chain of JWH-122. Further research, including receptor binding assays and in vivo studies, is necessary to elucidate the pharmacological and toxicological profile of this compound.
Observational studies on humans consuming JWH-122 have reported cardiovascular effects, such as increases in blood pressure and heart rate, with minimal subjective effects at low doses.[5][6][7] It is plausible that the N-(4-pentenyl) analog could elicit similar effects.
Legal Status
JWH-122 is a Schedule I controlled substance in the United States and is controlled in many other countries.[[“]][[“]] The legal status of the N-(4-pentenyl) analog is often covered under analogue legislation, which broadly controls substances that are structurally and/or pharmacologically similar to scheduled drugs. Researchers and forensic chemists should consult their local regulations to ensure compliance.
Conclusion and Future Directions
JWH-122 N-(4-pentenyl) analog represents an important case study in the ongoing challenge of identifying and characterizing emerging synthetic cannabinoids. While its history is not one of targeted discovery for therapeutic purposes, its emergence in forensic casework underscores the need for agile and comprehensive analytical methods. The lack of pharmacological and toxicological data highlights a critical area for future research to better understand the potential risks associated with this and other novel synthetic cannabinoids. Continued monitoring and characterization of such analogs are essential for law enforcement, public health, and the broader scientific community to stay ahead of the curve in the dynamic landscape of designer drugs.
References
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Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. PubMed. (2018-03-15). Available from: [Link]
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JWH 122 N-(4-pentenyl) analog. Bertin Bioreagent. Available from: [Link]
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Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study. PubMed. (2021-08-19). Available from: [Link]
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Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
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Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study. National Institutes of Health. (2021-08-19). Available from: [Link]
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Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study. Frontiers. (2021-08-18). Available from: [Link]
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Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction. ACS Publications. (2022-05-20). Available from: [Link]
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Novel Synthesis of Fused Indoles by the Palladium-Catalyzed Cyclization of N-Cycloalkenyl-o-haloanilines. Thieme. Available from: [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. National Institutes of Health. (2020-12-10). Available from: [Link]
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Identification and characterization of JWH-122 used as new ingredient in "Spice-like" herbal incenses. ResearchGate. (2011-04-08). Available from: [Link]
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(4-Methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone. PubChem. Available from: [Link]
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(4-Ethylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone. PubChem. Available from: [Link]
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Showing metabocard for 4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone (HMDB0253748). Human Metabolome Database. (2021-09-11). Available from: [Link]
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Naphthalen-1-yl(1-(pent-4-enyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone. UNODC. Available from: [Link]
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Showing Compound p-Menth-1-en-4-ol (FDB014601). FooDB. (2010-04-08). Available from: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of JWH-122 and its N-(4-pentenyl) Analog at Cannabinoid Receptors
Introduction: The Rise of Synthetic Cannabinoids and the Imperative for Comprehensive Characterization
The landscape of psychoactive substances has been dramatically reshaped by the emergence of synthetic cannabinoids (SCs). These compounds, often designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, frequently exhibit potencies and pharmacological profiles that lead to severe and unpredictable adverse effects. Among the vast family of SCs, the JWH series, developed by John W. Huffman, has been prominent. JWH-122, a methylated analog of JWH-018, is a potent agonist at both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2).[1][2][3]
This guide focuses on JWH-122 and its lesser-known derivative, the JWH-122 N-(4-pentenyl) analog. While JWH-122 has been characterized as a high-affinity ligand for cannabinoid receptors, its N-(4-pentenyl) analog remains largely unstudied, with its physiological and toxicological properties yet to be determined.[4][5] This document, therefore, serves a dual purpose: first, to provide a detailed technical overview of the established mechanism of action of JWH-122 as a representative potent SC, and second, to present a comprehensive experimental framework for the complete pharmacological characterization of novel analogs like the N-(4-pentenyl) variant.
For researchers and drug development professionals, understanding the precise molecular interactions and cellular consequences of these ligands is paramount. This guide provides the foundational knowledge and detailed methodologies required to elucidate the mechanism of action of such compounds, ensuring scientific rigor and fostering the development of safer therapeutic agents or more accurate forensic analysis.
Part 1: Elucidating the Foundational Pharmacology of JWH-122
The initial step in characterizing any novel cannabinoid ligand is to determine its binding affinity for the primary targets, the CB1 and CB2 receptors. This is followed by functional assays to ascertain whether the ligand acts as an agonist, antagonist, or inverse agonist, and to quantify its efficacy and potency.
Receptor Binding Affinity: The First Clue to Potency
The affinity of a ligand for its receptor is a critical determinant of its potency. JWH-122 is known to be a high-affinity ligand at both CB1 and CB2 receptors, indicating that it can effectively bind to and potentially activate these receptors at low nanomolar concentrations.[2][3]
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
| JWH-122 | 0.69 | 1.2 |
Table 1: Binding Affinities of JWH-122 for Human Cannabinoid Receptors.[2][3]
The determination of the inhibition constant (Kᵢ) is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., JWH-122 or its analog) to displace a radiolabeled ligand with known affinity from the receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).
-
Test compound (JWH-122 N-(4-pentenyl) analog).
-
Non-specific binding control (e.g., a high concentration of a known potent cannabinoid like WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester and scintillation counter.
Procedure:
-
Preparation: Thaw the receptor membrane preparations on ice and resuspend in assay buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and receptor membranes.
-
Test Compound: A range of concentrations of the test compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Activity: From Binding to Cellular Response
While binding affinity indicates the strength of the interaction, it does not reveal the functional consequence of that binding. Functional assays are essential to determine whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. For G protein-coupled receptors (GPCRs) like CB1 and CB2, two primary functional readouts are G-protein activation and the modulation of adenylyl cyclase activity.
Cannabinoid receptors are coupled to inhibitory G-proteins (Gᵢ/ₒ).[6] Agonist binding induces a conformational change in the receptor, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, leading to its activation. The [³⁵S]GTPγS binding assay measures this activation by using a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated Gα subunits.[7][8][9][10][11] The accumulation of [³⁵S]GTPγS provides a direct measure of receptor-mediated G-protein activation.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating G-proteins via CB1 or CB2 receptors.
Materials:
-
CB1 or CB2 receptor-expressing cell membranes.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (JWH-122 N-(4-pentenyl) analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).
-
Materials for filtration and scintillation counting as in the binding assay.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of GDP (e.g., 10-100 µM).
-
Receptor membranes.
-
A range of concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiation: Add [³⁵S]GTPγS to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and quantify radioactivity as previously described.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
The canonical signaling pathway for Gᵢ/ₒ-coupled receptors involves the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[6] Therefore, agonist activation of CB1 and CB2 receptors leads to a decrease in intracellular cAMP levels. To measure this decrease, cells are typically stimulated with an agent that increases basal cAMP levels, such as forskolin, and the ability of the test compound to inhibit this stimulated production is quantified.
Objective: To measure the inhibition of adenylyl cyclase by a test compound.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin.
-
Test compound (JWH-122 N-(4-pentenyl) analog).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with the phosphodiesterase inhibitor for a short period.
-
Stimulation: Add a mixture of a fixed concentration of forskolin and varying concentrations of the test compound to the cells.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Part 2: Investigating Downstream Signaling Pathways
Beyond the immediate effects on G-proteins and cAMP, cannabinoid receptor activation triggers a cascade of downstream signaling events that ultimately mediate the physiological and psychoactive effects of these compounds. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.
MAPK/ERK Pathway Activation
Activation of both CB1 and CB2 receptors has been shown to stimulate the phosphorylation and activation of ERK1/2 (also known as p44/p42 MAPK).[12][13][14][15] This pathway is crucial for regulating cellular processes such as gene expression, proliferation, and survival. The activation of ERK is a common downstream event for many GPCRs and can be initiated through both G-protein-dependent and β-arrestin-mediated mechanisms.
Objective: To determine if a test compound induces the phosphorylation of ERK1/2.
Materials:
-
Cells expressing CB1 or CB2 receptors.
-
Test compound (JWH-122 N-(4-pentenyl) analog).
-
Serum-free medium.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Serum Starvation: Culture cells to near confluence and then incubate in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with various concentrations of the test compound for a specific time course (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the bound antibodies.
-
Re-probe the same membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total-ERK.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample to determine the extent of ERK activation.
-
Sources
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- 9. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
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- 15. bosterbio.com [bosterbio.com]
An In-depth Technical Guide to the Potential In Vivo Metabolites of JWH-122 N-(4-pentenyl) Analog
Abstract
This technical guide provides a predictive framework for the in vivo metabolism of the JWH-122 N-(4-pentenyl) analog, a synthetic cannabinoid structurally related to JWH-122. While specific metabolic data for this analog is not yet prevalent in published literature, we can construct a robust predictive model by leveraging established metabolic pathways of its parent compound, JWH-122, and other synthetic cannabinoids with unsaturated alkyl side-chains.[1] This document outlines the probable Phase I and Phase II metabolic transformations, details a comprehensive analytical workflow for their identification and characterization in biological matrices, and offers insights into the causality behind the proposed experimental design. The primary objective is to equip researchers and forensic scientists with the foundational knowledge and practical methodologies required to investigate the biotransformation of this and structurally similar novel psychoactive substances.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of new psychoactive substances (NPS).[2] Originally developed for therapeutic research, they are now predominantly encountered in forensic and clinical toxicology.[3] The JWH series, particularly JWH-122, is a well-characterized naphthoylindole SCRA known for its high affinity for both CB1 and CB2 receptors.[4] The emergence of analogs, such as the JWH-122 N-(4-pentenyl) analog, presents a continuous challenge for analytical detection.
These compounds are extensively metabolized in the body, and often, the parent compound is present at very low or undetectable concentrations in urine, the most common matrix for drug testing.[5] Consequently, identifying drug intake relies almost exclusively on the detection of its major metabolites.[2][6] This guide focuses on predicting these metabolic products for the JWH-122 N-(4-pentenyl) analog, providing a critical starting point for developing targeted analytical methods.
Predicted Metabolic Pathways
The metabolic fate of any xenobiotic is governed by its chemical structure. The JWH-122 N-(4-pentenyl) analog possesses several key structural features susceptible to enzymatic transformation: the N-(4-pentenyl) side-chain, the indole core, and the 4-methyl-naphthyl moiety. Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: Functionalization Reactions
Phase I metabolism is primarily mediated by the cytochrome P450 (CYP450) enzyme superfamily. These reactions introduce or expose polar functional groups, preparing the molecule for Phase II conjugation and subsequent excretion.[7] For the JWH-122 N-(4-pentenyl) analog, the following pathways are predicted to be most significant.
-
Metabolism of the N-(4-pentenyl) Side-Chain: The terminal double bond of the pentenyl chain is a novel and highly reactive site compared to the saturated pentyl chain of the parent JWH-122.
-
Epoxidation-Hydrolysis: The double bond is susceptible to CYP-mediated epoxidation to form an epoxide intermediate. This epoxide is then rapidly hydrolyzed by epoxide hydrolase enzymes to yield a vicinal dihydrodiol (a 4,5-dihydroxypentyl metabolite). This is a common and significant metabolic pathway for compounds containing alkenyl moieties.
-
Allylic Hydroxylation: The carbon atom adjacent to the double bond (C3) is an allylic position, which is another primary target for CYP-mediated hydroxylation. This would result in a pent-4-en-3-ol metabolite.
-
Oxidation to Carboxylic Acid: The primary alcohol formed from the hydroxylation of the 4-methyl group on the naphthyl ring, or any primary alcohol formed on the side chain, can be further oxidized by cytosolic alcohol and aldehyde dehydrogenases to form a carboxylic acid metabolite.[7] This is a major metabolic route for many SCRAs, including JWH-122.[8]
-
-
Aromatic Hydroxylation: Consistent with the known metabolism of JWH-122, monohydroxylation is expected to occur on the aromatic systems.[8][9]
-
Indole Ring Hydroxylation: Hydroxylation can occur at various positions on the indole ring, with the 5- and 6-positions being common targets.[8]
-
Naphthyl Ring Hydroxylation: The naphthalene ring system is another site for hydroxylation.
-
Methyl Group Hydroxylation: The 4-methyl group on the naphthalene ring can be hydroxylated to a benzylic alcohol, which can be further oxidized to a carboxylic acid.
-
The diagram below illustrates the predicted major Phase I metabolic pathways.
Caption: Fig 1. Predicted in vivo metabolic pathways.
Phase II Metabolism: Conjugation Reactions
Phase II metabolism involves the conjugation of the polar metabolites from Phase I with endogenous molecules to increase their water solubility and facilitate excretion.
-
Glucuronidation: This is the most dominant Phase II pathway for synthetic cannabinoids.[2][10] The hydroxyl groups introduced during Phase I serve as attachment points for glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12] It is highly probable that the various hydroxylated metabolites of the JWH-122 N-(4-pentenyl) analog will be extensively excreted in urine as glucuronide conjugates.[9][13]
-
Sulfation: Sulfation is another, though typically less common, conjugation pathway that may occur at hydroxylated sites.[10]
Analytical Strategy for Metabolite Identification
A robust and systematic analytical approach is essential for identifying and confirming the structure of predicted metabolites in biological samples. The workflow described below is a self-validating system designed for comprehensive metabolite profiling.
Experimental Workflow
The process begins with sample collection from an appropriate in vivo model, followed by multi-step preparation and analysis using high-resolution mass spectrometry.
Caption: Fig 2. Step-by-step analytical workflow.
Detailed Experimental Protocols
Step 1: In Vivo Model and Sample Collection
-
Rationale: Chimeric mice with humanized livers are an excellent model as they can closely replicate human-specific metabolism.[9] Alternatively, standard laboratory rats can be used.[14] Analysis of authentic human urine samples, when available, provides the most direct evidence.[8]
-
Protocol:
-
Administer the JWH-122 N-(4-pentenyl) analog to the chosen animal model via a relevant route (e.g., intraperitoneal injection, oral gavage).
-
Collect urine and/or blood samples at timed intervals over 24-48 hours.
-
Pool the urine samples for comprehensive metabolite profiling. Store all samples at -20°C or lower until analysis.
-
Step 2: Sample Preparation
-
Rationale: This step is crucial for isolating metabolites from the complex biological matrix and for confirming the presence of conjugated metabolites. Comparing a hydrolyzed sample to a non-hydrolyzed control is a self-validating step; metabolites that appear or significantly increase in abundance after hydrolysis were present as conjugates.
-
Protocol:
-
Thaw biological samples (e.g., 1 mL of urine).
-
Split the sample into two aliquots. One will be the control, and the other will undergo hydrolysis.
-
Enzymatic Hydrolysis: To one aliquot, add a buffer solution (e.g., acetate or phosphate buffer, pH ~5.0) and a sufficient amount of β-glucuronidase enzyme. Incubate at an optimal temperature (e.g., 37-55°C) for 2-18 hours. This cleaves the glucuronide conjugates, releasing the Phase I metabolites.[9]
-
Extraction: Use Solid-Phase Extraction (SPE) for cleanup and concentration.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode C8/cation exchange) with methanol and water.
-
Load the hydrolyzed and non-hydrolyzed samples onto their respective cartridges.
-
Wash the cartridges with a weak solvent (e.g., water, 5% methanol) to remove interferences.
-
Elute the metabolites with an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture containing a small amount of ammonia for basic compounds).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS analysis.
-
Step 3: Instrumental Analysis and Data Interpretation
-
Rationale: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is the preferred analytical platform.[8][15] It provides exceptional sensitivity, chromatographic separation, and the accurate mass measurements necessary for determining the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment ions, providing structural information.[16]
-
Protocol:
-
Inject the reconstituted samples into the UHPLC-HRMS system.
-
Perform an initial full-scan analysis in both positive and negative ionization modes to detect all potential metabolites.
-
Process the data using metabolite identification software. Search for expected mass shifts from the parent compound corresponding to metabolic transformations (e.g., +15.9949 Da for hydroxylation, +31.9898 Da for dihydroxylation).
-
Generate a list of potential metabolite candidates based on accurate mass, retention time, and isotopic pattern.
-
Perform a second injection for targeted MS/MS analysis of the candidate ions.
-
Elucidate the structure by interpreting the fragmentation patterns. For example, hydroxylation on the pentenyl chain would result in a precursor ion with M+16, but key fragments corresponding to the unmodified naphthoylindole core would remain the same as the parent compound.[16]
-
Summary of Predicted Metabolites
The following table summarizes the key predicted metabolites based on the pathways discussed. The exact mass of the parent JWH-122 N-(4-pentenyl) analog (C25H25NO) is 367.1936 g/mol .
| Predicted Metabolite Class | Metabolic Reaction(s) | Formula | Mass Shift (from Parent) | Predicted Exact Mass (M) |
| Monohydroxy Metabolite | Hydroxylation | C25H25NO2 | +15.9949 | 383.1885 |
| Dihydroxy (Diol) Metabolite | Epoxidation + Hydrolysis | C25H27NO3 | +33.9983 | 401.1991 |
| Carboxylic Acid Metabolite | Hydroxylation + Oxidation | C25H23NO3 | +29.9742 | 397.1678 |
| Glucuronide Conjugate | Hydroxylation + Glucuronidation | C31H33NO8 | +192.0222 | 559.2155 |
Conclusion
The in vivo biotransformation of the JWH-122 N-(4-pentenyl) analog is predicted to be extensive, primarily targeting the novel N-alkenyl side-chain and the aromatic moieties. Key predicted metabolic pathways include side-chain epoxidation/hydrolysis to a dihydrodiol, allylic hydroxylation, and aromatic hydroxylation, followed by further oxidation and significant Phase II glucuronidation. These Phase I metabolites, and particularly their conjugated forms, are the most probable and reliable biomarkers for detecting exposure to this compound in biological matrices like urine.
The analytical workflow presented in this guide, centered on enzymatic hydrolysis and UHPLC-HRMS analysis, provides a robust and validated methodology for researchers to identify and structurally characterize these predicted metabolites. This framework not only facilitates the development of specific and sensitive detection methods for forensic and clinical toxicology but also serves as a model for investigating the metabolism of future emerging synthetic cannabinoids.
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Harvey, D. J., & Brown, N. K. (1989). Further studies on the oxidative cleavage of the pentyl side-chain of cannabinoids: identification of new biotransformation pathways in the metabolism of 3'-hydroxy-delta-9-tetrahydrocannabinol by the mouse. Xenobiotica, 19(12), 1437-1447. [Link]
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Harvey, D. J., & Brown, N. K. (1990). Oxidative cleavage of the pentyl side-chain of cannabinoids. Identification of new biotransformation pathways in the metabolism of 4'-hydroxy-delta-9-tetrahydrocannabinol in the mouse. Xenobiotica, 20(3), 329-342. [Link]
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Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 32, 229-247. [Link]
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Basiri, A., Yasuda, S., & Nishiya, N. (2018). Enzymatic analysis of glucuronidation of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22). PLoS One, 13(10), e0205645. [Link]
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Cannaert, A., Sparkes, E., Hulpia, F., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(23), 11504-11512. [Link]
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ResearchGate. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. [Link]
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Dumat, B., Rickli, A., Dame, M., et al. (2020). Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide. Drug Testing and Analysis, 12(10), 1437-1447. [Link]
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Li, J., Yao, J., Li, T., et al. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 23(13), 7352. [Link]
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Al-Ghananeem, A. M., & Al-Harbi, M. A. (2024). Cannabinoid-Induced Inhibition of Morphine Glucuronidation and the Potential for In Vivo Drug–Drug Interactions. Pharmaceutics, 16(3), 411. [Link]
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Richter, L. H. J., Maurer, H. H., & Meyer, M. R. (2019). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. Archives of Toxicology, 93(1), 123-137. [Link]
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Mannocchi, G., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414. [Link]
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Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414. [Link]
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Baginski, T. L., et al. (2018). Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. Neurotoxicology and Teratology, 66, 39-47. [Link]
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Manera, C., et al. (2019). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Journal of Molecular Graphics and Modelling, 88, 15-26. [Link]
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Holm, N. B., Linnet, K., & Støver, C. (2016). JWH-018 ω-OH, a shared hydroxy metabolite of the two synthetic cannabinoids JWH-018 and AM-2201, undergoes oxidation by alcohol dehydrogenase and aldehyde dehydrogenase enzymes in vitro forming the carboxylic acid metabolite. Toxicology Letters, 259, 35-43. [Link]
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Kevin, R. C., et al. (2015). Biotransformation of synthetic cannabinoids JWH-018, JWH-073 and AM2201 by Cunninghamella elegans. Forensic Science International, 257, 1-8. [Link]
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A Technical Guide to the Legal Status of JWH-122 N-(4-pentenyl) Analog for Research Applications
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not legal advice. All researchers must consult with their institution's legal counsel and relevant regulatory bodies to ensure full compliance with all applicable laws and regulations before commencing any research involving controlled or potentially controlled substances.
Introduction
The landscape of synthetic cannabinoid research is intrinsically linked with a complex and evolving legal framework. JWH-122, a potent synthetic cannabinoid, and its analogs are subject to stringent regulations globally due to their high potential for abuse. This guide provides an in-depth analysis of the legal status of the specific compound, JWH-122 N-(4-pentenyl) analog, to inform the research and drug development community. Understanding these legal nuances is critical for the compliant and ethical conduct of scientific investigation.
Part 1: The Parent Compound - JWH-122
JWH-122 is a synthetic cannabinoid that acts as a potent agonist for both the CB1 and CB2 receptors.[1] Its psychoactive effects have led to its classification as a controlled substance in numerous jurisdictions worldwide. A clear understanding of the legal status of JWH-122 is foundational to comprehending the regulations that apply to its analogs.
International Legal Status of JWH-122
The legal status of JWH-122 varies significantly across different countries, reflecting diverse legislative approaches to controlling new psychoactive substances (NPS).
| Jurisdiction | Legal Status | Classification | Key Legislation |
| United States | Controlled | Schedule I | Controlled Substances Act[2][3] |
| United Kingdom | Controlled | Class B | Misuse of Drugs Act 1971[2][4] |
| Canada | Controlled | Schedule II | Controlled Drugs and Substances Act[2] |
| Australia | Prohibited Substance | Schedule 9 | Poisons Standard[2] |
| China | Controlled | - | Controlled Substances List[2] |
| Germany | Authorized Trade Only | Anlage II | Betäubungsmittelgesetz[2] |
| European Union | Monitored | - | EMCDDA Monitoring[5][6][7] |
Part 2: JWH-122 N-(4-pentenyl) Analog - A Substance for Research
JWH-122 N-(4-pentenyl) analog is a derivative of JWH-122, distinguished by the presence of a terminal double bond on the pentyl chain.[8] This structural modification places it squarely in the category of a "designer drug" or "research chemical." While its physiological and toxicological properties are not extensively documented, its structural similarity to a controlled substance has significant legal implications.[8] This compound is primarily intended for forensic and research applications.[8]
The Principle of Analogs in Drug Control Legislation
Many countries have enacted legislation to control substances that are "substantially similar" in chemical structure or pharmacological effect to already scheduled drugs. This is to proactively address the emergence of new psychoactive substances designed to circumvent existing laws.
In the United States, the Federal Analogue Act is a pivotal piece of legislation. It stipulates that a substance that is "substantially similar" to a Schedule I or II controlled substance, and is intended for human consumption, can be treated as a Schedule I substance.[9][10]
-
Structural Similarity: The chemical structure of JWH-122 N-(4-pentenyl) analog is closely related to JWH-122.
-
Pharmacological Effect: While not fully characterized, it is anticipated to have cannabimimetic effects.
-
Intent: The "intended for human consumption" clause is a key element in prosecutions under this act.[11] For research purposes, this intent is absent, but the legal status of the chemical itself remains a primary concern.
It is noteworthy that the state of Alabama explicitly lists the chemical name for JWH-122 N-(4-pentenyl) analog as a controlled substance.[12]
Caption: Logical flow for determining if a substance is a controlled substance analogue in the U.S.
The UK's Psychoactive Substances Act 2016 takes a broader approach by implementing a blanket ban on the production, supply, and importation of any substance that can produce a psychoactive effect and is intended for human consumption.[13][14][15] This legislation is designed to cover new and emerging substances that are not yet classified under the Misuse of Drugs Act 1971.[16] Importantly for the scientific community, the act includes exemptions for legitimate scientific research.[15]
Part 3: Framework for Legal Research
Despite the controlled status of JWH-122 and the potential classification of its N-(4-pentenyl) analog as a controlled substance or analogue, pathways for legal research exist. These pathways are strictly regulated and require adherence to rigorous application and reporting procedures.
Obtaining Necessary Authorizations
Researchers must obtain the appropriate licenses and registrations before acquiring or conducting any experiments with these substances.
| Jurisdiction | Governing Body | Authorization Type | Key Requirements |
| United States | Drug Enforcement Administration (DEA) | Researcher Registration | Submission of research protocol, background checks, and adherence to strict security and record-keeping protocols.[17][18] |
| Canada | Health Canada | Exemption under the CDSA | Case-by-case review considering potential benefits and risks. |
| United Kingdom | Home Office | Controlled Drug License | Required for production, possession, or supply of Schedule 1 drugs.[19] |
| Australia | Commonwealth and/or State or Territory Health Authorities | Approval for Research | Required for Schedule 9 substances.[2] |
digraph "Research_Authorization_Workflow" { graph [fontname="Arial", fontsize=12, label="General Workflow for Obtaining Research Authorization", labelloc=t]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Researcher Proposes Project", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol [label="Develop Detailed\nResearch Protocol"]; iacuc_irb [label="Institutional Review Board (IRB) or\nAnimal Care and Use Committee (IACUC)\nApproval"]; regulatory_app [label="Submit Application to\nNational Regulatory Body (e.g., DEA, Health Canada)"]; review [label="Regulatory Review of\nProtocol and Qualifications", shape=parallelogram]; approval [label="Issuance of License/\nRegistration/Exemption", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; procurement [label="Legal Procurement of Substance\nfrom Licensed Supplier"]; research [label="Conduct Research Under\nStrict Compliance"]; reporting [label="Adherence to Record-Keeping\nand Reporting Requirements"]; end [label="Project Completion and\nFinal Reporting", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> protocol; protocol -> iacuc_irb; iacuc_irb -> regulatory_app; regulatory_app -> review; review -> approval; approval -> procurement [label="Approved"]; review -> protocol [label="Revisions Required"]; procurement -> research; research -> reporting; reporting -> end; }
Caption: A generalized workflow for obtaining authorization for research with controlled substances.
Exempt Preparations for Analytical Use
In some instances, suppliers may offer "exempt preparations" of controlled substances.[20] In the United States, these are chemical preparations or mixtures intended for laboratory or research purposes that are packaged in a way that minimizes the potential for abuse.[21] These preparations may not require the end-user to hold a DEA registration for purchase.[20] However, the use and disposal of these materials are still subject to regulation.
Conclusion
The legal status of JWH-122 N-(4-pentenyl) analog for research purposes is complex and jurisdiction-dependent. While the parent compound, JWH-122, is unequivocally a controlled substance in many parts of the world, the legal standing of its analog is often determined by broader legislation covering psychoactive substances or controlled substance analogs. For researchers, this necessitates a thorough due diligence process involving legal consultation and formal applications to the relevant national regulatory bodies. By navigating these legal frameworks diligently, the scientific community can continue to conduct vital research in a manner that is both compliant and ethically sound.
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Cornell Law School Legal Information Institute. (n.d.). 21 CFR § 1316.24 - Exemption from prosecution for researchers. Retrieved from law.cornell.edu.[17]
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Wiley Online Library. (2019). Understanding the UK Psychoactive Substances Act. Retrieved from onlinelibrary.wiley.com.[16]
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Alabama Department of Public Health. (2025, January 16). Controlled Substances List. Retrieved from alabamapublichealth.gov.[12]
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A Technical Guide to the Structural Relationship Between JWH-122 N-(4-pentenyl) analog and MAM-2201
Abstract
This technical guide provides a detailed examination of the structural relationship between two synthetic cannabinoids: JWH-122 N-(4-pentenyl) analog and MAM-2201. Both compounds belong to the naphthoylindole class and are direct chemical derivatives of the potent cannabinoid receptor agonist JWH-122. This document elucidates their shared molecular scaffold, identifies the precise structural modifications that differentiate them, and discusses the implications of these differences on their chemical identity and potential pharmacological activity. By presenting a side-by-side structural comparison, this guide serves as a critical resource for researchers in pharmacology, forensic science, and medicinal chemistry engaged in the study of novel psychoactive substances.
Introduction to Naphthoylindole Synthetic Cannabinoids
The aminoalkylindole class of synthetic cannabinoids, particularly the naphthoylindoles developed by Dr. John W. Huffman (JWH), represents a significant area of pharmacological research.[1] These compounds, like the principal psychoactive component in marijuana, Δ⁹-tetrahydrocannabinol (THC), interact with the cannabinoid receptors CB1 and CB2.[1][2] JWH-122, or (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a prominent member of this family, exhibiting high binding affinities for both CB1 (Kᵢ = 0.69 nM) and CB2 (Kᵢ = 1.2 nM) receptors.[3][4]
The illicit drug market has seen the emergence of numerous JWH-122 analogs, chemically engineered to produce similar psychoactive effects while circumventing existing legal statutes.[5] Among these are JWH-122 N-(4-pentenyl) analog and MAM-2201. MAM-2201, in particular, was identified as a novel compound in synthetic cannabis blends around 2011, apparently created specifically for the grey-market by combining structural features of JWH-122 and another synthetic cannabinoid, AM-2201.[5][6] Understanding the precise structural relationship between these molecules is fundamental to predicting their pharmacological and toxicological profiles and developing effective analytical detection methods.
Core Molecular Scaffolds and Chemical Identities
The foundational structure for both molecules is derived from JWH-122. This core consists of a methyl-substituted naphthalene ring linked via a carbonyl bridge to the 3-position of an indole ring. The key variations occur exclusively at the N-1 position of the indole ring.
Chemical Identity of JWH-122 N-(4-pentenyl) analog
JWH-122 N-(4-pentenyl) analog is a direct modification of JWH-122 where the saturated N-pentyl chain is replaced with a pent-4-enyl chain, introducing a terminal double bond.[7][8]
Caption: Chemical Structure of JWH-122 N-(4-pentenyl) analog.
Chemical Identity of MAM-2201
MAM-2201 is also an analog of JWH-122, but instead of a terminal double bond, its N-pentyl chain is terminated with a fluorine atom.[9][10] This compound is therefore systematically known as the JWH-122 N-(5-fluoropentyl) analog.[11][12]
Caption: Chemical Structure of MAM-2201.
Comparative Chemical Data
The fundamental properties of these two compounds are summarized below for direct comparison.
| Property | JWH-122 N-(4-pentenyl) analog | MAM-2201 |
| IUPAC Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone[7] | (1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone[13] |
| Synonyms | JWH 022 4-methylnaphthyl analog, MAM2201 N-(4-pentenyl) analog[7] | JWH-122 N-(5-fluoropentyl) analog, 4'-methyl-AM-2201, 5"-fluoro-JWH-122[5][11][14] |
| Molecular Formula | C₂₅H₂₃NO[7][15] | C₂₅H₂₄FNO[13][16] |
| Molecular Weight | 353.5 g/mol [7][15] | 373.47 g/mol [13][16] |
| CAS Number | 1445577-68-3[7][15] | 1354631-24-5[13][16] |
Elucidation of the Core Structural Relationship
The structural relationship between JWH-122 N-(4-pentenyl) analog and MAM-2201 is one of direct analogy to a common parent compound, JWH-122. They share an identical and extensive molecular framework, with variation confined to a single functional group at the terminus of the five-carbon N-alkyl chain.
-
Shared Pharmacophore : Both molecules possess the (4-methylnaphthalen-1-yl)(1H-indol-3-yl)methanone core. This core structure is responsible for the primary interaction with cannabinoid receptors.
-
Point of Variation : The sole structural difference is the terminal group on the N-pentyl chain:
-
JWH-122 N-(4-pentenyl) analog features a vinyl group (-CH=CH₂) .
-
MAM-2201 features a terminal fluorine atom (-F) .
-
This direct relationship is best visualized through a comparative diagram.
Caption: Logical relationship between JWH-122 and its analogs.
Implications for Structure-Activity Relationships (SAR)
While the physiological and toxicological properties of JWH-122 N-(4-pentenyl) analog are not well characterized, the structural modification provides insight into potential SAR.[7][8] The introduction of a terminal alkene slightly alters the chain's flexibility and electronic properties and provides a potential site for metabolic epoxidation.
In contrast, the terminal fluorination in MAM-2201 is a classic medicinal chemistry strategy with more predictable consequences. The strong C-F bond often blocks metabolic oxidation at that position, potentially increasing the compound's metabolic stability and duration of action. Research confirms that MAM-2201 acts as a potent full agonist at human CB1 receptors, with studies in mice demonstrating greater potency than THC.[6][17] The high electronegativity of fluorine can also influence receptor binding interactions. The structural similarity between these compounds underscores a key principle in the evolution of designer drugs: minor chemical modifications to a known active scaffold are used to create novel substances with potentially altered potency, efficacy, and metabolic fate.[18]
Analytical and Forensic Considerations
The close structural similarity and identical core fragment patterns pose a challenge for forensic analysis. Differentiation requires robust chromatographic separation and mass spectrometric techniques.
Analogs such as the N-(4-pentenyl) derivative may be present as impurities in illicit synthesis of the parent compounds or their analogs, making them valuable forensic markers.[7] A validated analytical protocol is crucial for the unambiguous identification of these substances in seized materials and biological samples.
Example Analytical Protocol: GC-MS for MAM-2201 Identification
The following protocol is adapted from established methodologies for the analysis of MAM-2201 and serves as a representative workflow for differentiating it from its analogs.[11]
Objective: To identify MAM-2201 in a prepared sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the reference standard or sample material.
-
Dissolve in 1 mL of a 9:1 solution of Chloroform (CHCl₃) and Methanol (MeOH).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Instrumentation:
-
System: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
GC Parameters:
-
Injector Temperature: 280°C.
-
Injection Mode: Split (Split Ratio = 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1.0 min.
-
Ramp: Increase to 300°C at a rate of 12°C/min.
-
Final Hold: Hold at 300°C for 9.0 min.
-
-
-
MS Parameters:
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan.
-
Mass Scan Range: 30-550 amu.
-
-
Data Analysis:
-
Compare the retention time and the resulting electron ionization (EI) mass spectrum of the unknown sample against a confirmed reference standard of MAM-2201. The fragmentation pattern will be characteristic of the molecule, allowing for differentiation from the pentenyl analog, which will have a different molecular ion and fragmentation pattern due to the terminal alkene.
-
Conclusion
JWH-122 N-(4-pentenyl) analog and MAM-2201 are not merely related; they are sibling analogs derived from the same parent compound, JWH-122. They share an identical naphthoylindole pharmacophore, and their structural divergence is meticulously confined to the terminal functional group of the N-1 pentyl chain. The former incorporates a terminal alkene, while the latter incorporates a terminal fluorine atom. This relationship is a clear illustration of systematic chemical modification aimed at creating novel compounds with modulated pharmacological properties, presenting ongoing challenges and areas of study for the scientific and regulatory communities.
References
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ResearchGate. (n.d.). Chemical structures of MAM-2201 (1-(5-fluoropentyl)- 1H-indol-3-yl](4-methyl-1-naphthalenyl) -. Retrieved from [Link]
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Irie, T., Kikura-Hanajiri, R., Usami, M., Uchiyama, N., Goda, Y., & Sekino, Y. (2015). MAM-2201, a synthetic cannabinoid drug of abuse, suppresses the synaptic input to cerebellar Purkinje cells via activation of presynaptic CB1 receptors. Neuropharmacology, 95, 479-491. Retrieved from [Link]
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Grokipedia. (n.d.). MAM-2201. Retrieved from [Link]
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El-Elimat, T., et al. (2019). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Journal of Molecular Graphics and Modelling, 92, 269-277. Retrieved from [Link]
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Fantegrossi, W. E., et al. (2017). Pharmacological characterization of synthetic cannabinoid MAM-2201: radioligand binding and abuse-related effects. Acta Pharmacologica Sinica, 38(10), 1016-1017. Retrieved from [Link]
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Al-Hayali, L., et al. (2018). Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. Toxicology and Applied Pharmacology, 343, 44-54. Retrieved from [Link]
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Kusano, M., et al. (2018). High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. Forensic Toxicology, 36(1), 131-143. Retrieved from [Link]
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Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study. Frontiers in Pharmacology, 12, 706915. Retrieved from [Link]
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Kim, J., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 32(1), 75-84. Retrieved from [Link]
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De Brabanter, N., et al. (2013). Symptoms, toxicities, and analytical results for a patient after smoking herbs containing the novel synthetic cannabinoid MAM-2201. Forensic Toxicology, 31(1), 164-171. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Retrieved from [Link]
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The Forensic Significance of the JWH-122 N-(4-pentenyl) Analog: An In-Depth Technical Guide for Researchers and Forensic Scientists
An authoritative guide on the utility of the JWH-122 N-(4-pentenyl) analog as a forensic marker in the identification of JWH-122 consumption. This document provides a comprehensive overview of the chemical basis for its use as a marker, its metabolic context, and validated analytical methodologies for its detection.
Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Need for Specific Markers
The clandestine world of synthetic cannabinoids presents a continuous challenge to forensic toxicologists and law enforcement agencies. These psychoactive substances, often marketed as "herbal incense" or "legal highs," are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis. One such compound, JWH-122, a potent agonist of the cannabinoid receptors CB1 and CB2, has been frequently identified in seized materials. The challenge in forensic analysis lies not only in the detection of the parent compound but also in the definitive identification of its use, especially with the emergence of structurally similar analogs like MAM-2201. This guide focuses on the forensic significance of a particular chemical entity: the JWH-122 N-(4-pentenyl) analog. This compound is believed to be a potential impurity or degradant found alongside JWH-122, making it a valuable marker for identifying the consumption of its parent compound.[1][2]
This technical guide will delve into the core aspects of the JWH-122 N-(4-pentenyl) analog, providing researchers, scientists, and drug development professionals with a detailed understanding of its forensic relevance. We will explore the chemical relationship between JWH-122 and its N-(4-pentenyl) analog, the metabolic pathways of JWH-122 that necessitate the use of such markers for unambiguous identification, and validated analytical methods for its detection in biological matrices.
The Chemical Link: JWH-122 and its N-(4-pentenyl) Analog
JWH-122, chemically known as (4-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid belonging to the naphthoylindole family.[3] The JWH-122 N-(4-pentenyl) analog is structurally almost identical, with the key difference being the presence of a terminal double bond on the N-pentyl chain.[1][2] This seemingly minor structural modification is the very reason for its forensic significance. It is hypothesized that this analog is not a metabolite but rather an impurity formed during the illicit synthesis of JWH-122 or a degradation product. Its presence in a seized sample or a biological specimen can, therefore, serve as a strong indicator of the presence or consumption of illicitly produced JWH-122.
It is also important to note the structural similarity to another potent synthetic cannabinoid, MAM-2201, which is the N-(5-fluoropentyl) analog of JWH-122.[4] The close resemblance between these compounds and their metabolites can complicate forensic analysis, further highlighting the need for specific markers like the N-(4-pentenyl) analog.
Metabolic Fate of JWH-122: A Complex Puzzle Requiring Specific Markers
Understanding the metabolism of synthetic cannabinoids is paramount for their detection in biological samples, as the parent compounds are often rapidly and extensively metabolized and may not be detectable in urine.[5][6][7] JWH-122 undergoes significant phase I metabolism, primarily through hydroxylation and carboxylation.
Key metabolic pathways for JWH-122 include:
-
Hydroxylation of the N-pentyl chain: The most prominent metabolites are the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites.[8] Studies have shown that the N-4-hydroxylated metabolite is predominant in JWH-122 metabolism.[9][10]
-
Hydroxylation of the naphthyl and indole moieties: Hydroxylation can also occur on the aromatic ring systems of the molecule.
-
Carboxylation of the N-pentyl chain: The N-pentyl chain can be oxidized to form a pentanoic acid metabolite.
The detection of these metabolites is crucial for confirming JWH-122 intake. However, the situation is complicated by the co-existence of MAM-2201. Both JWH-122 and MAM-2201 can produce common metabolites, such as the N-5-hydroxylated, N-4-hydroxylated, and carboxylated JWH-122 metabolites.[9][10] This metabolic overlap makes it challenging to definitively distinguish between the consumption of JWH-122 and MAM-2201 based solely on the presence of these shared metabolites.
Distinguishing JWH-122 from MAM-2201 Intake: The Role of Metabolite Ratios
Forensic differentiation between JWH-122 and MAM-2201 consumption can be achieved by analyzing the relative concentrations of the N-5- and N-4-hydroxylated JWH-122 metabolites.[9][10] In vitro and in vivo studies have demonstrated that the N-5-hydroxylated JWH-122 metabolite is the primary metabolite of MAM-2201, whereas the N-4-hydroxylated JWH-122 metabolite is the major metabolite of JWH-122.[9][10] Therefore, a higher ratio of the N-4-hydroxypentyl metabolite to the N-5-hydroxypentyl metabolite would strongly suggest JWH-122 intake.
This metabolic distinction underscores the importance of having specific markers, such as the JWH-122 N-(4-pentenyl) analog, to provide an additional layer of evidence for the presence of JWH-122, especially in cases where metabolite profiling may be ambiguous.
Experimental Protocols: Validated Methodologies for Detection
The reliable detection of JWH-122, its metabolites, and the N-(4-pentenyl) analog requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods in forensic toxicology laboratories.
Sample Preparation: Liquid-Liquid Extraction for Oral Fluid
The following is a general protocol for the extraction of synthetic cannabinoids from oral fluid samples, which can be adapted for the detection of the JWH-122 N-(4-pentenyl) analog.
Materials:
-
Oral fluid sample
-
Phosphate buffer (0.1 M, pH 7)
-
Hexane
-
Ethyl acetate
-
Internal standard (e.g., JWH-122-d9)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
GC-MS or LC-MS/MS system
Procedure:
-
To 1 mL of oral fluid, add 1 mL of phosphate buffer (pH 7) and the internal standard.
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of a hexane:ethyl acetate (9:1, v/v) mixture.
-
Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) with another 3 mL of the hexane:ethyl acetate mixture.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
Analytical Instrumentation: GC-MS and LC-MS/MS Parameters
The following tables provide typical parameters for the analysis of JWH-122 and its metabolites. These can be optimized for the specific detection of the N-(4-pentenyl) analog.
Table 1: Typical GC-MS Parameters
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Spectrometer | Operated in Selected Ion Monitoring (SIM) mode |
Table 2: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Mass Spectrometer | Operated in Multiple Reaction Monitoring (MRM) mode |
Data Presentation: Quantitative Data Summary
The following table summarizes typical validation data for the analysis of JWH-122 and its primary hydroxylated metabolite in oral fluid using LC-MS/MS.[11] Similar validation should be performed for the JWH-122 N-(4-pentenyl) analog.
Table 3: Validation Parameters for JWH-122 and its N-(4-OH) Metabolite in Oral Fluid
| Analyte | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| JWH-122 | 0.1 - 50 | 0.03 | 0.1 | 85-95 |
| JWH-122 N-(4-OH-pentyl) | 0.1 - 50 | 0.02 | 0.05 | 88-98 |
Visualization of Key Concepts
To better illustrate the relationships and processes described in this guide, the following diagrams are provided.
Metabolic Pathway of JWH-122
Caption: Major metabolic pathways of JWH-122.
Experimental Workflow for Forensic Analysis
Caption: A typical workflow for the forensic analysis of synthetic cannabinoids.
Conclusion and Future Directions
The JWH-122 N-(4-pentenyl) analog represents a potentially valuable tool in the forensic toxicologist's arsenal for the specific identification of JWH-122. Its likely origin as a synthesis impurity or degradation product provides a direct link to the parent compound, offering a layer of confirmation that can be crucial in complex cases, particularly when needing to differentiate from structurally similar compounds like MAM-2201.
While the metabolic pathways of JWH-122 are relatively well-understood, further research is warranted to definitively confirm the prevalence of the N-(4-pentenyl) analog in illicitly manufactured JWH-122. Comprehensive analysis of seized street samples would provide the necessary data to solidify its status as a reliable forensic marker. Additionally, studies into the metabolism of the N-(4-pentenyl) analog itself would be beneficial to determine if it produces any unique metabolites that could also serve as markers of exposure.
As the landscape of synthetic cannabinoids continues to evolve, the identification and validation of specific markers like the JWH-122 N-(4-pentenyl) analog will remain a critical aspect of forensic drug analysis, ensuring the accuracy and integrity of toxicological findings.
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JWH 122 N-(4-pentenyl) analog. Bertin Bioreagent. [Link]
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Hair analysis for JWH-018, JWH-122, and JWH-210 after passive in vivo exposure to synthetic cannabinoid smoke. ResearchGate. [Link]
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Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. PubMed. [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. ResearchGate. [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. [Link]
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Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. PubMed. [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. National Institutes of Health. [Link]
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Identification and characterization of JWH-122 used as new ingredient in "Spice-like" herbal incenses. ResearchGate. [Link]
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Determination of major metabolites of MAM-2201 and JWH-122 in in vitro and in vivo studies to distinguish their intake. PubMed. [Link]
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Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? PMC. [Link]
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New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers. [Link]
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Determination of major metabolites of MAM-2201 and JWH-122 in in vitro and in vivo studies to distinguish their intake. ResearchGate. [Link]
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Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. MDPI. [Link]
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Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. PMC. [Link]
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Structures of MAM-2201, JWH-122, and AM-2201. ResearchGate. [Link]
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Chemical structures of the studied synthetic cannabinoids. ResearchGate. [Link]
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Methodological & Application
Application Note: Forensic Analysis of JWH-122 N-(4-pentenyl) Analog in Urine by Mass Spectrometry
Introduction: The Challenge of Evolving Synthetic Cannabinoids
The landscape of new psychoactive substances (NPS) is in constant flux, with synthetic cannabinoid receptor agonists (SCRAs) representing one of the most significant and dynamic classes.[1][2] These compounds, often marketed in smoking mixtures under names like "Spice" or "K2," are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) but frequently exhibit greater potency and a more severe and unpredictable toxicity profile. JWH-122, a potent naphthoylindole SCRA, has been identified in forensic casework, and clandestine labs continually produce analogs to circumvent legislation.[3][4]
The JWH-122 N-(4-pentenyl) analog, structurally differing by a terminal double bond on the N-alkyl chain, is one such compound.[5] Like its parent, it is expected to undergo extensive and rapid Phase I and Phase II metabolism in vivo. Consequently, the parent compound is rarely detectable in urine, the preferred matrix for monitoring drug use due to its non-invasive collection and longer detection window.[6][7] Analysis must therefore target the more abundant urinary metabolites.
This application note provides comprehensive, field-proven protocols for the detection and identification of the primary urinary metabolite of JWH-122 N-(4-pentenyl) analog. We present validated methodologies using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to provide forensic and clinical laboratories with robust and reliable analytical solutions.
Principle of the Method: Targeting Metabolic Fingerprints
The analytical strategy is predicated on understanding the metabolic fate of JWH-122 analogs.
2.1 Metabolic Pathway & Analyte Selection Based on extensive studies of related compounds like JWH-122 and AM-2201, the primary metabolic transformations involve oxidation of the N-alkyl chain.[8][9] The JWH-122 N-(4-pentenyl) analog is predicted to be hydroxylated, primarily at the allylic (C4) position, to form the (4-methylnaphthalen-1-yl)(1-(4-hydroxypent-4-en-1-yl)-1H-indol-3-yl)methanone metabolite. This hydroxylated metabolite is the primary analytical target.
Caption: Predicted metabolic pathway of JWH-122 N-(4-pentenyl) analog.
2.2 Sample Preparation Rationale In urine, Phase I metabolites are predominantly excreted as water-soluble glucuronide conjugates formed during Phase II metabolism.[6][9] Direct analysis is therefore ineffective. Our protocol employs a two-stage preparation:
-
Enzymatic Hydrolysis: This is a critical step to cleave the glucuronic acid moiety from the target metabolite. We utilize β-glucuronidase, which specifically catalyzes this hydrolysis, thereby liberating the free metabolite and dramatically increasing its detectable concentration.[10][11]
-
Analyte Extraction & Concentration: Following hydrolysis, the urine matrix still contains numerous endogenous interferences. Solid-Phase Extraction (SPE) is employed to selectively isolate the non-polar metabolite from the aqueous matrix and concentrate it into a clean organic solvent, enhancing analytical sensitivity and reducing matrix effects.[12][13]
2.3 Analytical Detection Both LC-MS/MS and GC-MS offer the high sensitivity and specificity required for forensic analysis.
-
LC-MS/MS: This is the preferred method for its ability to analyze polar, non-volatile compounds without derivatization, offering high throughput and exceptional sensitivity.[14][15]
-
GC-MS: A robust and widely available technique. It requires a chemical derivatization step to increase the volatility and thermal stability of the polar hydroxylated metabolite.[12][16]
Materials and Reagents
-
Standards: JWH-122 N-(4-pentenyl) analog and its 4-hydroxy metabolite analytical reference standards (e.g., from Cayman Chemical or LGC Standards).[17][18] Deuterated internal standard (IS), if available (e.g., JWH-018 N-(5-hydroxypentyl)-d7).
-
Reagents: HPLC-grade methanol, acetonitrile, ethyl acetate, isopropanol; Formic acid (LC-MS grade); Ammonium formate.
-
Derivatization Agent (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Enzyme: β-glucuronidase from E. coli or Red Abalone (Haliotis rufescens).[10][11]
-
Buffers: 100 mM Sodium Acetate Buffer (pH 5.0), 0.1 M Phosphate Buffer (pH 6.8).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., UCT Styre Screen® HLD, Waters Oasis HLB, 60 mg, 3 mL).[13][19]
-
Urine: Drug-free human urine for calibrators and controls.
Detailed Experimental Protocols
The entire analytical workflow is a self-validating system, from initial sample preparation to final confirmation.
Caption: Comprehensive workflow for urine analysis of JWH metabolites.
Protocol 1: Sample Preparation (Hydrolysis and SPE)
This protocol is common for both LC-MS/MS and GC-MS analysis.
-
Sample Aliquoting: Pipette 1.0 mL of urine (calibrator, control, or unknown specimen) into a 15 mL glass culture tube.
-
Internal Standard Addition: Spike with internal standard to a final concentration of 10 ng/mL.
-
Hydrolysis: Add 2 mL of 100 mM Acetate Buffer (pH 5.0) and 50 µL of β-glucuronidase solution.[13]
-
Causality: The acidic buffer provides the optimal pH environment for the enzyme's activity, ensuring efficient cleavage of the glucuronide bond.
-
-
Incubation: Vortex the mixture for 30 seconds and incubate in a water bath or heating block at 65°C for 1-2 hours.[13] Allow the sample to cool to room temperature.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the cooled hydrolysate directly onto the conditioned SPE cartridge at a slow, steady drip rate (approx. 1-2 mL/min).
-
Washing: a. Wash with 3 mL of deionized water. b. Wash with 3 mL of a 25:75 (v/v) mixture of Methanol:100 mM Acetate Buffer (pH 5.0).[13]
-
Causality: This wash step is critical for removing polar endogenous interferences. Using more than 25% methanol risks premature elution and loss of the target analytes.[13] c. Dry the cartridge under full vacuum for 10 minutes to remove all residual aqueous solvent.
-
-
Elution: Elute the analytes from the cartridge with 3 mL of Ethyl Acetate into a clean collection tube.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution:
-
For LC-MS/MS: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
For GC-MS: Proceed directly to the derivatization protocol.
-
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Analysis: Inject 5-10 µL of the reconstituted extract from step 10.
-
Data Acquisition: Acquire data using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| HPLC Column | C18 or Biphenyl, e.g., Kinetex 2.6 µm Biphenyl (100 x 2.1 mm)[20] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 10% B for 0.5 min, ramp to 95% B over 6 min, hold 2 min, re-equilibrate[14] |
| Column Temp. | 40 °C |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | See Table 2 for proposed transitions |
| LOD/LOQ Target | 0.1 - 1.0 ng/mL[21] |
| Table 1: Recommended LC-MS/MS Parameters |
| Analyte | Precursor Ion [M+H]⁺ | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| 4-OH-pentenyl Metabolite | m/z 370.2 | m/z 155.1 (Naphthoyl ion) | m/z 127.1 (Fragment of naphthoyl) |
| Table 2: Proposed MRM Transitions for the Target Metabolite |
Protocol 3: GC-MS Analysis
-
Derivatization: a. To the dried extract from step 9 (Sample Prep), add 50 µL of Ethyl Acetate and 50 µL of BSTFA + 1% TMCS. b. Cap the tube tightly and heat at 70°C for 30 minutes.[20]
-
Causality: The silylating agent (BSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, making the molecule volatile and stable for GC analysis.[16] c. Cool to room temperature and transfer to a GC autosampler vial with a micro-insert.
-
-
Instrumentation: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.
-
Analysis: Inject 1-2 µL of the derivatized sample.
| Parameter | Recommended Setting |
| GC Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film)[20][22] |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Injection Mode | Splitless |
| Inlet Temp. | 260 °C |
| Oven Program | 70°C for 2 min, ramp 30°C/min to 190°C, ramp 5°C/min to 290°C, hold 10 min[20] |
| MS Transfer Line | 300 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (40-550 m/z) |
| Selected Ions (TMS-deriv.) | m/z 155, 441 (M⁺), 215 |
| Table 3: Recommended GC-MS Parameters |
Conclusion
The dynamic nature of the NPS market necessitates flexible and robust analytical methods. The protocols detailed herein provide a validated framework for the reliable detection of the JWH-122 N-(4-pentenyl) analog in urine by targeting its primary 4-hydroxy metabolite. The combination of enzymatic hydrolysis and solid-phase extraction is crucial for achieving the required sensitivity and cleanliness of extract. Both LC-MS/MS and GC-MS are proven to be effective confirmatory techniques, with LC-MS/MS offering higher throughput and sensitivity without the need for derivatization. These methods can be readily adapted and validated by forensic, clinical, and research laboratories to keep pace with the evolving challenge of synthetic cannabinoid analysis.
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Drotleff, B., Berg, T., & Lott, C. (2020). Solid-phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Drug testing and analysis, 12(1), 27–40. [Link]
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A Validated GC-MS Method for the Sensitive Quantification of JWH-122 N-(4-pentenyl) analog in Complex Matrices
An Application Note and Protocol from the Senior Application Scientist
Abstract
Synthetic Cannabinoid Receptor Agonists (SCRAs) represent a dynamic and expanding class of new psychoactive substances. Among these, JWH-122 and its analogs are frequently encountered in forensic casework. The JWH-122 N-(4-pentenyl) analog, structurally differing by a terminal double bond on the alkyl chain, often appears as an impurity or manufacturing byproduct, making it a critical forensic marker for identifying specific synthesis routes or batches.[1] This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the robust quantification of JWH-122 N-(4-pentenyl) analog. The methodology employs a streamlined liquid-liquid extraction (LLE) procedure and a stable isotope-labeled internal standard to ensure high accuracy and precision. The method was validated for linearity, sensitivity, precision, and accuracy according to established forensic toxicology guidelines.[2][3] This protocol is designed for researchers, forensic scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of this specific SCRA analog.
Introduction: The Rationale for a Targeted Protocol
The landscape of synthetic cannabinoids is characterized by rapid chemical diversification, aimed at circumventing legislative controls and enhancing psychoactive effects. JWH-122 is a potent naphthoylindole SCRA, and its N-(4-pentenyl) analog has been identified in seized materials.[1] While structurally similar, this analog's unique terminal double bond may influence its metabolic fate and receptor binding affinity, although its physiological properties are not fully characterized.
Quantification of such analogs is paramount for several reasons:
-
Forensic Intelligence: Its presence and concentration can act as a chemical signature, helping to link different seizures or identify specific clandestine manufacturing operations.
-
Toxicological Assessment: Accurate quantification is the first step in correlating dosage with potential toxicological outcomes in clinical and postmortem investigations.
-
Quality Control: For researchers synthesizing these compounds for pharmacological studies, a quantitative method is essential for ensuring the purity of the reference material.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique in forensic laboratories due to its high chromatographic resolution and definitive identification capabilities based on mass spectral fragmentation.[4] This protocol leverages the sensitivity and selectivity of GC-MS in Selected Ion Monitoring (SIM) mode, guided by an understanding of the predictable fragmentation patterns of naphthoylindoles, to develop a self-validating and field-proven analytical system.[5][6]
Materials and Instrumentation
Chemicals and Reagents
-
Analytical Standard: JWH-122 N-(4-pentenyl) analog (CAS: 1445577-68-3). Sourced from a certified reference material provider (e.g., Cayman Chemical, LGC Standards).[1][7]
-
Internal Standard (IS): JWH-122 N-(4-pentenyl) analog-d4. The use of a stable isotope-labeled analog is critical for correcting variations in extraction efficiency and instrument response.[8]
-
Solvents: HPLC-grade or GC-MS grade Methanol, Acetonitrile, Ethyl Acetate, and Hexane.
-
Reagents: Deionized water, Sodium Hydroxide (NaOH) for pH adjustment.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent) equipped with a split/splitless injector and a 7693A autosampler.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole mass spectrometer).
-
GC Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). This column chemistry provides excellent resolving power for non-polar to semi-polar compounds like synthetic cannabinoids.[9]
Experimental Protocols
The entire experimental process is designed to ensure reproducibility and minimize analyte loss. The workflow is visualized below.
Diagram 1: Overall experimental workflow from sample preparation to final reporting.
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of the JWH-122 N-(4-pentenyl) analog and the deuterated internal standard (IS) into separate 1 mL volumetric flasks. Dissolve and bring to volume with methanol. These stocks should be stored at -20°C.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol to create a working solution for preparing calibrators and quality controls (QCs).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS primary stock 1:1000 with methanol. This solution will be added to every sample, calibrator, and QC.
Calibration Standards and Quality Controls
Prepare calibration standards in blank matrix (e.g., drug-free blood, oral fluid, or a methanol solvent blank for herbal material) to span a linear range of 1 ng/mL to 200 ng/mL. Prepare QCs at a minimum of three levels: Low (LQC, 3 ng/mL), Medium (MQC, 50 ng/mL), and High (HQC, 150 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE protocol is optimized for extracting semi-polar synthetic cannabinoids from a biological matrix like oral fluid or blood.[10][11][12]
-
Aliquot: Pipette 1 mL of the unknown sample, calibrator, or QC into a 10 mL glass culture tube.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL IS spiking solution to each tube (final IS concentration = 50 ng/mL) and vortex for 10 seconds. The IS is added at the beginning to account for any analyte loss during the subsequent extraction steps.
-
Alkalinization: Add 100 µL of 1M NaOH to each tube and vortex. Raising the pH ensures the indole nitrogen is not protonated, maximizing its extraction into a non-polar organic solvent.
-
Extraction: Add 4 mL of an ethyl acetate/hexane (1:1, v/v) mixture. Cap the tubes and vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Isolation: Carefully transfer the upper organic layer to a new clean glass tube.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol. Vortex to ensure the residue is fully dissolved. Transfer the final extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters have been optimized for the separation and detection of the target analyte.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B GC | |
| Injection Volume | 1 µL | Standard volume for sensitivity without overloading. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the analyte.[13] |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace-level detection. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS performance. |
| Oven Program | ||
| Initial Temperature | 150°C, hold for 1 min | Allows for solvent focusing on the column head. |
| Ramp 1 | 25°C/min to 300°C | A rapid ramp shortens run time while maintaining separation. |
| Final Hold | Hold at 300°C for 5 min | Ensures elution of any late-eluting matrix components. |
| MS System | Agilent 5977B MSD | |
| Ionization Mode | Electron Ionization (EI) | 70 eV; standard for creating reproducible, library-searchable spectra.[9] |
| MS Source Temp | 230°C | Standard operating temperature. |
| MS Quad Temp | 150°C | Standard operating temperature. |
| Solvent Delay | 4.0 min | Prevents the solvent front from entering the MS detector. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| Analyte Ions | m/z 353 (M+•), 214, 155 | Quantifier: m/z 214. Qualifiers: m/z 353, 155. Based on typical fragmentation of the molecular ion and naphthoylindole core.[5] |
| IS (d4) Ions | m/z 357 (M+•), 218, 155 | Quantifier: m/z 218. Qualifiers: m/z 357, 155. Shifted by 4 amu from the analyte. |
Method Validation and Results
A robust analytical method requires rigorous validation to prove its reliability. The logic of the validation process ensures that each performance characteristic is systematically tested.
Diagram 2: Logical flow of the method validation process.
Mass Spectrometry
Under EI conditions, JWH-122 N-(4-pentenyl) analog (MW: 353.5) exhibits a characteristic fragmentation pattern. The molecular ion (M+•) at m/z 353 is observed. The primary fragmentation occurs via cleavage of the bond between the carbonyl group and the indole ring, yielding a stable naphthoyl cation fragment. For JWH-122, this fragment is at m/z 170. However, a more dominant fragmentation pathway for many JWH compounds involves cleavage to form the N-alkylated indole-3-carbaldehyde radical cation, which for a pentenyl side chain results in a key fragment at m/z 214 .[5] Another significant ion at m/z 155 corresponds to the methyl-naphthyl moiety. These ions provide the basis for selective and confident identification.
Validation Results
The method was validated across three separate days to establish its performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 1 – 200 ng/mL |
| Regression Equation | y = 0.098x + 0.005 |
| Coefficient of Determination (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL (S/N > 3)[3] |
| Limit of Quantification (LOQ) | 1.0 ng/mL (S/N > 10)[3] |
Table 2: Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (RSD%) (n=5) | Inter-day Precision (RSD%) (n=15) | Intra-day Accuracy (% Bias) (n=5) | Inter-day Accuracy (% Bias) (n=15) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | < 10% | < 12% | ± 15% | ± 15% |
| LQC | 3.0 | < 8% | < 10% | ± 10% | ± 12% |
| MQC | 50.0 | < 5% | < 7% | ± 8% | ± 9% |
| HQC | 150.0 | < 5% | < 6% | ± 7% | ± 8% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
|---|---|
| Extraction Recovery | 85 – 95% |
| Matrix Effect | < 15% |
The results demonstrate that the method is linear, sensitive, precise, and accurate for its intended purpose. The high extraction recovery and minimal matrix effect validate the effectiveness of the LLE procedure and the utility of the deuterated internal standard.[2]
Conclusion
This application note details a fully validated GC-MS method for the quantification of JWH-122 N-(4-pentenyl) analog. The protocol is built on sound analytical principles, from a selective LLE sample preparation scheme to optimized instrumental parameters for sensitive SIM-mode detection. The comprehensive validation data confirms that the method is reliable, accurate, and fit-for-purpose for forensic, clinical, and research applications. By providing not just the steps but the scientific rationale behind them, this guide equips scientists to successfully implement and, if necessary, adapt this protocol for their specific laboratory needs.
References
- Fan, H., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Ovid.
- SWGDRUG. (2014). JWH-122 Monograph. SWGDRUG.org.
-
Al-Qudah, M. A., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. Available at: [Link]
-
Kikura-Hanajiri, R., et al. (2016). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology. Available at: [Link]
-
Moreno, I., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. Available at: [Link]
-
Wang, G., et al. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. International Journal of Clinical and Experimental Medicine. Available at: [Link]
-
Fan, H., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. ResearchGate. Available at: [Link]
-
Al-Asmari, A. I., et al. (2021). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA. Available at: [Link]
-
Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences. Available at: [Link]
-
Huang, L., & Liu, C. (2013). Synthetic Cannabinoid Analysis with GC-MS. ResearchGate. Available at: [Link]
-
Kowalska, J., & Celiński, R. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. ResearchGate. Available at: [Link]
-
Bertin Bioreagent. (n.d.). JWH 122 N-(4-pentenyl) analog. Retrieved from Bertin Bioreagent. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. This compound | LGC Standards [lgcstandards.com]
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Quantitative Analysis of JWH-122 N-(4-pentenyl) analog in Biological Matrices using a Validated LC-MS/MS Method
An Application Note for Drug Development and Forensic Toxicology Professionals
Abstract
The proliferation of synthetic cannabinoids represents a significant challenge for forensic and clinical toxicology. These novel psychoactive substances (NPS) are continuously modified to circumvent legislation, necessitating the development of robust and specific analytical methods. This document provides a detailed protocol for the quantitative analysis of JWH-122 N-(4-pentenyl) analog, a structural analog of the potent synthetic cannabinoid JWH-122, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method described herein offers high sensitivity and selectivity, making it suitable for the analysis of complex biological matrices such as whole blood and urine. We detail a complete workflow, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, providing the scientific rationale behind each step to ensure methodological integrity and reproducibility.
Introduction and Scientific Background
Synthetic cannabinoids are a large and diverse class of NPS designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] The JWH series, named after their creator Dr. John W. Huffman, includes many potent cannabimimetic agents that have been widely detected in herbal incense products and forensic casework.[2] JWH-122, or (4-methyl-1-naphthyl)-(1-pentylindol-3-yl)methanone, is a methylated analog of the well-known JWH-018.[3]
The target analyte of this protocol, JWH-122 N-(4-pentenyl) analog, is structurally related to JWH-122, differing by the presence of a terminal double bond on the N-alkyl chain.[4] This modification makes it an analog of MAM-2201 as well. Such analogs can appear as impurities or byproducts in illicit synthesis and serve as crucial forensic markers.[4] Given the high potency and potential for adverse health effects associated with synthetic cannabinoids, their unambiguous identification and quantification are paramount.
LC-MS/MS has become the gold standard for the analysis of NPS in biological specimens due to its superior sensitivity, specificity, and wide applicability.[5] The Multiple Reaction Monitoring (MRM) scan mode, in particular, allows for the selective detection of target analytes in complex matrices, minimizing interferences and enhancing the reliability of results.[1][6] This application note provides a comprehensive, field-proven protocol designed for researchers and forensic toxicologists.
Principle of the Method
This method employs a liquid-liquid extraction (LLE) procedure to isolate the analyte and internal standard (IS) from the biological matrix. Following extraction, the sample is analyzed using a reverse-phase liquid chromatography system, which separates the target analyte from endogenous matrix components based on its physicochemical properties. The eluent is then introduced into a tandem mass spectrometer using an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is set to MRM mode, where the precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and specific product ions are monitored for detection and quantification.
Experimental Workflow and Protocols
Materials and Reagents
-
Reference Standards: JWH-122 N-(4-pentenyl) analog (CAS: 1445577-68-3), JWH-018-d9 or similar deuterated analog as an internal standard (IS).
-
Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).
-
Reagents: Ammonium formate, n-Hexane, Ethyl Acetate.
-
Equipment: Analytical balance, vortex mixer, centrifuge, sample tubes (15 mL polypropylene), positive pressure manifold (optional, for evaporation), LC-MS/MS system (e.g., triple quadrupole).
Sample Preparation: Liquid-Liquid Extraction (LLE)
The causality behind this LLE protocol is the high hydrophobicity of synthetic cannabinoids, which makes them readily extractable from an aqueous biological matrix into a non-polar organic solvent.[7] The addition of a basic buffer is intended to ensure the analyte is in a neutral state, maximizing its partitioning into the organic phase.
Protocol Steps:
-
Pipette 1 mL of the biological sample (e.g., whole blood, urine) into a 15 mL polypropylene tube.
-
Add 100 µL of the internal standard working solution (e.g., JWH-018-d9 at 100 ng/mL in methanol).
-
Add 1 mL of 100 mM sodium carbonate buffer (pH 10.2).
-
Vortex for 30 seconds to mix.
-
Add 5 mL of an n-Hexane/Ethyl Acetate (9:1, v/v) extraction solvent.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,500 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
}
Fig 1. Liquid-Liquid Extraction Workflow.
LC-MS/MS Instrumental Parameters
The following parameters are provided as a robust starting point. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
A C18 stationary phase is selected for its excellent retention and separation of hydrophobic molecules like synthetic cannabinoids.[7] A gradient elution is employed to ensure adequate separation from matrix interferences and to elute the analyte with a sharp peak shape for optimal sensitivity.
| Parameter | Recommended Condition |
| Analytical Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Tandem Mass Spectrometry (MS/MS) Conditions
The selection of precursor and product ions is the cornerstone of a selective MS/MS method. The precursor ion is the protonated molecule [M+H]⁺. The product ions are chosen based on characteristic fragmentation pathways of JWH-type cannabinoids, which typically involve cleavage around the carbonyl linker.[2][8] This results in stable, high-intensity fragments corresponding to the naphthoyl and indole moieties.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
}
Fig 2. The Multiple Reaction Monitoring (MRM) process.
MRM Transitions
The molecular formula of JWH-122 N-(4-pentenyl) analog is C₂₅H₂₃NO, with a monoisotopic mass of 353.18 Da.[4] Therefore, the protonated precursor ion [M+H]⁺ is m/z 354.2.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| JWH-122 N-(4-pentenyl) analog | 354.2 | 169.1 | 25 | 141.1 | 35 |
| JWH-018-d9 (IS) | 351.2 | 155.1 | 25 | 223.2 | 20 |
-
Rationale for Product Ions:
-
m/z 169.1: This ion corresponds to the characteristic 4-methyl-1-naphthoyl cation, formed by the cleavage of the amide bond. This is typically a stable and abundant fragment for this class of compounds.[2][7]
-
m/z 141.1: This fragment likely corresponds to the 4-methylnaphthalene cation following the loss of the carbonyl group, providing structural confirmation.
-
Method Validation Protocol
To ensure the trustworthiness and reliability of results, the method must be validated according to established forensic toxicology guidelines.[5][9] This process establishes the method's performance characteristics.
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Linearity and Range: Prepare a calibration curve using fortified matrix samples at a minimum of five concentration levels (e.g., 0.1, 0.5, 1, 5, 10, 25 ng/mL). The curve should have a correlation coefficient (r²) of ≥0.99.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest point on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% RSD). The LOD is typically determined as the concentration with a signal-to-noise ratio of ≥3.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on at least three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LOQ), and precision (RSD) should not exceed 15% (20% at the LOQ).[10]
-
Matrix Effect and Recovery: Evaluate by comparing the peak area of the analyte in a post-extraction spiked sample to a neat solution (matrix effect) and by comparing the peak area in a pre-extraction spiked sample to a post-extraction spiked sample (recovery).[11]
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the determination of JWH-122 N-(4-pentenyl) analog in biological matrices. The detailed protocols for sample preparation, instrumental analysis, and method validation are designed to yield accurate, precise, and legally defensible results. By explaining the causality behind key experimental choices, this guide serves as a practical tool for researchers, scientists, and drug development professionals working to address the ongoing challenges posed by novel psychoactive substances.
References
-
De Luca, R., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. [Link]
-
Kikura-Hanajiri, R., Uchiyama, N., & Goda, Y. (2011). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 29(1), 1-17. [Link]
-
De Luca, R., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed, National Library of Medicine. [Link]
-
Lebel, P., Waldron, K. C., & Furtos, A. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. LCGC International. [Link]
-
Lebel, P., Waldron, K. C., & Furtos, A. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening. Spectroscopy Online. [Link]
-
Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology. [Link]
-
ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. [Link]
-
American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. [Link]
-
Fan, J., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Journal of Mass Spectrometry. [Link]
-
Rosado, T., et al. (2018). Synthetic cannabinoids in biological specimens: a review of current analytical methods and sample preparation techniques. Bioanalysis, 10(19), 1609-1623. [Link]
-
Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. (n.d.). ShareOK. [Link]
-
Mantinieks, E., et al. (2023). Validation of a novel LC–MS-MS method for the separation and differentiation of Δ8-THC, Δ9-THC and their metabolites in blood. Journal of Analytical Toxicology. [Link]
-
Fan, J., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. ResearchGate. [Link]
-
Adamowicz, P., & Zuba, D. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 29(10), 1941-1950. [Link]
-
Wikipedia. (n.d.). JWH-122. [Link]
-
A convenient, rapid, and highly sensitive analytical method was developed to determine three synthetic cannabinoids in rat plasma and urine. ResearchGate. (n.d.). [Link]
Sources
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- 4. caymanchem.com [caymanchem.com]
- 5. zefsci.com [zefsci.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 10. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Cannabinoid Receptor Binding Assay for JWH-122 N-(4-pentenyl) analog
Introduction: Unveiling the Receptor Affinity of a Novel Synthetic Cannabinoid
The landscape of cannabinoid research is in a constant state of flux with the emergence of novel synthetic cannabinoids. One such compound is the N-(4-pentenyl) analog of JWH-122, a structural variant of a known potent synthetic cannabinoid. JWH-122 itself exhibits high affinity for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2), with Ki values of 0.69 nM and 1.2 nM, respectively[1][2]. The N-(4-pentenyl) analog of JWH-122 is structurally similar, with the key difference being a terminal double bond on the acyl chain[3][4]. While this modification may influence its interaction with cannabinoid receptors, its physiological and toxicological properties remain largely uncharacterized[3][4].
This application note provides a comprehensive, step-by-step protocol for determining the binding affinity of JWH-122 N-(4-pentenyl) analog for human CB1 and CB2 receptors using an in vitro radioligand competitive binding assay. This method remains a gold standard for the biochemical identification and pharmacological characterization of novel ligands[5][6]. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method to characterize the receptor binding profile of this and other novel cannabinoid compounds.
The underlying principle of this assay is competitive displacement. A radiolabeled cannabinoid ligand with known high affinity for the target receptor (e.g., [³H]CP55,940) is incubated with cell membranes expressing the receptor of interest. The novel, unlabeled compound (the "competitor," in this case, JWH-122 N-(4-pentenyl) analog) is added at increasing concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory concentration (IC50). This value can then be converted to the inhibition constant (Ki), which reflects the compound's binding affinity[7][8][9].
Materials and Reagents
For successful and reproducible results, high-quality reagents and materials are paramount. The following table outlines the necessary components for this assay.
| Reagent/Material | Supplier | Catalogue Number | Notes |
| JWH-122 N-(4-pentenyl) analog | Cayman Chemical | 11611 | Prepare stock solutions in DMSO. |
| [³H]CP55,940 | PerkinElmer | NET1051 | High specific activity radioligand. |
| Human CB1 Receptor Membranes | Revvity (formerly PerkinElmer) | ES-110-M | Membranes from HEK-293 cells.[10] |
| Human CB2 Receptor Membranes | MilliporeSigma | HTS089M | Membranes from CHO cells.[11] |
| JWH-122 | Cayman Chemical | 10582 | For use as a positive control.[1] |
| WIN 55,212-2 | Tocris Bioscience | 1038 | Non-selective cannabinoid agonist control. |
| Trizma® HCl | MilliporeSigma | T5941 | For buffer preparation. |
| MgCl₂ | MilliporeSigma | M8266 | For buffer preparation. |
| EDTA | MilliporeSigma | E9884 | For membrane preparation buffer. |
| Bovine Serum Albumin (BSA) | MilliporeSigma | A7030 | Fatty acid-free, for binding buffer.[12] |
| 96-well Glass Fiber Filter Plates | MilliporeSigma | MSHVN4510 | For separation of bound and free ligand. |
| Scintillation Cocktail | PerkinElmer | 6013329 | For radioactivity counting. |
| DMSO | MilliporeSigma | D8418 | For dissolving compounds. |
| HEPES | MilliporeSigma | H4034 | For buffer preparation. |
| NaCl | MilliporeSigma | S7653 | For wash buffer. |
Experimental Protocols
Part 1: Preparation of Reagents and Buffers
Accurate buffer preparation is critical for maintaining the integrity of the receptors and ensuring optimal binding conditions.
1.1 Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Dissolve 6.06 g of Trizma® HCl and 1.02 g of MgCl₂ in 800 mL of deionized water.
-
Adjust the pH to 7.4 with 1M NaOH or 1M HCl.
-
Add 5 g of fatty acid-free BSA.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize and store at 4°C.
1.2 Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Dissolve 6.06 g of Trizma® HCl and 29.22 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 7.4 with 1M NaOH or 1M HCl.
-
Add 1 g of fatty acid-free BSA.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize and store at 4°C.
1.3 Compound Preparation
-
Prepare a 10 mM stock solution of JWH-122 N-(4-pentenyl) analog in 100% DMSO.
-
Prepare serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for the competition assay (e.g., from 10 mM to 10 pM).
-
Prepare stock solutions of control compounds (JWH-122, WIN 55,212-2) in the same manner.
Part 2: Cannabinoid Receptor Binding Assay
The following protocol outlines the steps for a competitive radioligand binding assay in a 96-well format.
2.1 Assay Plate Setup
-
Design the plate layout to include wells for:
-
Total Binding: Radioligand and membranes only.
-
Non-specific Binding (NSB): Radioligand, membranes, and a high concentration of a known cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Test Compound: Radioligand, membranes, and varying concentrations of JWH-122 N-(4-pentenyl) analog.
-
Control Compound: Radioligand, membranes, and varying concentrations of JWH-122.
-
2.2 Incubation
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 2 µL of the appropriate DMSO-diluted compound (test compound, control, or DMSO for total binding and WIN 55,212-2 for NSB).
-
Add 50 µL of [³H]CP55,940 diluted in Assay Buffer to achieve a final concentration of approximately 0.5-1.0 nM (this should be close to the Kd of the radioligand for the respective receptor).
-
Thaw the frozen CB1 or CB2 receptor membranes on ice. Dilute the membranes in Assay Buffer to a concentration that will provide an adequate signal-to-noise ratio (typically 5-20 µg of protein per well).[11][13]
-
Initiate the binding reaction by adding 100 µL of the diluted membrane suspension to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
2.3 Filtration and Washing
-
Pre-soak the 96-well glass fiber filter plate in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Following incubation, rapidly harvest the contents of each well onto the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate under a heat lamp or in a low-temperature oven.
2.4 Radioactivity Counting
-
Add 50 µL of scintillation cocktail to each well of the dried filter plate.
-
Seal the plate and allow it to equilibrate for at least 4 hours in the dark.
-
Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).
Data Analysis and Interpretation
The goal of the data analysis is to determine the IC50 of the JWH-122 N-(4-pentenyl) analog and subsequently calculate its Ki value.
3.1 Calculation of Specific Binding
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
3.2 Generation of Competition Curves
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
The percentage of specific binding at each concentration of the test compound is calculated as:
-
% Specific Binding = [(CPM in presence of test compound - NSB CPM) / (Total Binding CPM - NSB CPM)] x 100
-
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
3.3 Calculation of the Inhibition Constant (Ki)
-
The Ki value, a measure of the binding affinity of the competitor, can be calculated from the IC50 using the Cheng-Prusoff equation[7][8]:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the experimentally determined inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this value should be determined experimentally via saturation binding analysis or obtained from the membrane supplier).
-
-
A lower Ki value indicates a higher binding affinity of the compound for the receptor.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in this protocol.
Caption: Experimental workflow for the cannabinoid receptor binding assay.
Caption: Principle of competitive displacement in the binding assay.
Trustworthiness and Self-Validation
To ensure the integrity and validity of the experimental results, the following controls and validation steps are essential:
-
Positive Control: The inclusion of a known cannabinoid ligand, such as the parent compound JWH-122, allows for the validation of the assay's performance. The determined Ki for the control should be consistent with previously published values.[1]
-
Saturation Binding: Periodically, a saturation binding experiment should be performed with the radioligand to confirm its Kd and the Bmax (receptor density) of the membrane preparations. This ensures the quality of the receptor source and provides an accurate Kd for the Cheng-Prusoff calculation.
-
Reproducibility: All experiments should be performed in triplicate to assess intra-assay variability. The entire experiment should be repeated on at least three separate occasions to determine inter-assay reproducibility.
-
Signal-to-Noise Ratio: A robust assay should exhibit a high signal-to-noise ratio (Total Binding/Non-specific Binding). A ratio of at least 5 is generally considered acceptable.[11]
By adhering to this detailed protocol and incorporating the recommended controls, researchers can confidently and accurately determine the binding affinity of JWH-122 N-(4-pentenyl) analog and other novel compounds at cannabinoid receptors, contributing valuable data to the field of cannabinoid pharmacology.
References
-
Huffman, J.W., Zengin, G., Wu, M.J., et al. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: Steric and electronic effects of naphthoyl substituents. New highly selective CB2 receptor agonists. Bioorganic & Medicinal Chemistry, 13(1), 89-112 (2005). [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]
-
Cheng Y., Prusoff W.H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22:3099-108. [Link]
-
The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Protocols. [Link]
-
Assay of CB1 Receptor Binding. Methods in Molecular Biology. [Link]
-
In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove - University of Mississippi. [Link]
-
Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. European Journal of Pharmacology. [Link]
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. ResearchGate. [Link]
-
Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. National Institutes of Health. [Link]
-
Assay of CB1 Receptor Binding. PubMed. [Link]
-
A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Semantic Scholar. [Link]
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Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PubMed Central. [Link]
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Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. [Link]
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Cannabinoid Receptor Binding and Assay Tools. Celtarys Research. [Link]
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Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. PubMed. [Link]
-
Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. ResearchGate. [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
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DTMC Research Programs. National Institute on Drug Abuse (NIDA). [Link]
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JWH 122 N-(4-pentenyl) analog. Bertin Bioreagent. [Link]
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JWH-122. Wikipedia. [Link]
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Regulations, Policies, and Guidance. National Institute on Drug Abuse (NIDA). [Link]
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Drug Testing. National Institute on Drug Abuse (NIDA). [Link]
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Screening, Evaluation and Assessment (SEA) Protocol at the NIDA IRP. ClinicalTrials.gov. [Link]
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Screening, Evaluation and Assessment (SEA) Protocol at the NIDA IRP. CenterWatch. [Link]
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Application Notes and Protocols: A Comprehensive Experimental Design for Elucidating the Pharmacology of JWH-122 N-(4-pentenyl) analog
Introduction: Unveiling the Pharmacological Profile of a Novel Synthetic Cannabinoid
The landscape of psychoactive substances is continually evolving with the emergence of novel synthetic cannabinoids. These compounds, often designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, frequently exhibit distinct and more potent pharmacological profiles, leading to unpredictable and severe adverse effects[1][2]. JWH-122, a potent naphthoylindole synthetic cannabinoid, demonstrates high affinity for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). Its N-(4-pentenyl) analog is a structurally related compound with an unsaturated pentenyl chain, a modification that could significantly alter its pharmacological properties[3]. The physiological and toxicological properties of this specific analog remain uncharacterized[3].
This guide provides a comprehensive experimental framework for the detailed pharmacological characterization of JWH-122 N-(4-pentenyl) analog. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, multi-tiered approach, explaining the causal logic behind each experimental choice. This ensures a self-validating system of inquiry, from initial receptor interaction to systemic in vivo effects, providing researchers, scientists, and drug development professionals with a robust roadmap for investigation.
Our approach is grounded in a systematic progression, beginning with fundamental in vitro characterization of receptor binding and functional activity, and moving towards more complex in vivo assessments of cannabimimetic effects. This hierarchical design ensures that each experimental stage informs the next, allowing for a comprehensive and nuanced understanding of the compound's pharmacological signature.
Part 1: In Vitro Characterization: Receptor Affinity and Functional Efficacy
The initial and most critical step in characterizing a novel synthetic cannabinoid is to determine its interaction with the primary molecular targets, the CB1 and CB2 receptors. These in vitro assays provide fundamental data on the compound's affinity (how well it binds) and efficacy (the degree of response it elicits upon binding).
Radioligand Competition Binding Assays: Quantifying Receptor Affinity
Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. By measuring the ability of JWH-122 N-(4-pentenyl) analog to displace a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) from CB1 and CB2 receptors, we can quantify its binding potency. A lower Ki value indicates a higher binding affinity. This is a crucial first step, as high affinity for the CB1 receptor is a strong predictor of psychoactive effects[1][2].
Experimental Workflow:
Caption: Workflow for Radioligand Competition Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add cell membranes (20-50 µg protein/well), a fixed concentration of [3H]CP55,940 (typically at its Kd value), and a range of concentrations of JWH-122 N-(4-pentenyl) analog (e.g., 10^-12 to 10^-5 M).
-
For non-specific binding, use a high concentration of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Incubate at 30°C for 60-90 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor (JWH-122 N-(4-pentenyl) analog).
-
Fit the data using non-linear regression to determine the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation and Functional Efficacy
Rationale: CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, initiating downstream signaling. The [³⁵S]GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G-proteins, providing a direct measure of receptor activation and functional efficacy[4][5][6]. This assay is crucial for differentiating between full agonists, partial agonists, and antagonists.
Signaling Pathway:
Caption: Simplified CB1/CB2 G-protein signaling pathway.
Detailed Protocol:
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors (prepared as in the binding assay).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of JWH-122 N-(4-pentenyl) analog.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described for the radioligand binding assay.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of stimulation over basal for each concentration of the analog.
-
Plot the percentage of stimulation against the log concentration of the analog.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Compare the Emax of JWH-122 N-(4-pentenyl) analog to that of a known full agonist (e.g., CP55,940) to classify it as a full or partial agonist.
-
cAMP Accumulation Assay: Measuring Downstream Signaling
Rationale: Activation of Gi/o-coupled receptors like CB1 and CB2 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[7]. A cAMP assay provides a measure of this downstream signaling event, further confirming the functional activity of the compound.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing CB1 or CB2 receptors (e.g., CHO-K1) in a 96-well plate and grow to confluence.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat cells with varying concentrations of JWH-122 N-(4-pentenyl) analog in the presence of forskolin (an adenylyl cyclase activator) for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a bioluminescence-based assay (e.g., GloSensor™)[7].
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the analog.
-
Determine the IC50 value from the curve.
-
Data Summary Table for In Vitro Assays:
| Assay | Receptor | Parameter | JWH-122 N-(4-pentenyl) analog | JWH-122 (Reference) | Δ⁹-THC (Reference) |
| Radioligand Binding | CB1 | Ki (nM) | Experimental Value | ~0.69 | ~40 |
| CB2 | Ki (nM) | Experimental Value | ~1.2 | ~3 | |
| [³⁵S]GTPγS Binding | CB1 | EC50 (nM) | Experimental Value | Literature Value | Literature Value |
| Emax (%) | Experimental Value | Literature Value | Literature Value | ||
| CB2 | EC50 (nM) | Experimental Value | Literature Value | Literature Value | |
| Emax (%) | Experimental Value | Literature Value | Literature Value | ||
| cAMP Assay | CB1 | IC50 (nM) | Experimental Value | Literature Value | Literature Value |
Part 2: In Vivo Pharmacological Profiling: Assessing Cannabimimetic Effects
Following in vitro characterization, it is essential to investigate the compound's effects in a whole-animal model to understand its physiological and behavioral impact. The "cannabinoid tetrad" is a classic set of four behavioral assays used to assess the cannabimimetic activity of a compound in rodents[2].
Rationale: The tetrad assays (hypolocomotion, catalepsy, analgesia, and hypothermia) are highly predictive of CB1 receptor-mediated psychoactive effects in humans[1][2]. A compound that produces all four effects is considered to have a classic cannabinoid-like profile.
The Cannabinoid Tetrad
Experimental Workflow:
Caption: Workflow for the Cannabinoid Tetrad Assays.
Detailed Protocols:
-
Hypolocomotion (Open Field Test):
-
Place a mouse in the center of an open-field arena equipped with infrared beams to track movement.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30 minutes).
-
A significant decrease in locomotor activity compared to vehicle-treated controls indicates hypolocomotion.
-
-
Catalepsy (Bar Test):
-
Place the mouse's forepaws on a horizontal bar raised a few centimeters above the surface.
-
Measure the time it takes for the mouse to remove its paws from the bar.
-
Catalepsy is defined as remaining immobile for a predetermined cutoff time (e.g., 20-30 seconds).
-
-
Analgesia (Tail-Flick or Hot Plate Test):
-
Tail-Flick: Apply a focused beam of heat to the mouse's tail and measure the latency to flick the tail away from the heat source.
-
Hot Plate: Place the mouse on a heated surface (e.g., 55°C) and measure the latency to lick its hind paws or jump.
-
An increase in latency compared to baseline or vehicle-treated animals indicates analgesia. A cutoff time is used to prevent tissue damage.
-
-
Hypothermia:
-
Measure the mouse's core body temperature using a rectal probe at a specific time point after drug administration (e.g., 30-60 minutes).
-
A significant decrease in body temperature compared to vehicle-treated controls indicates hypothermia.
-
Drug Discrimination Studies: Assessing Subjective Effects
Rationale: Drug discrimination is a sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug[8][9]. Animals are trained to discriminate between the effects of a known drug (e.g., Δ⁹-THC) and vehicle. The ability of JWH-122 N-(4-pentenyl) analog to substitute for the training drug indicates that it produces similar subjective effects.
Detailed Protocol:
-
Training Phase:
-
Train rats or mice in a two-lever operant chamber. On days when they receive an injection of the training drug (e.g., Δ⁹-THC), responding on one lever is reinforced with a food pellet. On days they receive a vehicle injection, responding on the other lever is reinforced.
-
Training continues until the animals reliably press the correct lever based on the injection they received.
-
-
Substitution Test:
-
Once trained, administer various doses of JWH-122 N-(4-pentenyl) analog and observe which lever the animals predominantly press.
-
Full substitution occurs when the animals predominantly press the drug-appropriate lever, suggesting similar subjective effects to the training drug.
-
Part 3: Concluding Remarks and Future Directions
The experimental design outlined in this document provides a comprehensive and systematic approach to characterizing the pharmacology of JWH-122 N-(4-pentenyl) analog. By progressing from in vitro receptor-level interactions to in vivo behavioral outcomes, researchers can build a complete pharmacological profile of this novel compound.
Future studies could delve into the metabolic profile of JWH-122 N-(4-pentenyl) analog, as metabolites can also possess significant pharmacological activity[10][11]. Additionally, investigating the compound's effects on other potential targets and its potential for abuse liability and toxicity will be crucial for a complete understanding of its pharmacological and toxicological properties.
References
- Fantegrossi, W. E., et al. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Psychopharmacology, 232(11), 1873-1887.
- Gatch, M. B., & Forster, M. J. (2022). Behavioral pharmacology of five novel synthetic cannabinoids. Behavioural Pharmacology, 33(2&3), 175-183.
- PubMed. (2022). Behavioral pharmacology of five novel synthetic cannabinoids.
- BenchChem. (2025).
- Pichini, S., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414.
- Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology, 239(1), 135-147.
- De Luca, M. A., et al. (2021). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology, 12, 690029.
- Al-Ghananeem, A. M., et al. (2019). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology, 176(10), 1431-1441.
- Grigoryev, A., et al. (2016). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-122. Analytical and Bioanalytical Chemistry, 408(25), 7075-7089.
- Cannaert, A., et al. (2021). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials.
- Springer Nature Experiments. (n.d.).
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- National Institutes of Health. (n.d.).
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- Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study. Frontiers in Pharmacology, 12, 708833.
- National Institutes of Health. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential.
- PubMed. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS.
- Gamage, T. F., et al. (2020). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Pharmacology Research & Perspectives, 8(3), e00590.
- ResearchGate. (2020). (PDF) Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS.
- Marshall University. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds.
- Felder, C. C., et al. (1997). Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons: Evidence for a G s Linkage to the CB1 Receptor. Journal of Neuroscience, 17(14), 5328-5337.
- United Nations Office on Drugs and Crime. (n.d.).
- Zhu, F., et al. (2020). Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling. British Journal of Pharmacology, 177(14), 3293-3311.
- University of Mississippi. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function.
- Bertin Bioreagent. (n.d.). JWH 122 N-(4-pentenyl) analog.
- PubMed Central. (n.d.).
- Costain, W. J., et al. (2018). Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. European Journal of Pharmacology, 825, 68-78.
- ResearchGate. (n.d.). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay.
- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
- Cayman Chemical. (n.d.). This compound (CAS 1445577-68-3).
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Application Notes & Protocols for the Extraction and Analysis of JWH-122 N-(4-pentenyl) analog from Herbal Mixtures
Abstract
This document provides a comprehensive guide to the sample preparation techniques for the identification and quantification of JWH-122 N-(4-pentenyl) analog, a synthetic cannabinoid, from complex herbal matrices. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the methodologies, from initial sample handling to final extract preparation for chromatographic analysis. The protocols herein are designed to be robust, reproducible, and are grounded in established analytical chemistry principles.
Introduction: The Analytical Challenge
The clandestine inclusion of synthetic cannabinoids in herbal incense products presents a significant analytical challenge.[1][2][3] These products, often labeled "not for human consumption" to circumvent regulations, contain a wide array of synthetic cannabinoids that are sprayed onto a plant matrix.[1][3] The non-uniform distribution of the analyte, coupled with the inherent complexity of the botanical matrix, necessitates a meticulous and validated sample preparation strategy to ensure accurate and reliable analytical results.[4] JWH-122 N-(4-pentenyl) analog, a derivative of JWH-122, is one such compound that may be encountered.[5] Effective sample preparation is paramount as it directly impacts the sensitivity, selectivity, and accuracy of downstream analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]
Foundational Principles of Sample Preparation
The primary objective of sample preparation is to isolate the target analyte(s) from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique is governed by the physicochemical properties of the analyte and the nature of the matrix. For synthetic cannabinoids in herbal mixtures, the process generally involves two key stages: Extraction and Clean-up .
Extraction: Liberating the Analyte
Extraction is the process of transferring the analyte from the solid herbal matrix into a liquid solvent. The selection of the extraction solvent is critical and is based on the solubility of the target analyte. Synthetic cannabinoids, including JWH-122 and its analogs, are generally non-polar and thus soluble in organic solvents.
Commonly Employed Extraction Solvents:
-
Methanol: Widely used due to its ability to efficiently solubilize a broad range of synthetic cannabinoids.[4][6]
-
Ethanol: Another effective solvent for extracting synthetic cannabinoids.[2][6]
-
Acetonitrile: Often used in QuEChERS-based methods and provides good extraction efficiency.[8]
-
Chloroform and Dichloromethane: Also reported for the extraction of synthetic cannabinoids.[6]
The efficiency of the extraction process can be enhanced by physical disruption of the herbal matrix, which increases the surface area for solvent interaction. This can be achieved through grinding, homogenization, or sonication.
Clean-up: Removing Interferences
Following extraction, the resulting solvent contains not only the target analyte but also a host of co-extracted matrix components (e.g., pigments, lipids, and other plant secondary metabolites). These interferences can suppress or enhance the analyte signal in the mass spectrometer (matrix effects), leading to inaccurate quantification.[9] Therefore, a clean-up step is often necessary.
Common Clean-up Techniques:
-
Solid-Phase Extraction (SPE): A highly selective technique that separates the analyte from interferences based on their physical and chemical properties.[10][11][12] SPE cartridges with various sorbents (e.g., C18, polymeric) can be employed.[10][11]
-
Dispersive Solid-Phase Extraction (d-SPE): A simplified version of SPE, commonly used in QuEChERS methods, where a sorbent is added directly to the extract.[12]
-
Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte between two immiscible liquid phases.[13][14]
Recommended Sample Preparation Protocols
The following protocols are provided as a starting point for the extraction and clean-up of JWH-122 N-(4-pentenyl) analog from herbal mixtures. It is imperative that these methods are validated in-house to ensure they meet the specific requirements of the laboratory and the analytical instrumentation being used.
Protocol 1: QuEChERS-based Extraction and Clean-up
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a streamlined approach that combines extraction and clean-up in a few simple steps.
Materials and Reagents:
-
Homogenizer or blender
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution as it can adsorb planar analytes
Procedure:
-
Sample Homogenization: Weigh a representative portion of the herbal mixture (e.g., 1-2 g) into a blender or homogenizer. Grind the sample to a fine, homogenous powder.
-
Extraction: a. Transfer the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 30 seconds to moisten the sample. c. Add 10 mL of acetonitrile and vortex vigorously for 1 minute. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation. e. Immediately vortex for 1 minute to prevent the agglomeration of salts. f. Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Clean-up: a. Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 900 mg MgSO₄, 300 mg PSA, 300 mg C18). b. Vortex for 30 seconds. c. Centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract Preparation: a. Transfer an aliquot of the cleaned extract into a vial for analysis by LC-MS/MS or GC-MS. b. The extract may be evaporated and reconstituted in a suitable solvent for the analytical instrument.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more rigorous clean-up compared to d-SPE and can be beneficial for particularly complex matrices.
Materials and Reagents:
-
Extraction solvent (e.g., Methanol)
-
SPE cartridges (e.g., Polymeric or C18, appropriately sized for the sample volume)
-
SPE vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Extraction: a. Weigh a representative portion of the homogenized herbal mixture (e.g., 1 g) into a glass tube. b. Add 10 mL of methanol and vortex for 1 minute. c. Sonicate for 15 minutes. d. Centrifuge at ≥3000 x g for 10 minutes. e. Decant the supernatant into a clean tube.
-
SPE Clean-up: a. Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the sorbent. Do not allow the sorbent to go dry. b. Loading: Load the extracted sample onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence could be 5 mL of 5% methanol in water, followed by 5 mL of 40% methanol in water. d. Elution: Elute the analyte of interest with a strong organic solvent, such as 5 mL of methanol or acetonitrile.
-
Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 100-500 µL of mobile phase for LC-MS/MS).
Method Validation: Ensuring Trustworthy Results
Method validation is a critical component of any analytical procedure and is essential for ensuring the reliability of the data.[15][16] The following parameters should be assessed:
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy (Recovery): The closeness of the measured value to the true value. This is often assessed by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. Recoveries between 70-120% are generally considered acceptable.[14][17]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD), which should ideally be less than 15-20%.[14][17]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The suppression or enhancement of the analyte signal due to co-eluting matrix components.[9] It can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Data Presentation and Visualization
Table 1: Comparison of Sample Preparation Techniques
| Feature | QuEChERS | Solid-Phase Extraction (SPE) |
| Speed | Fast | Moderate |
| Cost | Low | Moderate to High |
| Solvent Consumption | Low | Moderate |
| Selectivity | Moderate | High |
| Throughput | High | Low to Moderate |
| Ease of Use | Easy | Requires more training |
Experimental Workflow Diagrams
QuEChERS Workflow:
Caption: QuEChERS sample preparation workflow.
SPE Workflow:
Caption: Solid-Phase Extraction (SPE) workflow.
Conclusion
The successful analysis of JWH-122 N-(4-pentenyl) analog in herbal mixtures is critically dependent on the sample preparation methodology. Both QuEChERS and SPE-based approaches can provide clean extracts suitable for sensitive and selective analysis by modern chromatographic techniques. The choice between these methods will depend on the specific laboratory's requirements for throughput, cost, and the complexity of the herbal matrix being analyzed. It is reiterated that thorough method validation is essential to ensure the generation of high-quality, defensible data.
References
- Optimized Extraction and Separation of Synthetic Cannabinoids in Herbal Incense. (2015). Hofstra University.
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La Maida, N., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414. [Link]
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Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules, 25(11), 2665. [Link]
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Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography–Ion Trap Mass Spectrometry Using a Simplified User Interface. (2014). Journal of Analytical Toxicology, 38(8), 524-528. [Link]
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Kiełbasa, A., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8758. [Link]
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Parry, M., et al. (2019). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 43(3), 200-207. [Link]
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An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. (2014). Boston University. [Link]
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Detection of synthetic cannabinoids in herbal incense products. (2011). Conference Paper. [Link]
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Castaneto, M. S., et al. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug Testing and Analysis, 7(4), 281-304. [Link]
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Natural vs. Synthetic: analyzing cannabinoids for pharmaceutical and regulatory purposes. (2023). AZoM. [Link]
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Analytical Methods for Analyzing Herbal Products Containing Synthetic Cannabinoids: A Review. (2015). ResearchGate. [Link]
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Comprehensive analysis of synthetic cannabinoids and metabolites in oral fluid by online solid-phase extraction coupled to liquid chromatography-triple quadrupole-mass spectrometry. (2020). ResearchGate. [Link]
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Synthetic cannabinoids detected in select "herbal incense" products. (2015). ResearchGate. [Link]
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Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2022). Molecules, 27(19), 6649. [Link]
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Synthetic cannabinoids: Pharmacological profile, analytical challenges, and forensic implications. (2022). Comprehensive Analytical Chemistry, 98, 1-32. [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. (2020). PubMed. [Link]
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Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]
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Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
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Chemical Identification of Synthetic Cannabinoids in Herbal Incense Products. (2016). CUNY Academic Works. [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. (2020). ResearchGate. [Link]
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Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
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Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023). Separations, 10(3), 203. [Link]
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Identification of Synthetic Cannabinoids in Herbal Incense Blends in the United States. (2012). Journal of Forensic Sciences, 57(5), 1169-1175. [Link]
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Synthetic cannabinoids in herbal products. (2011). United Nations Office on Drugs and Crime. [Link]
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Ernst, L., et al. (2011). Identification and characterization of JWH-122 used as new ingredient in "Spice-like" herbal incenses. Forensic Science International, 208(1-3), e31-e35. [Link]
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Presley, B. C., et al. (2013). Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. Journal of Forensic Sciences, 58(4), 843-852. [Link]
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Application Note: Structural Elucidation of JWH-122 N-(4-pentenyl) Analog Using Multinuclear and Multidimensional NMR Spectroscopy
Introduction
The emergence of synthetic cannabinoids as new psychoactive substances (NPS) presents a continuous challenge for forensic and research laboratories. Accurate and unambiguous structural identification is paramount for legislative control, understanding pharmacological activity, and developing analytical standards. JWH-122, a potent synthetic cannabinoid, and its analogs are frequently encountered in seized materials. This application note provides a detailed guide to the structural elucidation of a specific analog, JWH-122 N-(4-pentenyl) analog, formally known as (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone, using a suite of modern NMR spectroscopy techniques.[1][2] This analog is structurally related to JWH-122, differing by the substitution of the N-pentyl chain with an N-(4-pentenyl) chain, which introduces a terminal double bond.[1]
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation. We will demonstrate how a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments can be synergistically employed to achieve complete and confident structural assignment.
The Rationale Behind NMR for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C nuclei in this context) and their connectivity through chemical bonds. This allows for the unambiguous determination of isomerism, which is a common challenge with synthetic cannabinoids.
The workflow for structural elucidation by NMR follows a logical progression. Initially, 1D ¹H and ¹³C spectra provide a census of the different types of protons and carbons in the molecule. Subsequently, 2D correlation experiments are used to piece the molecular puzzle together:
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings, identifying adjacent protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different molecular fragments.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. Proper sample preparation is therefore a critical first step.
Materials:
-
JWH-122 N-(4-pentenyl) analog (5-10 mg for a comprehensive suite of experiments)
-
High-quality 5 mm NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Pasteur pipette and glass wool
Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the JWH-122 N-(4-pentenyl) analog into a clean, dry vial. This amount is sufficient for both ¹H and the less sensitive ¹³C and 2D NMR experiments.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for most synthetic cannabinoids due to its ability to dissolve a wide range of organic compounds.[3][4]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial. The TMS will serve as the internal reference for both ¹H and ¹³C spectra (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16-32.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 12-16 ppm, centered at approximately 6 ppm.
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024-2048, or until a sufficient signal-to-noise ratio is achieved.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 200-220 ppm, centered at approximately 100 ppm.
2D NMR Spectroscopy (COSY, HSQC, HMBC): Standard pulse programs provided by the spectrometer manufacturer should be used. The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time. For HMBC, the long-range coupling constant is typically set to 8 Hz to observe 2- and 3-bond correlations.
Spectral Analysis and Interpretation
The following section details the expected NMR data for the JWH-122 N-(4-pentenyl) analog and the logical process for its structural elucidation. The chemical shifts are predicted based on data from closely related analogs such as JWH-122 and MAM2201, as well as standard chemical shift increments for the pentenyl group.[3][4]
Structure for Atom Numbering:
Caption: Workflow for NMR-based structural elucidation.
-
Analysis of ¹H NMR: The ¹H spectrum will show distinct regions. The aromatic region (7.3-8.4 ppm) will contain signals for the indole and naphthalene protons. The downfield singlet at ~7.8 ppm is characteristic of the H2 proton of the indole ring. The olefinic protons of the pentenyl chain will appear around 5.0 and 5.8 ppm. The aliphatic region will contain the signals for the methylene groups of the pentenyl chain and the methyl group on the naphthalene ring (~2.7 ppm). Integration of the signals will confirm the number of protons in each environment.
-
Analysis of ¹³C NMR: The ¹³C spectrum will show a low-field signal for the ketone carbonyl (~192.0 ppm). The aromatic and olefinic carbons will resonate between 110 and 140 ppm. The aliphatic carbons of the pentenyl chain and the methyl group will be found at higher field (< 50 ppm).
-
COSY Analysis: The COSY spectrum is crucial for identifying the N-(4-pentenyl) chain. There will be correlations between H4' and H5', and between H4' and H3'. Further correlations will be seen between H3' and H2', and H2' and H1'. This establishes the connectivity of the entire pentenyl chain. Correlations will also be observed between adjacent protons on the indole and naphthalene rings.
-
HSQC Analysis: The HSQC spectrum provides direct one-bond C-H correlations, allowing for the unambiguous assignment of the carbon signals for all protonated carbons. For example, the proton signal at ~4.2 ppm (H1') will correlate with the carbon signal at ~46.5 ppm (C1').
-
HMBC Analysis: The HMBC spectrum is key to connecting the different parts of the molecule. Key long-range correlations would include:
-
A correlation from the H1' protons of the pentenyl chain to the C2 and C7a carbons of the indole ring, confirming the point of attachment.
-
Correlations from the H2 proton of the indole ring to the carbonyl carbon (C1'') and to carbons C3a and C4 of the indole ring.
-
Correlations from the protons on the naphthalene ring to the carbonyl carbon, confirming the attachment of the naphthoyl group to the indole C3 position via the carbonyl linker.
-
Correlations from the methyl protons (4'''-CH₃) to the C3''', C4''', and C4a''' carbons of the naphthalene ring, confirming its position.
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of the JWH-122 N-(4-pentenyl) analog. By systematically applying ¹H, ¹³C, COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident identification of the molecule. The protocols and interpretive strategies outlined in this application note provide a comprehensive framework for researchers in forensic science, toxicology, and drug development to accurately characterize synthetic cannabinoids and other novel psychoactive substances.
References
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SWGDRUG. (2013). MAM-2201 Monograph. Retrieved from [Link]
-
SWGDRUG. (2014). JWH-122 Monograph. Retrieved from [Link]
-
Wikipedia. (2023). MAM-2201. Retrieved from [Link]
-
Wikipedia. (2023). JWH-122. Retrieved from [Link]
-
Abrahim, A., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 25(24), 5898. [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1-Pentene C-13 NMR spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Pent-1-ene H-1 NMR spectrum. Retrieved from [Link]
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Application and Protocol Guide: Stability Assessment of JWH-122 N-(4-pentenyl) Analog in Biological Samples
Abstract
This document provides a comprehensive guide for researchers, forensic toxicologists, and drug development professionals on the principles and execution of stability testing for JWH-122 N-(4-pentenyl) analog in common biological matrices such as blood, plasma, and urine. JWH-122, a potent synthetic cannabinoid, and its analogs continue to be of significant interest in clinical and forensic toxicology.[1] The N-(4-pentenyl) analog is structurally similar to JWH-122 and the cannabimimetic MAM2201, differing by the terminal double bond on the acyl chain, which may influence its metabolic fate and stability.[2] Understanding the stability of this analyte under various storage and handling conditions is paramount for generating reliable and accurate quantitative data. This guide outlines detailed protocols for short-term (bench-top), long-term, and freeze-thaw stability studies, underpinned by regulatory guidelines and best practices in bioanalytical method validation.
Introduction: The Imperative for Stability Testing
The reliability of quantitative data in bioanalysis is fundamentally dependent on the stability of the analyte in the biological matrix from the point of collection to the moment of analysis.[3][4] Many physical and chemical factors, including temperature, light, and pH, can impact the integrity of a drug or its metabolites in a biological sample.[5][6] For synthetic cannabinoids, which are often neutral to acidic and can behave differently in various matrices, these considerations are especially critical.[7]
The JWH-122 N-(4-pentenyl) analog's physiological and toxicological properties are not yet fully characterized, making it a crucial target for research and forensic applications.[2][9] Establishing its stability profile is a prerequisite for any meaningful quantitative study. This guide adheres to the principles outlined by major regulatory bodies, which mandate the evaluation of short-term, long-term, and freeze-thaw stability as part of a comprehensive bioanalytical method validation.[3][8][10]
Pre-Analytical Considerations & Core Principles
Before embarking on the experimental protocols, it is crucial to understand the variables that can influence the stability of synthetic cannabinoids in biological samples.
-
Choice of Matrix: Synthetic cannabinoids may exhibit different stability profiles in whole blood, plasma, serum, and urine.[7][11][12] Whole blood contains cellular components and enzymes that can contribute to analyte degradation, making it a more challenging matrix than plasma or serum.[12] Urine stability can be influenced by pH and bacterial contamination.[11]
-
Anticoagulants and Preservatives: The choice of anticoagulant (e.g., EDTA, heparin, citrate) for blood collection can affect analyte stability. It is essential to use the same anticoagulant for stability studies as will be used for the collection of study samples.
-
Storage Containers: Adsorption to container surfaces can be a significant issue for lipophilic compounds like synthetic cannabinoids. The use of polypropylene or silanized glass tubes is often recommended to minimize this effect.[12]
-
Temperature: Temperature is one of the most critical factors.[6] As a general recommendation, biological samples intended for synthetic cannabinoid analysis should be stored frozen, preferably at -20°C or lower, until analysis.[13][14][15] Studies have consistently shown significant degradation of some synthetic cannabinoids at refrigerated (4°C) and room temperatures.[12][14][15]
Self-Validating System Logic
The protocols described herein are designed to be self-validating. This is achieved by comparing the analyte concentrations in aged or stressed samples against those in freshly prepared samples or samples from a time-zero baseline. The inclusion of low and high concentration Quality Control (QC) samples brackets the expected concentration range of unknown samples, ensuring the validity of the stability assessment across the calibration curve. The acceptance criterion, typically that the mean concentration of the stability QC samples should be within ±15% of the nominal concentration, provides a clear, quantitative measure of stability.[10]
Experimental Design & Protocols
The stability of JWH-122 N-(4-pentenyl) analog must be systematically evaluated under conditions that mimic the entire lifecycle of a sample, from collection and handling to long-term storage and analysis. The following sections provide detailed, step-by-step protocols for these assessments. The primary analytical technique assumed for quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the most commonly employed method for its sensitivity and specificity.[7]
Preparation of Stock Solutions and Quality Control (QC) Samples
Objective: To prepare accurate and consistent stock solutions and QC samples for use throughout the stability studies.
Protocol:
-
Primary Stock Solution: Accurately weigh a certified reference standard of JWH-122 N-(4-pentenyl) analog and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to create a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with the same solvent. These will be used to spike the biological matrix.
-
QC Sample Preparation: Obtain a pool of blank, drug-free biological matrix (e.g., human plasma with K2EDTA). Spike the matrix with the appropriate working solutions to create low and high concentration QC samples. A common practice is to prepare a Low QC (LQC) at approximately three times the Lower Limit of Quantification (LLOQ) and a High QC (HQC) at approximately 75-85% of the Upper Limit of Quantification (ULOQ).
-
Homogenization and Aliquoting: Gently vortex the spiked matrix pools to ensure homogeneity. Aliquot the QC samples into appropriately labeled polypropylene tubes for each stability condition and time point to be tested.
Freeze-Thaw Stability
Causality: This experiment is critical for assessing the stability of the analyte when samples are repeatedly frozen and thawed. This situation is common in a laboratory setting where a sample may need to be accessed multiple times.[10] The physical stress of freezing and thawing can degrade certain compounds.
Experimental Workflow Diagram:
Caption: Workflow for Short-Term (Bench-Top) Stability Assessment.
Protocol:
-
Prepare at least three replicates of LQC and HQC samples.
-
Analyze one set of fresh QC samples to determine the initial (Time=0) concentration.
-
Leave the remaining QC samples at room temperature (e.g., 20-25°C) for a pre-defined period that exceeds the expected sample preparation time (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
Compare the measured concentrations to the initial values.
Long-Term Stability
Causality: The objective of long-term stability testing is to confirm that the analyte remains stable for the entire period from sample collection to the final analysis, which can span several months or even years. [16]This is the most critical stability parameter for ensuring the validity of results from large-scale clinical or epidemiological studies.
Experimental Workflow Diagram:
Caption: Workflow for Long-Term Stability Assessment.
Protocol:
-
Prepare a sufficient number of LQC and HQC aliquots to cover all planned time points.
-
Analyze a subset of these samples (at least three replicates of each level) to establish the baseline concentration at Time=0.
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At subsequent time points (e.g., 1, 3, 6, and 12 months), retrieve and analyze a set of QC samples.
-
The duration of the study should equal or exceed the time between the first sample collection and the last sample analysis in the actual study.
-
Compare the mean concentration at each time point to the Time=0 mean concentration.
Data Analysis and Acceptance Criteria
For all stability tests, the data should be presented clearly, allowing for straightforward interpretation. The fundamental principle is to compare the concentration of the analyte in the test samples against a reference.
Acceptance Criteria: The stability of the JWH-122 N-(4-pentenyl) analog is considered acceptable if the mean concentration of the QC samples at each stability condition is within ±15% of the nominal (or baseline) concentration. [10]For the LLOQ, a wider acceptance range of ±20% may be acceptable.
Data Presentation: Summarize the results in a tabular format for each stability test. The tables should include the QC level, the number of replicates (n), the nominal concentration, the mean measured concentration at each time point or cycle, and the percentage difference from the nominal/baseline value.
Table 1: Example Data Summary for Freeze-Thaw Stability
| QC Level | Cycle | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Difference from Baseline |
| Low QC | 0 | 5.0 | 4.95 | N/A |
| 1 | 5.0 | 4.88 | -1.4% | |
| 2 | 5.0 | 4.91 | -0.8% | |
| 3 | 5.0 | 4.85 | -2.0% | |
| High QC | 0 | 50.0 | 50.8 | N/A |
| 1 | 50.0 | 51.2 | +0.8% | |
| 2 | 50.0 | 50.1 | -1.4% | |
| 3 | 50.0 | 49.7 | -2.2% |
Table 2: Example Data Summary for Long-Term Stability at -20°C
| QC Level | Time Point | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Difference from Baseline |
| Low QC | 0 | 5.0 | 5.05 | N/A |
| 1 Month | 5.0 | 4.99 | -1.2% | |
| 3 Months | 5.0 | 5.10 | +1.0% | |
| 6 Months | 5.0 | 4.89 | -3.2% | |
| High QC | 0 | 50.0 | 49.5 | N/A |
| 1 Month | 50.0 | 50.1 | +1.2% | |
| 3 Months | 50.0 | 48.9 | -1.2% | |
| 6 Months | 50.0 | 49.8 | +0.6% |
Conclusion and Recommendations
The protocols outlined in this guide provide a robust framework for assessing the stability of JWH-122 N-(4-pentenyl) analog in biological matrices. Adherence to these systematic procedures is essential for any laboratory conducting quantitative analysis of this compound. Based on extensive data for other synthetic cannabinoids, it is strongly recommended that all biological samples suspected of containing JWH-122 N-(4-pentenyl) analog be stored at -20°C or colder immediately after collection and that freeze-thaw cycles are minimized. [13][15]Establishing a comprehensive stability profile is a critical component of bioanalytical method validation that ensures the integrity and reliability of the data supporting toxicological investigations and clinical research.
References
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Hess, C., et al. (2017). Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum. Drug Testing and Analysis, 9(10), 1506-1511. Available at: [Link]
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ResearchGate. (n.d.). Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum. Available at: [Link]
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Pesce, A., et al. (2021). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Pharmaceuticals, 14(9), 861. Available at: [Link]
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Fort, C. (2014). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. Available at: [Link]
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ResearchGate. (n.d.). Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum. Available at: [Link]
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Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Available at: [Link]
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American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. Available at: [Link]
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National Institutes of Health. (n.d.). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
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Krotulski, A. J. (2023). Target Analysis of Synthetic Cannabinoids in Blood and Urine. Springer Protocols. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. Available at: [Link]
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ResearchGate. (n.d.). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. Available at: [Link]
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National Institutes of Health. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Available at: [Link]
-
MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Available at: [Link]
-
Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 424-430. Available at: [Link]
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Minakata, K., et al. (n.d.). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for several years. Available at: [Link]
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Akbaba, M., et al. (2025). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. ResearchGate. Available at: [Link]
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Springer. (2013). In vitro and in vivo metabolisms of 1-pentyl-3-(4-methyl-1-naphthoyl)indole (JWH-122). Available at: [Link]
-
Bertin Bioreagent. (n.d.). JWH 122 N-(4-pentenyl) analog. Available at: [Link]
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BDO. (2022). Regulatory Stability Considerations for Biological Products. Available at: [Link]
-
Wikipedia. (n.d.). JWH-122. Available at: [Link]
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Hoffman, D. (2009). Statistical methods for assessing long-term analyte stability in biological matrices. Journal of Chromatography B, 877(23), 2262-2269. Available at: [Link]
-
PubMed. (2014). Can JWH-210 and JWH-122 be detected in adipose tissue four weeks after single oral drug administration to rats?. Available at: [Link]
-
MDPI. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Available at: [Link]
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- 4. ema.europa.eu [ema.europa.eu]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. JWH-122-N--(4--pentenyl)-analog, 10MG | Labscoop [labscoop.com]
- 10. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 11. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shareok.org [shareok.org]
- 13. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum. | Semantic Scholar [semanticscholar.org]
- 15. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Statistical methods for assessing long-term analyte stability in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for JWH-122 N-(4-pentenyl) Analog
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of the highly lipophilic compound, JWH-122 N-(4-pentenyl) analog, for in vitro experimental use. As researchers and drug development professionals, ensuring your compound is fully dissolved and stable in your assay medium is the critical first step toward generating accurate and reproducible data. This document will guide you through best practices, from stock solution preparation to advanced solubilization techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting a new project. What are the fundamental solubility characteristics of JWH-122 N-(4-pentenyl) analog?
A1: Understanding the physicochemical properties of your compound is the foundation of successful experimental design. JWH-122 N-(4-pentenyl) analog is a highly lipophilic (hydrophobic) molecule, meaning it has very poor solubility in water and aqueous buffers.[1] It is typically supplied as a crystalline solid.[2]
The causality here is the molecular structure; the large, nonpolar aromatic rings and the pentenyl chain contribute to its low affinity for polar solvents like water. Therefore, an organic solvent is required to create a primary stock solution. Published data provides a clear starting point for solvent selection.[2]
Table 1: Physicochemical & Solubility Data for JWH-122 N-(4-pentenyl) analog
| Property | Value | Source |
|---|---|---|
| Formal Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | [2] |
| Molecular Formula | C₂₅H₂₃NO | [2] |
| Formula Weight | 353.5 g/mol | [2] |
| Formulation | A crystalline solid | [2] |
| Solubility in DMSO | ~15 mg/mL | [2] |
| Solubility in DMF | ~15 mg/mL | [2] |
| Solubility in Ethanol | ~5 mg/mL |[2] |
Based on this data, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution due to its superior solvating power for this compound.[2]
Q2: What is the correct, reproducible procedure for preparing a primary stock solution?
A2: Preparing an accurate and stable stock solution is arguably the most critical step in the entire experimental workflow. Errors at this stage will propagate through all subsequent dilutions and experiments. The following protocol integrates best practices for accuracy and stability.[3][4]
Materials:
-
JWH-122 N-(4-pentenyl) analog (MW: 353.5 g/mol )
-
High-purity, anhydrous DMSO (Biotechnology Grade or equivalent)
-
Analytical balance (readable to 0.01 mg)
-
Sterile, amber glass vial or a clear vial wrapped in foil to protect from light
-
Sterile, single-use polypropylene microcentrifuge tubes for aliquots
-
Calibrated pipettes
Procedure:
-
Pre-Calculation: Determine the mass of the compound needed. For a 10 mM stock in 1 mL:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 353.5 g/mol x 1000 mg/g = 3.535 mg
-
-
Weighing: Tare a clean, static-free weigh boat or the amber vial directly on the analytical balance. Carefully weigh out approximately 3.54 mg of the compound. Record the exact mass.[4] It is more accurate to adjust the solvent volume to match the actual mass than to try and hit an exact mass.
-
Solvent Addition: Recalculate the precise volume of DMSO needed based on the actual mass recorded. For example, if you weighed 3.61 mg:
-
Volume (µL) = (Mass (mg) / 353.5 g/mol ) / (10 mmol/L) x 1,000,000 µL/L = 1021 µL
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
-
Dissolution: Cap the vial tightly and vortex at medium-high speed for 2-3 minutes.[5]
-
Visual Inspection: Hold the vial against a light source to ensure all crystalline solid has completely dissolved. If particulates remain, sonication in a water bath for 5-10 minutes may be required.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[6]
-
Labeling: Clearly label each aliquot with the compound name, exact concentration, solvent, and preparation date.[3]
-
Storage: Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for months.[6]
Q3: My compound dissolves perfectly in the DMSO stock, but it precipitates immediately when I add it to my cell culture medium or assay buffer. How do I solve this?
A3: This is the most common challenge when working with highly lipophilic compounds and is known as aqueous "crashing out." It occurs because the compound, stable in the organic solvent, is suddenly forced into an incompatible aqueous environment upon dilution. The key is to manage the transition and keep the final concentration of both the compound and the organic solvent below their respective solubility limits in the final assay volume.
Follow this troubleshooting workflow to resolve the issue:
Detailed Explanation of Troubleshooting Steps:
-
Control the Final Solvent Concentration: The final concentration of the organic solvent in your assay well is critical. High concentrations of DMSO can be directly toxic to cells and can also cause your compound to precipitate.[7][8] For most cell-based assays, the final DMSO concentration should never exceed 0.5% and a target of <0.1% is highly recommended for sensitive cell lines or long incubation times.[6][9] Always run a "vehicle control" with the same final solvent concentration as your test wells to validate that the solvent itself is not causing an effect.[10]
-
Use Serial Dilutions: Avoid adding a small volume of highly concentrated stock directly into a large volume of buffer. This creates a localized area of high concentration, causing immediate precipitation. Instead, perform one or more intermediate dilution steps in your assay medium.[6] For example, dilute your 10 mM stock 1:100 in medium to get a 100 µM intermediate solution (now at 1% DMSO), vortex gently, and then add the required volume of this intermediate solution to your final assay wells.
-
Advanced Method: Employ Cyclodextrins: If precipitation persists even with low solvent concentrations, a solubility enhancer is required. Cyclodextrins are a highly effective and widely used solution.[11][12] These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11][13] They can encapsulate hydrophobic molecules like the JWH-122 analog, forming an "inclusion complex" that is water-soluble.[14][15]
-
Recommendation: Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) , which has excellent solubility and very low toxicity in cell culture systems.[10][12]
-
Basic Protocol: Prepare your compound stock in DMSO as usual. In a separate tube, prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-50 mM). To prepare your working solution, slowly add the DMSO stock to the cyclodextrin-containing buffer while vortexing. This allows the complex to form, keeping the compound soluble. The optimal ratio of compound to cyclodextrin must be determined empirically.
-
Q4: You mentioned solvent toxicity. What are the safe limits for common solvents in cell-based assays?
A4: This is a crucial question, as solvent-induced artifacts can easily be misinterpreted as a compound effect. The "safe" limit is highly dependent on the cell line, the assay endpoint (e.g., proliferation vs. apoptosis), and the incubation duration.[8][9]
Table 2: General Guidelines for Maximum Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Max. Concentration | Potential Effects & Considerations | Sources |
|---|---|---|---|
| DMSO | < 0.1% - 0.5% | Generally considered safe below 0.1%. Concentrations of 0.5% - 1% can inhibit proliferation and induce stress responses. Above 1% is often cytotoxic. Can affect membrane potential and induce differentiation in some stem cells. | [8][9][10][16] |
| Ethanol | < 0.1% - 0.5% | Can be more cytotoxic than DMSO for some cell lines. Effects on ROS production have been noted even at low concentrations. Evaporation from stock solutions can alter concentration over time. | [9][10] |
| Methanol | Not Recommended | Generally considered too toxic for live-cell assays. Included here for comparison with solubility data for non-cellular assays. |[17][18] |
The Self-Validating System (Trustworthiness): The only way to be certain is to perform a solvent tolerance experiment with your specific assay system.
-
Set up your assay as usual.
-
Instead of your compound, add only the solvent (e.g., DMSO) to a series of wells at different final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Include a "no solvent" control.
-
Run the assay and measure your endpoint.
-
The highest concentration of solvent that shows no significant difference from the "no solvent" control is your maximum allowable working concentration.
References
-
Gali-Muhtasib, H., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
de Cássia Nunes, R., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]
-
Krabseth, H. M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
Gould, S., & Scott, R. C. (2005). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Mizuno, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
-
Patel, M. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2014). ResearchGate. [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (2023). Hilaris Publisher. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH. [Link]
-
Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. (2024). MDPI. [Link]
-
Advances in Lipid-Based Drug Formulations for Solubility. (2024). World Pharma Today. [Link]
-
Strategies to improve solubility and bioavailability of lipophilic drugs. (2023). ResearchGate. [Link]
-
Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. (2017). PubMed. [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (2021). NIH. [Link]
-
Preparation stock solution solid compound(s). (2017). Maastricht University. [Link]
-
DMSO in cell based assays. (2025). Scientist Solutions. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
-
Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]
-
Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. (2020). NIH. [Link]
-
Can anybody help me to dissolve a chemical?. (2019). ResearchGate. [Link]
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- 1. Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. crispmaastricht.nl [crispmaastricht.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. medchemexpress.cn [medchemexpress.cn]
- 7. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
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- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
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- 16. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of JWH-122 N-(4-pentenyl) Analog
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the LC-MS/MS analysis of JWH-122 N-(4-pentenyl) analog and similar synthetic cannabinoids. Matrix effects are a significant hurdle in achieving accurate and reproducible quantification in complex biological samples. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is JWH-122 N-(4-pentenyl) analog?
JWH-122 N-(4-pentenyl) analog is a synthetic cannabinoid, a class of compounds designed to mimic the effects of THC.[1][2] Structurally, it is a naphthoylindole, characterized by its lipophilic nature.[3][4] This property is crucial to consider during method development, as it influences its interaction with sample matrices and its retention behavior in reversed-phase chromatography. Its analysis is common in forensic toxicology and clinical settings, often requiring detection at low concentrations in complex biological matrices like blood, urine, and oral fluid.[5][6][7]
Q2: What are matrix effects in LC-MS/MS, and why are they a problem?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[8] This phenomenon can manifest as either ion suppression (loss of signal) or ion enhancement (increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative methods.[9][10]
The primary cause in electrospray ionization (ESI) is competition between the analyte and matrix components for access to the droplet surface for ionization or for the available charge.[11] High concentrations of endogenous materials like phospholipids, salts, and proteins in biological samples can also change the physical properties of the ESI droplets, such as viscosity and surface tension, hindering the efficient formation of gas-phase analyte ions.[12][13]
Q3: I'm seeing low signal, poor reproducibility, and inconsistent results for my JWH-122 analog analysis. Are matrix effects to blame?
It is highly probable. The analysis of synthetic cannabinoids in biological fluids is notoriously susceptible to matrix effects.[14] Because these compounds are often present at low ng/mL levels, even minor ion suppression can lead to results falling below the limit of quantification (LOQ). Inconsistent suppression across different samples, calibrators, and quality controls is a primary driver of poor reproducibility and inaccurate quantification.[13][15]
Troubleshooting Guide: A Systematic Approach to Identifying and Mitigating Matrix Effects
Successfully overcoming matrix effects requires a logical, stepwise approach. First, you must confirm and quantify the effect. Only then can you select the most appropriate mitigation strategy.
Caption: Workflow for investigating and resolving matrix effects.
Step 1: Protocol for Identifying Ion Suppression Zones via Post-Column Infusion
This experiment qualitatively identifies at which retention times co-eluting matrix components cause suppression.
Methodology:
-
Prepare Analyte Solution: Create a solution of JWH-122 N-(4-pentenyl) analog in your mobile phase at a concentration that provides a stable, mid-level signal (e.g., 50 ng/mL).
-
System Setup: Using a syringe pump and a 'T' connector, infuse the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the MS ion source.[16]
-
Establish Baseline: Start the LC flow and the infusion pump. Allow the MS signal for your analyte's MRM transition to stabilize, establishing a consistent baseline.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., drug-free urine, plasma) that has been processed through your standard sample preparation procedure.
-
Monitor Signal: Observe the infused analyte's signal. A significant dip in the baseline indicates a region where matrix components are eluting and causing ion suppression.[13] Knowing these "suppression zones" is critical for chromatographic optimization.
Step 2: Protocol for Quantifying Matrix Effects via Post-Extraction Spike
This experiment provides a quantitative value for the degree of ion suppression or enhancement.[8]
Methodology:
-
Prepare "Neat" Solution (A): Prepare a standard of the JWH-122 analog in a clean solvent (e.g., the mobile phase or reconstitution solvent) at a known concentration (e.g., 10 ng/mL). Analyze this and record the average peak area.
-
Prepare "Post-Spike" Sample (B): Take a blank matrix sample and process it through your entire sample preparation procedure (extraction, evaporation, etc.). In the final step, reconstitute the extract with the same neat solution (A) used above.[16] Analyze this and record the average peak area.
-
Calculate Matrix Effect (%ME): Use the following formula:
%ME = (Peak Area in Sample B / Peak Area in Solution A) * 100
Data Interpretation:
| %ME Value | Interpretation |
| 85% - 115% | Generally considered acceptable; minor or no significant matrix effect. |
| < 85% | Ion Suppression: The matrix is reducing the analyte signal. The lower the value, the more severe the suppression. |
| > 115% | Ion Enhancement: The matrix is artificially increasing the analyte signal. |
Mitigation Strategies: From Sample Prep to Data Acquisition
Once you have confirmed that matrix effects are present, you can implement one or more of the following strategies.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Strategy 1: Improve Sample Preparation to Remove Interferences
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[9][11]
Comparison of Common Techniques:
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Add an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive.[14] | "Dirty" extracts; phospholipids and salts remain. | High-throughput screening where speed is critical. |
| Liquid-Liquid Extraction (LLE) | Partition analyte between two immiscible liquids based on polarity and pH. | Cleaner than PPT, removes salts.[17] | Labor-intensive, uses large solvent volumes, can form emulsions.[17] | Isolating moderately non-polar compounds like JWH-122 analogs. |
| Solid-Phase Extraction (SPE) | Isolate analyte on a solid sorbent, wash away interferences, then elute analyte with a strong solvent. | Highly selective, provides the cleanest extracts, automatable.[17] | Higher cost, requires method development. | Complex matrices where low detection limits are required. |
Recommended Protocol: Solid-Phase Extraction (SPE) for JWH-122 Analog in Urine This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment: Since many synthetic cannabinoids are excreted as glucuronide conjugates, an enzymatic hydrolysis step is often required.[18]
-
To 1 mL of urine, add 500 µL of β-glucuronidase solution in an acetate buffer (pH ~5.0).
-
Add your stable isotope-labeled internal standard.
-
Incubate at ~60 °C for 2-3 hours.[18]
-
-
SPE Column Conditioning: Use a mixed-mode or polymeric reversed-phase SPE cartridge.
-
Condition with 1 mL Methanol.
-
Equilibrate with 1 mL Deionized Water.
-
-
Load Sample: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash Step: Wash the cartridge to remove polar interferences.
-
Wash with 1 mL of 20% Methanol in water.
-
-
Elution: Elute the JWH-122 analog.
-
Elute with 1 mL of an appropriate solvent like Methanol or Acetonitrile.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for injection.[19]
Strategy 2: Optimize Chromatographic Separation
If sample cleanup is insufficient, the next step is to chromatographically separate your analyte from the suppression zone identified in the post-column infusion experiment.
-
Adjust the Gradient: Slowing the gradient ramp around the elution time of your analyte can increase resolution from nearby interferences.
-
Change Column Chemistry: JWH-122 analogs are non-polar. While a C18 column is a common starting point, a pentafluorophenyl (PFP) column can offer alternative selectivity for aromatic compounds and may shift the analyte away from interfering phospholipids.[18]
-
Consider 2D-LC: For extremely complex matrices, two-dimensional liquid chromatography (2D-LC) is a powerful solution. A fraction containing the analyte is selectively transferred from a first-dimension column to a second, orthogonal column. This physically removes the vast majority of the matrix before introduction to the MS, significantly reducing or eliminating ion suppression.[20]
Strategy 3: Use a Compensation Strategy for Accurate Quantification
When matrix effects cannot be fully eliminated, their impact on quantification can be corrected.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the universally accepted "gold standard" for quantitative LC-MS analysis.[13] A SIL-IS (e.g., JWH-122-d5) is chemically identical to the analyte but has a higher mass. It is added to every sample, calibrator, and QC at the very beginning of the sample preparation process. Because it co-elutes and has the same ionization properties, it experiences the exact same degree of ion suppression or enhancement as the target analyte. The instrument measures the ratio of the analyte peak area to the IS peak area. This ratio remains constant even if the absolute signal intensity varies, ensuring highly accurate and precise quantification.[11]
-
Matrix-Matched Calibrators: This approach involves preparing your calibration standards in a blank biological matrix that is identical to your samples (e.g., drug-free urine). By doing this, the calibrators experience the same matrix effect as the unknown samples, allowing for accurate quantification.[11][15] The primary challenge with this method is obtaining a consistent and verifiable source of the blank matrix.
References
- Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay for Real-Time Detection. (2020).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. NorthEast BioLab.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). MDPI.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021). Wiley Analytical Science.
- Overcoming matrix effects in liquid chromatography-mass spectrometry. (2008). PubMed.
- Validation and application of an UPLC–MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of ''legal high'' products. (2014).
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020).
- Two-dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma. Agilent.
- Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022). PubMed.
- Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012).
- Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. Benchchem.
- JWH 122 N-(4-pentenyl) analog | 1445577-68-3. ChemicalBook.
- Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. (2020). NIH.
- Can JWH-210 and JWH-122 be detected in adipose tissue four weeks after single oral drug administration to r
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). PubMed.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Peer-Reviewed Articles.
- Tackling Cannabinoids Ion Suppression Issues in Biological Matrices Using Chromatographic Tools. (2023).
- Sample Preparation Techniques for Biological M
- Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. (2020).
- A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. (2016). Oxford Academic.
- JWH 122 N-(4-Pentenyl)
- Recent advances in sample preparation techniques for effective bioanalytical methods. (2010).
- JWH 122 N-(4-Pentenyl)
- This compound [A crystalline solid]. LGC Standards.
- Challenges and Remedies in HPLC and LC-MS Method Development and Bio-analytical Studies. (2026). Analytical and Bioanalytical Chemistry Research.
- Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. (2004).
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- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
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Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for JWH-122 N-(4-pentenyl) analog
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, in-depth approach to troubleshooting and resolving poor chromatographic peak shape for JWH-122 N-(4-pentenyl) analog. As a Senior Application Scientist, this guide is structured to not only provide solutions but to also explain the underlying scientific principles, empowering you to make informed decisions in your analytical work.
Part 1: Understanding the Molecule and Potential Issues
JWH-122 N-(4-pentenyl) analog is a synthetic cannabinoid characterized by a non-polar core structure with a polar carbonyl group and a basic nitrogen atom within the indole ring.[1][2] This combination of functional groups can lead to complex interactions with HPLC stationary phases, often resulting in suboptimal peak shapes.
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common peak shape problems encountered during the analysis of JWH-122 N-(4-pentenyl) analog.
Q1: What is causing my peak to tail, and how can I fix it?
A1: Peak tailing is the most common issue for basic compounds like JWH-122 N-(4-pentenyl) analog in reversed-phase HPLC.[3] It is primarily caused by secondary interactions between the basic nitrogen on your analyte and acidic residual silanol groups on the silica-based stationary phase.[3][4] To mitigate this, you can:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to < 3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[5]
-
Use a Mobile Phase Additive: Incorporating a small amount of a basic modifier like triethylamine (TEA) can competitively bind to the active silanol sites, masking them from your analyte.[5]
-
Employ a Modern, End-Capped Column: Newer generation columns are designed with advanced end-capping to minimize the number of accessible silanol groups, thus reducing tailing.[3]
Q2: My peak is fronting. What are the likely causes?
A2: Peak fronting, often described as a "shark fin" shape, is typically a result of:
-
Column Overload: Injecting too much sample mass onto the column saturates the stationary phase at the inlet, causing excess analyte to travel down the column more quickly.[6][7][8] The solution is to reduce the injection volume or dilute the sample.[7]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 50% acetonitrile), the sample will not properly focus on the column head, leading to a broad, fronting peak.[9][10][11] The best practice is to dissolve your sample in the initial mobile phase.[11]
Q3: I am observing split peaks. What could be the issue?
A3: Split peaks can be caused by several factors, and it's important to determine if all peaks or just the analyte of interest are affected.[12][13]
-
If all peaks are split: This usually points to a problem before the separation occurs.[13][14]
-
If only the analyte peak is split: This suggests a chemical or method-specific issue.[12][13]
Part 3: A Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve peak shape issues.
Sources
- 1. JWH 122 N-(4-pentenyl) Analog | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chromtech.com [chromtech.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. bio-works.com [bio-works.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. support.waters.com [support.waters.com]
- 16. support.waters.com [support.waters.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Labyrinth of Fragmentation: A Technical Guide to Optimizing Mass Spectrometry Parameters for JWH-122 N-(4-pentenyl) Analog
Welcome to the technical support center for the mass spectrometric analysis of the JWH-122 N-(4-pentenyl) analog. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing fragmentation parameters and troubleshooting common experimental hurdles. As analytical chemists, we understand that achieving reproducible and robust data is paramount. This resource is structured to empower you with the causal understanding behind experimental choices, ensuring a self-validating system for your methodologies.
Introduction to JWH-122 N-(4-pentenyl) Analog and Mass Spectrometry
JWH-122 N-(4-pentenyl) analog is a synthetic cannabinoid structurally related to JWH-122, a potent agonist of the CB1 and CB2 receptors.[1] The N-(4-pentenyl) analog differs by the presence of a terminal double bond on the alkyl chain.[2] Its molecular formula is C₂₅H₂₃NO, with a monoisotopic mass of 353.178 Da.[2] Accurate identification and quantification of this and similar compounds are critical in forensic toxicology, clinical research, and pharmaceutical development.
Tandem mass spectrometry (MS/MS), particularly coupled with liquid chromatography (LC), is the gold standard for analyzing such compounds due to its high sensitivity and selectivity.[3] The core of a successful MS/MS method lies in the optimization of fragmentation parameters to generate a unique and consistent fragmentation pattern, or "fingerprint," for the analyte of interest. This process primarily involves the fine-tuning of the cone voltage (or capillary/declustering potential) and the collision energy.
FAQ and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not seeing any signal, or the signal for my analyte is extremely low. What should I do?
A1: A lack of or low signal intensity is a common issue that can stem from multiple sources.[4] A systematic approach is crucial for diagnosis.
-
Sample Preparation and Stability:
-
Concentration: Ensure your sample concentration is appropriate. Highly dilute samples may not produce a detectable signal, while overly concentrated samples can lead to ion suppression.[4]
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Analyte Adsorption: Synthetic cannabinoids are known to adsorb to glass and plastic surfaces, leading to a significant loss of analyte.[5] Using silanized vials is recommended to prevent this.[5]
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Solubility: JWH-122 N-(4-pentenyl) analog is soluble in organic solvents like DMF, DMSO, and ethanol.[2] Ensure your analyte is fully dissolved in the mobile phase or an appropriate solvent.
-
-
Instrumentation and Source Conditions:
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Ionization Mode: For synthetic cannabinoids, electrospray ionization (ESI) in positive mode (ESI+) is typically used.[6] Verify that your instrument is set to the correct ionization mode.
-
Source Parameters: Check fundamental source parameters such as capillary voltage (typically around 3.0 kV), source temperature (e.g., 150°C), and desolvation temperature (e.g., 550°C).[4][6] Gas flows (cone and desolvation) are also critical.[4]
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Instrument Contamination: A dirty ion source or mass analyzer can significantly suppress the signal.[7] Follow your instrument manufacturer's guidelines for cleaning and maintenance.
-
-
Method Parameters:
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Precursor Ion Selection: Double-check that you have selected the correct precursor ion for the JWH-122 N-(4-pentenyl) analog. In positive ESI, this will be the protonated molecule, [M+H]⁺, with an m/z of approximately 354.186.
-
Q2: I can see the precursor ion, but the fragmentation is poor or inconsistent.
A2: This indicates that the issue likely lies within the collision cell or the fragmentation parameters themselves.
-
Collision Energy (CE): This is the most critical parameter for fragmentation. If the CE is too low, the precursor ion will not fragment efficiently. If it is too high, you may get excessive fragmentation, leading to a loss of characteristic product ions. A systematic optimization of the collision energy is necessary (see the detailed protocol below). For a starting point, based on data from the hydroxylated metabolite of JWH-122, a collision energy of around 31 eV can be used.[5]
-
Cone Voltage/Declustering Potential: This voltage influences the initial "in-source" fragmentation before the precursor ion enters the mass analyzer. A higher cone voltage can sometimes enhance the signal of the precursor ion but can also lead to premature fragmentation. Optimization is key. A declustering potential of around 111 V has been reported for a JWH-122 metabolite, which can serve as a starting point.[5]
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Collision Gas Pressure: Ensure that the collision gas (typically argon or nitrogen) pressure is within the manufacturer's recommended range. Inadequate pressure will result in inefficient collisions and poor fragmentation.
Q3: I am observing unexpected adducts in my mass spectrum.
A3: Adduct formation is common in ESI-MS. Besides the expected protonated molecule [M+H]⁺, you might observe sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if there is contamination in your mobile phase or sample matrix. While these can sometimes be used for quantification, they can also complicate the spectrum and reduce the intensity of the desired precursor ion.
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize sources of sodium and potassium.
-
Sample Matrix: Biological matrices are a common source of salts. Employing a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove these interferences.[7]
Q4: How do I deal with matrix effects from complex samples like urine or plasma?
A4: Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte, are a significant challenge in quantitative analysis.[8]
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Chromatographic Separation: Optimize your LC method to achieve good separation of the JWH-122 N-(4-pentenyl) analog from endogenous matrix components.
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Sample Preparation: As mentioned above, a thorough sample clean-up is crucial. SPE is often effective at removing interfering compounds.[7]
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Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. This standard will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.
Systematic Guide to Optimizing Fragmentation Parameters
This section provides a step-by-step protocol for systematically optimizing the fragmentation parameters for the JWH-122 N-(4-pentenyl) analog.
Step 1: Analyte Preparation and Initial Instrument Setup
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Prepare a Standard Solution: Prepare a 1 µg/mL solution of JWH-122 N-(4-pentenyl) analog in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This allows for the optimization of MS parameters without the complexity of chromatography.
-
Initial MS Settings:
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
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Acquire full scan data in the range of m/z 100-500 to identify the protonated molecule [M+H]⁺ at m/z 354.186.
-
Step 2: Optimization of Cone Voltage/Capillary Exit Voltage
The cone voltage (or equivalent parameter on your instrument, such as declustering potential or capillary exit voltage) influences the transmission of ions from the source to the mass analyzer and can induce in-source fragmentation.
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Select the Precursor Ion: Set the mass spectrometer to monitor the [M+H]⁺ ion at m/z 354.186.
-
Ramp the Cone Voltage: While infusing the standard solution, ramp the cone voltage over a range (e.g., 10-100 V) and monitor the intensity of the precursor ion.
-
Determine the Optimum Voltage: Plot the intensity of the precursor ion against the cone voltage. The optimal cone voltage is the value that gives the maximum intensity for the precursor ion without significant in-source fragmentation.
Step 3: Optimization of Collision Energy
Collision energy is the kinetic energy applied to the precursor ion to induce fragmentation in the collision cell.
-
Select Precursor and Product Ions: Based on existing data for JWH-122, the expected product ions are around m/z 169 and 214. Set up a product ion scan for the precursor m/z 354.186.
-
Ramp the Collision Energy: While infusing the standard solution, ramp the collision energy over a range (e.g., 5-50 eV) and observe the formation and intensity of the product ions.
-
Determine the Optimal Collision Energy: Plot the intensity of each product ion against the collision energy. The optimal collision energy for a specific product ion is the value that yields the highest intensity. You may need to choose a compromise value if you are monitoring multiple product ions.
Data Presentation: Expected Ions and Starting Parameters
| Analyte | Precursor Ion (m/z) | Expected Product Ions (m/z) | Starting Cone Voltage (V) | Starting Collision Energy (eV) |
| JWH-122 N-(4-pentenyl) analog | 354.186 | ~169, ~214 | 30-50 | 25-35 |
Note: These are starting points and will require empirical optimization on your specific instrument.
Experimental Workflow and Logic Diagrams
To visually represent the optimization and troubleshooting processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for optimizing fragmentation parameters.
Caption: Troubleshooting logic for common MS issues.
By following this structured approach, you can systematically develop a robust and reliable mass spectrometry method for the analysis of JWH-122 N-(4-pentenyl) analog. Remember that every instrument is different, and empirical optimization is always necessary to achieve the best performance.
References
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. Available from: [Link]
-
Full-scan product ion accurate mass spectrum of JWH047/122. ResearchGate. Available from: [Link]
-
Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. National Institutes of Health. Available from: [Link]
-
Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. Available from: [Link]
-
A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. ResearchGate. Available from: [Link]
-
Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. MDPI. Available from: [Link]
-
Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. National Institutes of Health. Available from: [Link]
-
A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Oxford Academic. Available from: [Link]
-
Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Available from: [Link]
-
Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. PubMed. Available from: [Link]
-
Simultaneous quantification of 37 synthetic cannabinoid metabolites in human urine by liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. National Institutes of Health. Available from: [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Skyline.ms. Available from: [Link]
-
Effect of cone voltage on major ion peak intensity of analytes. ResearchGate. Available from: [Link]
-
Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica. Available from: [Link]
-
Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. ResearchGate. Available from: [Link]
-
Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. Available from: [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
JWH 122 N-(4-pentenyl) analog. Bertin Bioreagent. Available from: [Link]
-
Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. ResearchGate. Available from: [Link]
-
Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. UU Research Portal. Available from: [Link]
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Collision energies: Optimization strategies for bottom-up proteomics. PubMed. Available from: [Link]
-
Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. University of New Haven. Available from: [Link]
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JWH-122. Wikipedia. Available from: [Link]
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Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. MDPI. Available from: [Link]
-
A liquid chromatography electrospray ionization tandem mass spectrometry method for quantification of up to eighteen cannabinoids in hemp-derived products. PubMed. Available from: [Link]
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- 8. researchgate.net [researchgate.net]
minimizing degradation of JWH 122 N-(4-pentenyl) analog during sample storage
Welcome to the Technical Support Center for JWH-122 N-(4-pentenyl) analog. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation during sample storage and handling. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your experiments.
Introduction to JWH-122 N-(4-pentenyl) Analog Stability
JWH-122 N-(4-pentenyl) analog is a synthetic cannabinoid structurally related to JWH-122 and MAM2201.[1][2] Its chemical structure features an indole core, a naphthoyl group, and a critical N-(4-pentenyl) alkyl chain. The terminal double bond in the pentenyl chain and the indole ring are the primary sites susceptible to degradation, which can be initiated by factors such as temperature, light, and oxygen. Understanding and controlling these factors are paramount to maintaining the purity and activity of the compound throughout its experimental lifecycle.
This guide provides a comprehensive overview of best practices for storage, handling, and stability assessment of JWH-122 N-(4-pentenyl) analog, grounded in established principles of organic chemistry and findings from studies on related synthetic cannabinoids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My JWH-122 N-(4-pentenyl) analog is a solid. How should I store it for long-term use?
A1: For long-term storage of the solid compound, it is recommended to store it at -20°C in a tightly sealed, amber glass vial.[2] The low temperature minimizes the rate of potential degradation reactions. The amber glass protects the compound from light, which can catalyze photodegradation of the indole ring. A tightly sealed container prevents exposure to atmospheric oxygen and moisture. Under these conditions, the compound is reported to be stable for at least five years.[2]
Q2: I need to prepare a stock solution. What is the best solvent, and how should I store it?
A2: Methanol is a commonly used solvent for preparing stock solutions of synthetic cannabinoids, including JWH-122 and its analogs.[3][4] JWH-122 N-(4-pentenyl) analog is also soluble in DMF, DMSO, and ethanol.[2]
For optimal stability of stock solutions, the following is recommended:
-
Solvent Choice: Use HPLC-grade methanol or ethanol. While DMF and DMSO are good solubilizing agents, they can be hygroscopic and may retain water, which could contribute to hydrolysis over extended periods.
-
Storage Temperature: Store stock solutions at -20°C .[3] Studies on various synthetic cannabinoids consistently show that frozen storage is superior to refrigeration or room temperature for preserving the compounds in solution.[5][6][7]
-
Container: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and solvent evaporation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes the risk of oxidation.
Q3: I've noticed a slight discoloration in my stock solution. What could be the cause?
A3: Discoloration, often a shift towards a yellowish or brownish hue, can be an indicator of degradation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored byproducts.[8][9] This process can be accelerated by exposure to light and air. If you observe discoloration, it is advisable to verify the purity of your solution using an analytical technique like HPLC-UV or LC-MS before proceeding with sensitive experiments.
Q4: Can I repeatedly freeze and thaw my stock solution?
A4: While some studies on synthetic cannabinoids in biological matrices suggest that a few freeze-thaw cycles do not cause significant degradation, it is best practice to minimize them.[10] Repeated temperature cycling can increase the exposure of the compound to dissolved oxygen and potentially accelerate degradation. It is recommended to aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Q5: What are the likely degradation pathways for JWH-122 N-(4-pentenyl) analog?
A5: Based on its chemical structure, two primary degradation pathways are of concern:
-
Oxidation of the N-(4-pentenyl) chain: The terminal double bond is susceptible to oxidation.[11][12][13] This can lead to the formation of epoxides, diols, or even cleavage of the double bond to form aldehydes and carboxylic acids.
-
Oxidation of the indole ring: The electron-rich indole core can be oxidized, particularly when exposed to light and air.[8][9]
The diagram below illustrates the potential oxidative degradation of the N-(4-pentenyl) chain.
Caption: Workflow for a long-term stability study of JWH-122 N-(4-pentenyl) analog in solution.
References
- Fort, A. T., & Fitzmaurice, P. S. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 41(5), 360–366.
- Repka, M. A., & McGinity, J. W. (2000). Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability. Journal of pharmaceutical sciences, 89(12), 1583–1593.
- Busardò, F. P., Giorgetti, R., Pellegrini, M., & Papaseit, E. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules (Basel, Switzerland), 25(24), 5899.
- Citti, C., Linciano, P., Forni, F., Vandelli, M. A., & Gigli, G. (2019). Analysis of impurities of cannabidiol from hemp. A new degradation product of cannabidiol. Journal of pharmaceutical and biomedical analysis, 175, 112758.
- Zain, N. A. M., & Foo, J. B. (2020). Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil. Scientific reports, 10(1), 10567.
- Fort, A. T., & Fitzmaurice, P. S. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 41(5), 360–366.
- Merli, D., Bini, A., Roda, E., & Protti, S. (2023). Stability of cannabidiol (CBD) in solvents and formulations: A GC–MS approach. Journal of Pharmaceutical and Biomedical Analysis, 235, 115652.
- Nowak, I., & Grenda, K. (2020). Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. Molecules (Basel, Switzerland), 25(20), 4707.
- Giorgetti, A., & Auwärter, V. (2022).
-
GrowerIQ. (2023, August 25). Ultimate Guide to Cannabis Solvents: How & Why They Differ. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes. In Organic Chemistry I. Retrieved from [Link]
- Giorgetti, A., & Auwärter, V. (2022).
-
Lumen Learning. (n.d.). 19.7. Oxidation of alkenes. In Organic Chemistry II. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). JWH 122 N-(4-pentenyl) analog. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 10.7: Oxidation Reactions of Alkenes. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]
- Vacek, J., Ulrichová, J., & Storch, J. (2021). Antioxidant function of phytocannabinoids: Molecular basis of their stability and cytoprotective properties under UV-irradiation. Free radical biology & medicine, 165, 133–143.
- Vacek, J., Ulrichová, J., & Storch, J. (2021). Antioxidant Function of Phytocannabinoids: Molecular Basis of Their Stability and Cytoprotective Properties under UV-irradiation.
- Zain, N. A. M., & Foo, J. B. (2020). Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil.
- Manwell, L. A., & Mallet, P. E. (2018). Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. Neuropharmacology, 133, 23–32.
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GrowerIQ. (2023, August 25). Ultimate Guide to Cannabis Solvents: How & Why They Differ. Retrieved from [Link]
-
SWGDRUG. (2014, January 22). JWH-122. Retrieved from [Link]
- Busardò, F. P., Giorgetti, R., Pellegrini, M., & Papaseit, E. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS.
- Abán, C., Domínguez-Rodriguez, A., & Vento, M. (2020). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Toxicology letters, 320, 108–116.
- Wang, C., Li, X., & Wang, L. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
- Agilent Technologies. (2016, September 27). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Oxford Academic.
- Wang, T., & Song, H. (2023). Photoredox-catalyzed diastereoselective dearomative prenylation and reverse-prenylation of electron-deficient indole derivatives.
- Qu, Y., & Li, D. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2698.
- Qu, Y., & Li, D. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2698.
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- 8. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil - PMC [pmc.ncbi.nlm.nih.gov]
addressing cross-reactivity issues with JWH 122 N-(4-pentenyl) analog in immunoassays
Welcome to the technical support center for synthetic cannabinoid immunoassays. This guide is designed for researchers, scientists, and drug development professionals to address and resolve potential cross-reactivity issues when detecting JWH-122 and its N-(4-pentenyl) analog. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your experimental results.
Introduction: The Challenge of Synthetic Cannabinoid Detection
The rapid emergence of novel psychoactive substances, including a wide array of synthetic cannabinoids, presents a significant challenge for accurate detection. Immunoassays, while offering a high-throughput and cost-effective screening solution, are susceptible to cross-reactivity among structurally similar compounds.[1] JWH-122 and its N-(4-pentenyl) analog share a common core structure, making it highly probable that antibodies generated against JWH-122 will exhibit some degree of cross-reactivity with the analog. Understanding and mitigating this is critical for data accuracy.
This guide provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting protocols to address specific experimental issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are seeing positive results in our JWH-122 immunoassay for samples that should be negative. Could the JWH-122 N-(4-pentenyl) analog be the cause?
A1: Yes, this is a strong possibility. The JWH-122 N-(4-pentenyl) analog is structurally very similar to JWH-122, with the primary difference being a terminal double bond on the pentenyl chain. Due to this high degree of structural similarity, it is highly likely that antibodies raised against JWH-122 will also bind to the N-(4-pentenyl) analog, leading to a positive signal. This is a common characteristic of immunoassays for synthetic cannabinoids, where cross-reactivity among analogs is a known challenge.[1][2]
Q2: How can we determine the extent of cross-reactivity of our JWH-122 assay with the N-(4-pentenyl) analog?
A2: To quantify the cross-reactivity, you should perform a competitive ELISA. This involves creating a standard curve for your primary target (JWH-122) and then running a separate dose-response curve for the N-(4-pentenyl) analog. The cross-reactivity can be calculated as a percentage using the concentrations of JWH-122 and the analog that produce a 50% inhibition of the maximum signal (IC50). A detailed protocol for this is provided in the Troubleshooting section.
Q3: Are there commercially available JWH-122 immunoassay kits that do not cross-react with the N-(4-pentenyl) analog?
A3: It is unlikely that an immunoassay kit will have zero cross-reactivity with such a closely related analog. The specificity of an immunoassay is determined by the antibody's binding site (paratope) and its affinity for the target molecule (epitope). Given the minor structural difference, most polyclonal and many monoclonal antibodies will recognize both compounds to some extent. It is always recommended to validate the cross-reactivity of any new batch of reagents or kits with all potential cross-reactants relevant to your studies.
Q4: Besides the N-(4-pentenyl) analog, what other compounds might cross-react with a JWH-122 immunoassay?
A4: Other synthetic cannabinoids with similar core structures, such as JWH-018, JWH-073, and their metabolites, are potential cross-reactants.[1][3] The degree of cross-reactivity will depend on the specific antibody used in your assay. Some studies have used cheminformatics and 2D molecular similarity analysis to predict the likelihood of cross-reactivity, which can be a useful tool for anticipating potential interferences.[4][5]
Q5: We are working with urine samples. Can the sample matrix affect our results?
A5: Absolutely. The composition of urine can significantly impact immunoassay performance, a phenomenon known as the "matrix effect."[6][7][8] Endogenous compounds in urine can interfere with antibody-antigen binding, leading to either falsely high or low results. It is crucial to use a matrix-matched calibration curve (i.e., standards prepared in drug-free urine) to account for these effects.[2] Sample pre-treatment, such as dilution, can also help mitigate matrix effects.[6][8]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and workflows to diagnose and resolve common issues encountered during the immunoassay of JWH-122 and its analogs.
Guide 1: Diagnosing and Quantifying Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of the JWH-122 N-(4-pentenyl) analog in your existing immunoassay.
Principle: A competitive ELISA is an indirect method to measure the concentration of an antigen. In this format, a known amount of labeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. The signal is inversely proportional to the amount of antigen in the sample. By comparing the IC50 values of JWH-122 and its analog, we can quantify the relative binding affinity and thus the cross-reactivity.
Experimental Workflow:
Caption: Workflow for Determining Cross-Reactivity.
Step-by-Step Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a JWH-122-protein conjugate (e.g., JWH-122-BSA) at an optimized concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of JWH-122 and the JWH-122 N-(4-pentenyl) analog in assay buffer.
-
In separate wells, add 50 µL of each dilution of JWH-122 or the analog.
-
Add 50 µL of the primary anti-JWH-122 antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Generation and Measurement:
-
Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both JWH-122 and the N-(4-pentenyl) analog.
-
Determine the IC50 value for each compound (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of JWH-122 / IC50 of N-(4-pentenyl) analog) x 100
Interpretation of Results:
| % Cross-Reactivity | Interpretation | Recommended Action |
| > 50% | High Cross-Reactivity: The antibody binds the analog with high affinity. | Results should be reported as "JWH-122/analog positive." Confirmatory analysis (e.g., LC-MS/MS) is essential for differentiation. |
| 10-50% | Moderate Cross-Reactivity: The antibody binds the analog, but with lower affinity than JWH-122. | Consider the potential for false positives if the analog is present at high concentrations. Confirmatory analysis is recommended. |
| < 10% | Low Cross-Reactivity: The antibody has a significantly lower affinity for the analog. | The risk of false positives from the analog is reduced but not eliminated, especially at high analog concentrations. |
Guide 2: Mitigating Matrix Effects in Urine Samples
Objective: To reduce the impact of interfering substances in urine on immunoassay results.
Principle: The complex composition of urine can interfere with the antibody-antigen interaction. Diluting the sample reduces the concentration of these interfering substances, thereby minimizing their effect on the assay's accuracy.[6][8]
Troubleshooting Workflow for Matrix Effects:
Caption: Decision workflow for addressing matrix effects.
Step-by-Step Protocol for Sample Dilution:
-
Sample Preparation:
-
Centrifuge urine samples to pellet any particulate matter.
-
Use the supernatant for the assay.
-
-
Dilution Series:
-
Prepare a series of dilutions of the urine sample in the assay buffer (e.g., 1:2, 1:5, 1:10, 1:20).
-
It is critical to use the same buffer that was used to prepare your standard curve.
-
-
Assay:
-
Run the diluted samples in your JWH-122 immunoassay according to the standard protocol.
-
-
Data Analysis:
-
Calculate the concentration of JWH-122 in each diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the original concentration in the undiluted sample.
-
Compare the back-calculated concentrations across the dilution series. The optimal dilution is the one at which further dilution does not significantly change the back-calculated concentration, indicating that the matrix effect has been overcome.
-
Causality Behind Experimental Choices:
-
Why Centrifuge? Particulates in urine can interfere with the optical reading of the plate and non-specifically bind reagents, leading to erroneous results.
-
Why Serial Dilutions? A single dilution may not be sufficient to overcome the matrix effect, or it might dilute the analyte below the detection limit of the assay. A dilution series helps to identify the optimal balance.
-
Why Matrix-Matched Calibrators? Preparing your standards in a similar matrix (drug-free urine) as your samples helps to ensure that both standards and samples are subjected to similar matrix effects, improving the accuracy of quantification.[2][7]
Guide 3: Confirmatory Analysis
When to Confirm: When your immunoassay results are positive, especially in a research or clinical setting where definitive identification is crucial, confirmatory analysis is strongly recommended. This is particularly important when cross-reactivity with analogs like the JWH-122 N-(4-pentenyl) analog is known or suspected.
Gold Standard for Confirmation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmatory testing of synthetic cannabinoids.[1] It offers high specificity and sensitivity, allowing for the unambiguous identification and quantification of JWH-122, its N-(4-pentenyl) analog, and their respective metabolites.
Benefits of LC-MS/MS:
-
High Specificity: Can distinguish between structurally similar compounds based on their mass-to-charge ratio and fragmentation patterns.
-
High Sensitivity: Can detect analytes at very low concentrations.
-
Quantitative Accuracy: Provides precise and accurate quantification of the target compounds.
If you do not have in-house LC-MS/MS capabilities, consider collaborating with a core facility or a reference laboratory that offers this service.
References
-
Bäckberg, M., et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. Journal of Analytical Toxicology, 38(5), 299-307. Available at: [Link]
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Bäckberg, M., et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. ResearchGate. Available at: [Link]
-
Arntson, A., et al. (2013). Validation of an ELISA Synthetic Cannabinoids Urine Assay. Journal of Analytical Toxicology, 37(5), 284-290. Available at: [Link]
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Wohlfarth, A., et al. (2013). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Forensic Science International, 229(1-3), 115-121. Available at: [Link]
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Wohlfarth, A., et al. (2013). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. ResearchGate. Available at: [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. St John's Laboratory. Available at: [Link]
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Gibbs, J., et al. (2012). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. Journal of Biomarkers, 2012, 839482. Available at: [Link]
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Elabscience. (2015). Assay Procedure for Competitive-ELISA. Elabscience. Available at: [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]
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Bio-Rad. (n.d.). Competitive ELISA Protocol. Bio-Rad. Available at: [Link]
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Eren, E., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. ResearchGate. Available at: [Link]
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Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. Bio-Connect. Available at: [Link]
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Yates, T. L., et al. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology. Available at: [Link]
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Bertin Bioreagent. (n.d.). JWH 122 N-(4-pentenyl) analog. Bertin Bioreagent. Available at: [Link]
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van der Nagel, B. C. H., et al. (2023). Dilute and shoot approach for toxicology testing. Clinica Chimica Acta, 551, 117628. Available at: [Link]
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Rosano, T. G., et al. (2025). Matrix Normalization Techniques for Definitive Urine Drug Testing. ResearchGate. Available at: [Link]
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Randox Toxicology. (n.d.). ELISA Solutions. Randox Toxicology. Available at: [Link]
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Costa, S., et al. (2020). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Toxicology Letters, 319, 129-137. Available at: [Link]
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Hie, B., et al. (2025). Drug-like antibodies with low immunogenicity in human panels designed with Latent-X2. bioRxiv. Available at: [Link]
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Eubanks, L. M., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. International Journal of Molecular Sciences, 23(15), 8645. Available at: [Link]
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Hage, D. S., et al. (2025). Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights. International Journal of Molecular Sciences, 26(8), 4417. Available at: [Link]
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Technical Support Center: Enhancing Detection Sensitivity of Synthetic Cannabinoid Metabolites
Welcome to the Technical Support Center for the analysis of JWH-122 N-(4-pentenyl) analog metabolites. This guide is designed for researchers, forensic toxicologists, and drug development professionals seeking to improve the sensitivity and reliability of their analytical methods. We will delve into the causal factors behind common experimental challenges and provide validated, step-by-step protocols to enhance your detection capabilities, particularly for challenging low-concentration metabolites in complex biological matrices.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of JWH-122 N-(4-pentenyl) analog metabolites and other synthetic cannabinoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: My signal intensity for hydroxylated and carboxylated metabolites is consistently low. What are the primary causes?
A1: Low signal intensity for these metabolites is a frequent challenge stemming from several factors:
-
Poor Ionization Efficiency: Hydroxylated and carboxylated metabolites of synthetic cannabinoids can exhibit poor ionization efficiency in common electrospray ionization (ESI) sources.[1] Their native chemical structure may not readily accept or lose a proton to become charged.
-
Ion Suppression: The most significant cause is often matrix effects, specifically ion suppression.[2][3] Co-eluting endogenous compounds from biological matrices like urine (e.g., salts, urea, phospholipids) compete with your analytes for ionization in the MS source, drastically reducing the analyte's signal.
-
Suboptimal Sample Preparation: Incomplete hydrolysis of glucuronide conjugates, low extraction recovery, or loss of analytes during evaporation and reconstitution steps will directly lead to fewer analyte molecules reaching the detector.[4][5]
-
Inefficient Chromatographic Separation: Poor peak shape (e.g., broadening or tailing) caused by issues like column contamination or improper mobile phase composition dilutes the analyte concentration as it enters the MS source, lowering the signal-to-noise ratio.[6]
-
Non-Optimized MS Parameters: Incorrect mass spectrometer settings, such as ion source voltages, gas flows, and collision energies, can lead to inefficient ion generation, transmission, and fragmentation.[7]
Q2: What is the most effective sample preparation strategy for urine samples to maximize metabolite recovery?
A2: A robust sample preparation protocol is critical. For urine, this involves enzymatic hydrolysis followed by solid-phase extraction (SPE). The goal is to cleave the glucuronide conjugates to release the free metabolites and then cleanly separate them from the complex matrix.[3][5][8]
-
Enzymatic Hydrolysis: Synthetic cannabinoid metabolites are extensively excreted as glucuronide conjugates.[2] Failure to hydrolyze these conjugates will render a significant portion of the metabolites undetectable. Using β-glucuronidase is a standard and essential first step to increase the concentration of the free, detectable form of the metabolite.[3][4]
-
Solid-Phase Extraction (SPE): SPE is superior to simple liquid-liquid extraction (LLE) for this application as it provides a more thorough cleanup, significantly reducing matrix effects.[4][9] A polymeric SPE sorbent is often preferred as it can retain a broad range of analytes and allows for rigorous wash steps to remove interferences.[4]
Q3: I suspect significant ion suppression in my assay. How can I confirm this and what are the mitigation strategies?
A3: To confirm ion suppression, you can perform a post-column infusion experiment. While infusing a constant flow of your analyte standard directly into the MS source, inject an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates that co-eluting matrix components are suppressing the signal.
Mitigation Strategies:
-
Improve Chromatographic Separation: The most effective strategy is to chromatographically separate the analytes from the interfering matrix components. Utilizing Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) can provide narrower peaks and better resolution, moving analytes away from the suppression zones.[6]
-
Optimize Sample Cleanup: Re-evaluate your SPE protocol. Ensure the wash steps are optimized to remove the maximum amount of interfering substances without causing breakthrough of your target analytes. One study noted that using more than 25% methanol in a wash step caused the loss of JWH metabolite.[4]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the sample reduces the concentration of matrix components, thereby lessening their suppressive effect. However, this also dilutes the analyte, so this is only viable if your instrument has sufficient sensitivity.
-
Change Ionization Source/Polarity: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[10] Also, evaluate both positive and negative ionization modes, as one may provide a better signal-to-noise ratio with less interference.[11]
-
Use Isotope-Labeled Internal Standards: While this doesn't eliminate ion suppression, a co-eluting stable isotope-labeled internal standard will experience the same degree of suppression as the analyte. This allows for accurate quantification despite signal suppression.
Q4: What is chemical derivatization and how can it increase the sensitivity for these metabolites?
A4: Chemical derivatization is the process of chemically modifying an analyte to produce a new compound with more favorable analytical properties.[12] For LC-MS/MS analysis, the primary goals are to:
-
Enhance Ionization Efficiency: A chemical tag with a readily ionizable group (e.g., a tertiary amine that is easily protonated in positive ESI mode) is attached to the analyte. This significantly increases the number of charged analyte molecules produced in the MS source, leading to a much stronger signal.
-
Improve Chromatographic Properties: Derivatization can alter the polarity of a metabolite, improving its retention and peak shape on a reverse-phase column.[12]
-
Increase Specificity: The derivatized molecule will have a unique mass and fragmentation pattern, which can help to distinguish it from background noise and interferences.
For hydroxylated metabolites, reagents like Dansyl Chloride can be used. It reacts with phenolic alcohol groups and introduces a dimethylamino group that ionizes very efficiently.[12] For carboxylic acid metabolites, various reagents can convert the acid into an ester or amide containing a chargeable moiety, dramatically improving detection limits.[13][14]
Section 2: Validated Experimental Protocols & Workflows
The following protocols are designed as a robust starting point. As per standard laboratory practice, all methods must be fully validated in-house to demonstrate fitness for purpose.[2]
Protocol 2.1: Sample Preparation from Human Urine
This protocol details the enzymatic hydrolysis and solid-phase extraction (SPE) for JWH-122 analog metabolites.
1. Enzymatic Hydrolysis: a. To 1.0 mL of urine in a glass tube, add 2.0 mL of 100mM Acetate buffer (pH 5.0). b. Add 50 µL of β-glucuronidase from E. coli (>5,000 units/mL). c. Add an appropriate volume of your internal standard solution. d. Vortex for 30 seconds. e. Incubate the mixture at 65°C for 1-2 hours to ensure complete cleavage of glucuronide conjugates.[4] f. Allow the sample to cool to room temperature before proceeding.
2. Solid-Phase Extraction (SPE): a. Use a polymeric SPE cartridge (e.g., UCT Styre Screen® HLD or equivalent). Note: Polymeric sorbents often do not require conditioning, saving time and solvent. b. Load the entire pre-treated sample directly onto the SPE cartridge. c. Wash Step 1 (Remove salts): Wash with 3 mL of 100mM Acetate buffer (pH 5.0). d. Wash Step 2 (Remove polar interferences): Wash with 3 mL of a methanol:100mM Acetate buffer (25:75 v/v) solution. Causality: This step is critical. Using a higher percentage of organic solvent can lead to premature elution and loss of the target metabolites.[4] e. Dry the cartridge thoroughly under full vacuum or positive pressure for at least 10 minutes. Causality: A dry sorbent bed is essential for efficient elution with a non-polar solvent. f. Elution: Elute the analytes with 3 mL of Ethyl Acetate into a clean collection tube. g. Concentration: Evaporate the eluate to complete dryness at 35-40°C under a gentle stream of nitrogen. h. Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex to ensure the residue is fully dissolved. The sample is now ready for LC-MS/MS analysis or derivatization.
Workflow 2.1: Sample Preparation
Caption: Workflow for Urine Sample Preparation.
Protocol 2.2: Derivatization with Dansyl Chloride for Hydroxylated Metabolites
This protocol is adapted for hydroxylated synthetic cannabinoid metabolites to enhance positive mode ESI sensitivity.[12]
1. Reagent Preparation: a. Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetone-free acetonitrile. b. Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~9.0 using sodium carbonate.
2. Derivatization Reaction: a. Take the dried sample extract from Protocol 2.1. b. Add 100 µL of the bicarbonate buffer. c. Add 100 µL of the dansyl chloride solution. d. Vortex the mixture for 15-30 seconds. e. Incubate the reaction at 60°C for 5-10 minutes. Causality: The heat accelerates the reaction between the dansyl chloride and the hydroxyl group of the metabolite. f. After incubation, evaporate the sample to dryness under a gentle stream of nitrogen. g. Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Workflow 2.2: Derivatization
Caption: Derivatization workflow for hydroxylated metabolites.
Section 3: Data & Performance
Adopting optimized protocols can yield significant improvements in detection limits. While specific enhancement factors are analyte and matrix-dependent, the goal is to lower the Limit of Quantification (LOQ) and improve the signal-to-noise (S/N) ratio.
Table 3.1: Expected Performance Enhancements
| Parameter | Standard Method | Optimized Method (with Derivatization) | Rationale for Improvement |
| Typical LOQ | 0.5 - 1.0 ng/mL | 0.05 - 0.25 ng/mL[15] | Enhanced ionization efficiency from derivatization and reduced matrix suppression from superior cleanup lead to a stronger signal at lower concentrations. |
| Signal-to-Noise (S/N) | Variable, can be <10 at LOQ | Significantly >10 at LOQ | Derivatization can increase signal intensity by orders of magnitude, while cleaner extracts reduce the chemical noise (baseline).[12] |
| Extraction Recovery | 50-80% | >80%[5] | Optimized SPE wash and elution steps prevent analyte loss, ensuring a higher percentage of the metabolite is carried through to the final analysis. |
| Matrix Effects | Can be >50% suppression[11] | <15% suppression/enhancement[15] | Rigorous SPE cleanup removes a larger portion of endogenous interfering compounds that cause ion suppression. |
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ChemRxiv. (n.d.). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. Retrieved from [Link]
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Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. (2022, February 1). PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative analysis of cannabinoids by zone heat-assisted DART-MS with in-situ flash derivatization. Retrieved from [Link]
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Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS. (n.d.). PubMed. Retrieved from [Link]
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Methods for quantification of cannabinoids: a narrative review. (2020, October 9). PubMed Central. Retrieved from [Link]
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Utilizing derivatizing agents for the differentiation of cannabinoid isomers in complex food, beverage and personal-care product matrices by ambient ionization mass spectrometry. (n.d.). OUCI. Retrieved from [Link]
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FIMEK. (2024, September 8). Solid Phase Extraction Approach to the Analysis of Cannabinoids and their Metabolites in Urine by LC-MS/MS. Retrieved from [Link]
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Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022, September 1). MDPI. Retrieved from [Link]
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Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. (2025, December 15). Boston University. Retrieved from [Link]
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Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. (2018, June 22). PubMed. Retrieved from [Link]
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UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. (n.d.). MDPI. Retrieved from [Link]
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Analysis of Cannabinoids in Biological Specimens: An Update. (n.d.). MDPI. Retrieved from [Link]
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ResearchGate. (2016, November 3). How to improve the sensitivity of a LCMS? Retrieved from [Link]
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Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent. Retrieved from [Link]
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Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2018, June 19). DiVA portal. Retrieved from [Link]
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Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. (2013, December 30). NIH. Retrieved from [Link]
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Restek. (n.d.). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Retrieved from [Link]
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LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. Retrieved from [Link]
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Diva-portal.org. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. Retrieved from [Link]
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Comparison of six cannabinoid metabolite assays. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]
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Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023, May 23). PubMed Central. Retrieved from [Link]
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Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). Forensic Toxicology. Retrieved from [Link]
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A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020, September 24). Cannabis Science and Technology. Retrieved from [Link]
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LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in. (n.d.). ResearchGate. Retrieved from [https://www.researchgate.net/publication/267566271_LC-MSMS_based_method_for_the_detection_and_partial_quantification_of_the_major_metabolites_of_18_synthetic_cannabinoids_in_human_urine_samples]([Link]_ cannabinoids_in_human_urine_samples)
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Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI. Retrieved from [Link]
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The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry. (2017, July 28). Extraction Magazine. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Simultaneous quantification of 37 synthetic cannabinoid metabolites in human urine by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. (n.d.). NIH. Retrieved from [Link]
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ResearchGate. (2025, October 1). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine - An Australian perspective. Retrieved from [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. (2020, December 10). NIH. Retrieved from [Link]
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- 9. unitedchem.com [unitedchem.com]
- 10. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniklinik-freiburg.de [uniklinik-freiburg.de]
Welcome to the technical support center for the analysis of synthetic cannabinoids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of JWH-122 and its structurally similar N-(4-pentenyl) analog. Co-elution of these compounds is a significant analytical challenge, and this document is designed to provide researchers, forensic scientists, and drug development professionals with a systematic approach to achieving baseline resolution.
Frequently Asked Questions (FAQs)
Q1: Why do JWH-122 and its N-(4-pentenyl) analog frequently co-elute?
A: The challenge stems from their profound structural similarity. JWH-122 features a saturated N-pentyl chain, while the analog has a pentenyl chain with a double bond at the terminal position[1]. This subtle difference results in nearly identical physicochemical properties, such as polarity, hydrophobicity, and boiling point. Consequently, they exhibit very similar interactions with standard chromatographic stationary phases (like C18 in LC or 5% phenyl-methylpolysiloxane in GC), leading to minimal differential retention and, ultimately, co-elution.
Q2: What are the primary analytical techniques for separating these compounds?
A: The most common and effective techniques are high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography with mass spectrometry (GC-MS).[2] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and applicability to a wide range of synthetic cannabinoids without the need for derivatization.[2] GC-MS is also widely used and can provide excellent separation, particularly when the appropriate column chemistry is selected.[3][4]
Q3: Besides the N-(4-pentenyl) analog, what other related compounds might co-elute with JWH-122?
A: Several other compounds can pose a co-elution risk. These include:
-
Positional Isomers: JWH-122 has a methyl group on the 4-position of the naphthyl ring. Isomers with the methyl group at other positions (e.g., JWH-081, with a methoxy group at the 4-position) have different properties but other positional isomers could be present as impurities.[5]
-
Other N-Alkyl Analogs: Synthetic cannabinoids from the JWH series with similar length alkyl chains (e.g., JWH-018 with a pentyl chain, JWH-073 with a butyl chain) can elute closely.[5][6]
-
Structurally Related Compounds: The N-(4-pentenyl) analog is also structurally related to MAM2201, which has an N-(5-fluoropentyl) chain.[1] Depending on the chromatographic conditions, these compounds could potentially interfere.
Troubleshooting Guide: Achieving Baseline Separation
This section provides a systematic, problem-oriented approach to resolving the co-elution of JWH-122 and its N-(4-pentenyl) analog.
Issue 1: Co-elution in Reversed-Phase Liquid Chromatography (RPLC)
Q: I am observing partial or complete co-elution of JWH-122 and the N-(4-pentenyl) analog on my standard C18 column using an acetonitrile/water gradient. What is the first step?
A: Optimize Your Gradient. The principle here is to increase the time the analytes spend interacting with the stationary phase, giving them more opportunity to separate. A fast, steep gradient can force both compounds to elute together.
Causality: A shallower gradient reduces the rate of change in mobile phase strength. This enhances the subtle differences in partitioning behavior between the saturated pentyl chain of JWH-122 and the pentenyl chain of the analog, which contains π-electrons.
Protocol: Gradient Modification
-
Initial Assessment: Start with your current method and note the retention time and resolution (Rs) value.
-
Reduce Gradient Slope: Decrease the rate of increase of the organic solvent (e.g., acetonitrile or methanol) concentration around the elution time of the target analytes. For example, if the compounds elute where the gradient is changing from 70% to 90% organic over 2 minutes, try changing it to 70% to 85% over 4 minutes.
-
Incorporate an Isocratic Hold: Introduce a brief isocratic hold in the mobile phase composition just before the analytes are expected to elute. This can often sharpen peaks and improve separation.
-
Evaluate: Re-inject your standard and assess the resolution. The goal is to achieve an Rs value > 1.5 for baseline separation.
| Parameter | Standard Gradient | Optimized (Shallow) Gradient |
| Time (min) | % Acetonitrile | % Acetonitrile |
| 0.0 | 50 | 50 |
| 1.0 | 50 | 50 |
| 8.0 | 95 | 75 |
| 10.0 | 95 | 95 |
| 12.0 | 95 | 95 |
This table provides an example; the optimal gradient will depend on your specific column and system.
Q: Gradient optimization improved separation but didn't achieve baseline resolution. What is the next logical step?
A: Change the Stationary Phase Chemistry. If modifying the mobile phase is insufficient, the issue lies with a lack of selectivity from the stationary phase. A standard C18 column separates primarily based on hydrophobicity, which is too similar for these compounds. You need a stationary phase that offers alternative separation mechanisms.
Causality: The terminal double bond in the N-(4-pentenyl) analog introduces π-electrons. Stationary phases with phenyl rings (e.g., Biphenyl or Phenyl-Hexyl) can engage in π-π interactions with these electrons, providing a unique retention mechanism not available to the saturated JWH-122. This differential interaction is often the key to separation.
Recommended Columns for Enhanced Selectivity:
| Column Phase | Separation Mechanism(s) | Rationale for JWH Analogs |
| C18 | Hydrophobic interactions | Baseline; often insufficient selectivity. |
| Biphenyl | Hydrophobic & π-π interactions | Excellent choice. The biphenyl phase offers strong π-π interactions, which can differentiate the double bond of the analog from the saturated chain of JWH-122.[5] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Good alternative. Provides π-π interactions, though the selectivity may differ from a biphenyl phase. |
Protocol: Column Screening
-
Acquire columns with different selectivities (e.g., Biphenyl and Phenyl-Hexyl).
-
Using the same mobile phase and a starting gradient, inject your mixed standard onto each new column.
-
Compare the chromatograms, paying close attention to the change in retention times and the resolution between the two peaks.
-
Select the column that provides the best separation and then fine-tune the gradient as described previously.
Issue 2: Co-elution in Gas Chromatography (GC-MS)
Q: My JWH-122 and N-(4-pentenyl) analog are co-eluting on a standard non-polar GC column (e.g., DB-5ms, HP-5). How can I resolve them?
A: Switch to a Mid-Polarity GC Column. On a non-polar column, separation is dominated by boiling points, which are nearly identical for these two analytes. To resolve them, you must introduce a different separation mechanism.
Causality: A more polar stationary phase, such as one containing a higher percentage of phenyl or cyanopropyl groups, separates compounds based on both boiling point and "polarizability." The π-electron system of the naphthyl ring and the indole group, along with the terminal double bond of the analog, will interact differently with a polar stationary phase compared to the saturated parent compound. This can induce the necessary difference in retention times. The United Nations Office on Drugs and Crime notes that co-eluting synthetic cannabinoids on an HP-5 column can often be resolved by using a more polar column like a DB-35.[3]
Protocol: Improving GC Separation
-
Change Column: Replace the non-polar column with a mid-polarity column.
-
Optimize Temperature Program: A slower temperature ramp rate can increase the interaction time with the stationary phase, analogous to a shallow gradient in LC. Start with your existing temperature program and then reduce the ramp rate (e.g., from 15 °C/min to 7 °C/min) during the elution window of the target compounds.
-
Verify Peak Identity: Ensure you confirm the identity of each peak using their mass spectra, as the elution order may change on the new column.
Recommended GC-MS Parameters:
| Parameter | Non-Polar Method (e.g., HP-5ms) | Mid-Polarity Method (e.g., DB-35ms) |
| Column | 30m x 0.25mm, 0.25µm | 30m x 0.25mm, 0.25µm |
| Injector Temp | 280 °C | 280 °C |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.2 mL/min |
| Oven Program | 100°C (1 min), ramp 12°C/min to 300°C, hold 9 min[4] | 150°C (1 min), ramp 7°C/min to 310°C, hold 5 min |
| Expected Outcome | Potential Co-elution | Improved Resolution |
Advanced Separation Strategies
Q: I've tried multiple columns and optimized my methods, but I still can't achieve baseline resolution due to a complex matrix. What other options exist?
A: When conventional chromatography is insufficient, advanced analytical techniques can provide an orthogonal separation mechanism.
-
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): This technique uses supercritical CO2 as the primary mobile phase. UHPSFC often provides unique selectivity for structurally similar compounds and isomers and can be an excellent alternative to both LC and GC.[7] It is particularly effective for separating chiral and structural analogs of synthetic cannabinoids.[7][8]
-
High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS): Ion mobility adds another dimension of separation post-ionization but prior to mass analysis. It separates ions based on their size, shape, and charge (their collision cross-section, CCS) in the gas phase.[9] Even if two isomers co-elute chromatographically and have the same mass, they can often be separated by ion mobility if they have different three-dimensional shapes.[9][10]
Method Development & Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing the co-elution of JWH-122 and its N-(4-pentenyl) analog.
Caption: Structural differences in the N-alkyl chains of related cannabinoids.
References
-
Waters Corporation. (2016, September 6). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. Waters. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]
-
Richardson, K., et al. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS). Journal of the American Society for Mass Spectrometry, 35(3), 582-589. [Link]
-
Colorado Chromatography. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. [Link]
-
ResearchGate. (2018). Method Development for Identification and Differentiation of Synthetic Cannabinoids Using TLC, FTIR, and GC-MS. ResearchGate. [Link]
-
Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Waters. [Link]
-
Marchei, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 25(24), 5843. [Link]
-
Oxford Academic. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. [Link]
-
Waters Corporation. (n.d.). Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology. Waters. [Link]
-
MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Separations. [Link]
-
Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
Bertin Bioreagent. (n.d.). JWH 122 N-(4-pentenyl) analog. Bertin Bioreagent. [Link]
-
SWGDRUG.org. (2014). JWH-122 Monograph. SWGDRUG. [Link]
-
Springer. (n.d.). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Analytical and Bioanalytical Chemistry. [Link]
-
MDPI. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. [Link]
-
ResearchGate. (n.d.). Structure of JWH-122 ((4-methyl-1-naphthalenyl)(1-pentyl-1H-indol3-yl)-methanone). ResearchGate. [Link]
-
ChemRxiv. (n.d.). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]
-
Restek. (n.d.). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Restek. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. swgdrug.org [swgdrug.org]
- 5. it.restek.com [it.restek.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. waters.com [waters.com]
- 9. Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
best practices for handling and storing JWH 122 N-(4-pentenyl) analog
Document ID: TSC-JWH122P-V1.0
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. JWH 122 N-(4-pentenyl) analog is a research chemical. This product is intended for forensic and research applications ONLY and is NOT for human or veterinary use.[1][2]
Section 1: Critical Safety Alert & Compound Overview
This compound is a synthetic cannabinoid structurally related to JWH 122 and MAM2201.[1] It is supplied as a crystalline solid for research purposes.
CRITICAL WARNING: The physiological and toxicological properties of this compound are unknown.[1][2] Due to its classification as a potent synthetic cannabinoid, it must be handled with extreme caution, assuming high potency and potential toxicity until proven otherwise. All handling must be performed by trained personnel in a properly equipped laboratory facility.
This guide provides best practices for handling, storage, and use to ensure researcher safety and maintain compound integrity for reliable experimental outcomes.
| Compound Identification | |
| Formal Name | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone |
| Synonyms | JWH 022 4-methylnaphthyl analog, MAM2201 N-(4-pentenyl) analog |
| CAS Number | 1445577-68-3[1] |
| Molecular Formula | C₂₅H₂₃NO[1] |
| Formula Weight | 353.5 g/mol [1] |
Section 2: Safe Handling & Exposure Control
Due to the unknown toxicological profile and high potency of related compounds, a multi-layered approach to safety is mandatory.[3] Powdered forms of highly potent compounds pose a significant inhalation risk.[4]
2.1 Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound in any form (solid or solution) includes:
-
Lab Coat: Full-coverage, buttoned.
-
Gloves: Two pairs of nitrile gloves are recommended. Change the outer pair immediately after handling the compound.
-
Safety Glasses: ANSI Z87.1-rated safety glasses or goggles.
-
Respirator: For weighing or handling the solid compound outside of a containment hood, a NIOSH-approved respirator with appropriate particulate filters is strongly advised.[3]
2.2 Engineering Controls
-
Chemical Fume Hood: All weighing and stock solution preparation involving the solid compound must be conducted inside a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of airborne particles.[3]
-
Analytical Balance: Use a calibrated analytical balance with a draft shield inside the fume hood for accurate measurement.
2.3 Safe Handling Workflow
The following workflow diagram illustrates the critical steps from compound receipt to storage of the prepared stock solution. Adherence to this process minimizes exposure risk and prevents contamination.
Caption: Workflow for Safely Preparing Stock Solutions.
Section 3: Storage & Stability
Proper storage is essential to ensure the long-term viability and performance of the compound.
3.1 Storage Conditions
The manufacturer's data provides clear guidelines for optimal storage to maintain compound stability for an extended period.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C [1] | Prevents thermal degradation. Essential for long-term stability. |
| Form | Original solid form or in a suitable solvent. | Minimizes surface area exposed to air and moisture. |
| Container | Airtight, light-resistant vial (amber glass recommended).[3] | Protects from oxidation and photodegradation. |
| Atmosphere | Standard air is acceptable; inert gas (Argon/Nitrogen) is best practice for maximum longevity. | Reduces the potential for oxidative degradation of the pentenyl chain. |
3.2 Stability
-
Solid Form: When stored correctly at -20°C, the compound is stable for ≥ 5 years .[1]
-
In Solution: Stability in solution is solvent-dependent and generally lower than in solid form. It is best practice to prepare fresh solutions for critical experiments or use solutions stored at -20°C for no more than 1-3 months. Frequent freeze-thaw cycles should be avoided by aliquoting stock solutions.
Section 4: Protocol for Preparing Stock Solutions
This protocol outlines the steps for preparing a 10 mg/mL stock solution in DMSO.
4.1 Solubility Data
Select a solvent in which the compound is sufficiently soluble for your experimental needs.
| Solvent | Solubility (approx.) |
| DMF | 15 mg/mL[1] |
| DMSO | 15 mg/mL[1] |
| Ethanol | 5 mg/mL[1] |
4.2 Step-by-Step Protocol
Objective: Prepare 1 mL of a 10 mg/mL stock solution in DMSO.
-
Preparation: Follow steps 1-3 of the Safe Handling Workflow (Section 2.3). Ensure the original vial of the solid compound has equilibrated to room temperature before opening to prevent condensation.
-
Weighing: Tare a clean, empty microcentrifuge tube or small glass vial on the analytical balance. Carefully add approximately 10 mg of this compound solid. Record the exact weight.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of DMSO to the vial. For example, if you weighed exactly 10.0 mg, add 1.0 mL of DMSO.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Verification (Optional but Recommended): To ensure complete dissolution and concentration accuracy, a UV-Vis spectrum can be taken. The compound has absorbance maxima at 222 and 315 nm.[1]
-
Labeling & Storage: Clearly label the vial with the compound name, exact concentration, solvent, and date of preparation. Store immediately at -20°C in an appropriate secondary container.
Section 5: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation in a question-and-answer format.
5.1 Troubleshooting Decision Tree
This diagram provides a logical path to diagnose inconsistent experimental results.
Caption: Decision Tree for Troubleshooting Inconsistent Results.
5.2 Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving completely in ethanol at 5 mg/mL. What should I do?
-
A1: The listed solubilities are approximate.[1] If you are having trouble, try gently warming the solution to 37°C or sonicating for 5-10 minutes. If it still doesn't dissolve, you may need to either prepare a more dilute solution or switch to a solvent with higher solubility, such as DMSO or DMF.
Q2: I accidentally left the solid compound on the bench at room temperature for 24 hours. Is it still usable?
-
A2: While the compound is shipped at room temperature, suggesting short-term stability, long-term stability is only guaranteed at -20°C.[1] For non-critical experiments, it is likely still usable. However, for sensitive, quantitative assays, it is highly recommended to use a new aliquot that has been stored properly to ensure the highest data integrity.
Q3: What are the visual signs of compound degradation?
-
A3: For the solid, look for changes in color (e.g., yellowing or browning) or texture (e.g., clumping or becoming oily). For solutions, precipitation upon thawing or a change in color can indicate degradation or bacterial contamination. If degradation is suspected, the material should be disposed of as hazardous waste.
Q4: How should I handle a small spill of the solid powder or a concentrated solution?
-
A4: First, ensure there is no immediate risk of inhalation by keeping the spill contained within the fume hood. Wearing your full PPE, gently cover the spill with an absorbent material. For powder, use a damp absorbent pad to avoid raising dust. For a solution, use a dry absorbent. Wipe the area from the outside in. Place all contaminated materials in a sealed bag and dispose of it as hazardous chemical waste. Decontaminate the surface with a suitable solvent (e.g., ethanol) followed by a detergent solution.[5]
Section 6: Chemical Waste Disposal
Improper disposal of hazardous chemicals is illegal and dangerous.[6] All waste associated with this compound must be treated as hazardous.
-
Solid Waste: Dispose of expired solid compound in its original vial, placed within a properly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and the first rinse of any container that held the compound in a dedicated, sealed, and compatible hazardous waste container (e.g., a glass bottle for organic solvents).[5][7] Never dispose of this chemical down the sink.[8]
-
Contaminated Labware: Disposable items like pipette tips, gloves, and weigh paper that have come into contact with the compound must be collected in a sealed, labeled hazardous waste bag for incineration.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary solvent if applicable.[6][9] Follow all institutional and local regulations for hazardous waste pickup and disposal.[7]
Section 7: References
-
Maxon Chemicals. (2025, September 24). Handling Synthetic Cannabinoids: Safe Lab Procedures. Maxon Chemicals.
-
Unity Health Toronto. (2022, September 30). Chemical Waste Disposal Guidelines. Storyblok.
-
Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC Office of Clinical and Research Safety.
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
Cayman Chemical. This compound (CAS 1445577-68-3). Cayman Chemical.
-
Bertin Bioreagent. This compound - Biochemicals. Bertin Bioreagent.
-
Labscoop. JWH-122-N--(4--pentenyl)-analog, 10MG. Labscoop.
-
Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. JWH-122-N--(4--pentenyl)-analog, 10MG | Labscoop [labscoop.com]
- 3. maxonchemicals.it.com [maxonchemicals.it.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. a.storyblok.com [a.storyblok.com]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
calibration curve issues in quantitative analysis of JWH 122 N-(4-pentenyl) analog
Welcome to the Technical Support Center for the quantitative analysis of JWH 122 and its N-(4-pentenyl) analog. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during experimental workflows, with a specific focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of JWH 122 N-(4-pentenyl) analog?
A1: The most prevalent and reliable techniques for the quantification of this compound and related synthetic cannabinoids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for analyzing thermally labile compounds without the need for derivatization.[2]
Q2: I am observing a non-linear calibration curve. What are the potential causes?
A2: Non-linear calibration curves are a common issue in the analysis of synthetic cannabinoids and can stem from several factors.[3][4][5] These include:
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine, oral fluid) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3][6][7] This effect can be concentration-dependent and cause non-linearity.[3]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a non-linear response.[3][4]
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of calibration standards are a primary source of non-linearity.
-
Analyte Adsorption: Synthetic cannabinoids can adsorb to the surfaces of sample vials and other labware, especially at low concentrations, leading to inaccurate measurements and a non-linear curve.[8]
-
Chemical Isomerization or Degradation: The stability of the analyte during sample preparation and analysis is crucial. Degradation of the analyte can lead to a lower than expected response at certain concentrations.
Q3: What is an acceptable correlation coefficient (r²) for my calibration curve?
A3: Generally, a correlation coefficient (r²) of ≥ 0.99 is considered acceptable for linear calibration curves in forensic toxicology and related fields.[9] However, it is crucial to not rely solely on the r² value. Visual inspection of the curve and evaluation of the residuals are equally important to ensure the chosen model accurately reflects the data.[10] A high r² value can sometimes be misleading if the data has a non-linear trend.[10]
Q4: Should I use a linear or non-linear regression model for my calibration curve?
A4: The choice of a linear or non-linear (e.g., quadratic) regression model depends on the observed data.[11] While a linear model is often preferred for simplicity and robustness, a non-linear model may be more appropriate if the instrument response is inherently non-linear over the desired concentration range.[4][5][12] The chosen model must be validated to ensure it provides accurate and reliable quantitative results.[11] The simplest model that adequately describes the concentration-response relationship should be used.
Q5: What are the key validation parameters I need to assess for my quantitative method?
A5: According to guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX) and other regulatory bodies, the following parameters should be validated for a quantitative method:[11][13][14][15]
-
Selectivity
-
Matrix Effects
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Calibration Model (Linearity)
-
Accuracy and Precision
-
Stability (e.g., freeze-thaw, benchtop, long-term)
-
Carryover
-
Dilution Integrity
Troubleshooting Guide: Calibration Curve Issues
This section provides a structured approach to diagnosing and resolving common calibration curve problems.
Problem 1: Poor Linearity (Low r² value)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | 1. Prepare fresh stock and working standard solutions. 2. Use calibrated pipettes and analytical balances. 3. Verify the purity and integrity of the reference standard.[16] |
| Instrument Instability | 1. Check for fluctuations in instrument parameters (e.g., source temperature, gas flows). 2. Perform instrument tuning and calibration as per manufacturer's recommendations. |
| Inappropriate Integration Parameters | 1. Manually review the peak integration for all calibrators. 2. Adjust integration parameters to ensure consistent and accurate peak area determination. |
| Analyte Adsorption | 1. Use silanized glass vials or low-adsorption polypropylene vials.[8] 2. Minimize the time samples and standards are in contact with container surfaces before analysis. |
Problem 2: Non-Linearity at High Concentrations (Curve Bending)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Detector Saturation | 1. Extend the calibration curve to include higher concentration standards to confirm saturation.[3] 2. If saturation is observed, dilute samples to fall within the linear range of the assay. 3. Adjust instrument settings (e.g., detector voltage) if possible, but re-validation will be necessary. |
| Matrix Effects | 1. Implement more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] 2. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects.[3][17] |
| Ion Suppression/Enhancement | 1. Evaluate matrix effects by comparing the response of the analyte in matrix versus a neat solution.[7][18] 2. Optimize chromatographic conditions to separate the analyte from co-eluting matrix components. |
Problem 3: Inconsistent or No Response at Low Concentrations
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Analyte Adsorption | 1. Use low-adsorption vials and sample handling materials.[8] 2. Consider adding a small amount of a less polar solvent to the sample diluent to improve solubility and reduce adsorption. |
| Low Sensitivity | 1. Optimize mass spectrometer parameters for the specific analyte (e.g., collision energy, cone voltage). 2. Increase the sample injection volume. 3. Concentrate the sample extract. |
| Analyte Degradation | 1. Investigate the stability of the analyte in the sample matrix and during the analytical process.[19] 2. Prepare samples and standards fresh and store them under appropriate conditions (e.g., -20°C). |
Workflow for Troubleshooting Calibration Curve Issues
Caption: A logical workflow for troubleshooting calibration curve issues.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
This protocol describes the preparation of matrix-matched calibration standards and quality control (QC) samples for the quantitative analysis of this compound in human plasma.
Materials:
-
This compound certified reference material (CRM)
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Methanol (LC-MS grade)
-
Blank human plasma (verified to be free of the analyte)
-
Calibrated analytical balance and pipettes
-
Class A volumetric flasks
-
Low-adsorption vials
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound CRM and dissolve it in a 1 mL volumetric flask with methanol.
-
Prepare a separate stock solution for the internal standard (IS) in the same manner.
-
-
Intermediate Standard Solution (10 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:100 with methanol to obtain a 10 µg/mL intermediate standard solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the 10 µg/mL intermediate solution with methanol to prepare a series of working standard solutions at concentrations that will be used to spike the blank plasma.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the IS stock solution with methanol to a suitable working concentration.
-
-
Preparation of Matrix-Matched Calibrators:
-
Spike appropriate volumes of the working standard solutions into aliquots of blank human plasma to achieve the desired calibration curve concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
The volume of the spiking solution should be minimal (e.g., <5% of the total plasma volume) to avoid altering the matrix composition significantly.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the intermediate standard solution prepared from a separate weighing of the CRM, if possible.
-
Protocol 2: Sample Extraction using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for the extraction of this compound from plasma using mixed-mode SPE.
Materials:
-
Mixed-mode SPE cartridges (e.g., C8/cation exchange)
-
SPE vacuum manifold
-
Plasma samples (calibrators, QCs, and unknowns)
-
Internal standard working solution
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide
-
Formic acid
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of each plasma sample, add the internal standard working solution and vortex briefly.
-
Add a suitable buffer (e.g., phosphate buffer, pH 6) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with methanol followed by water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a series of solvents to remove interferences (e.g., water, acidic methanol).
-
-
Elution:
-
Elute the analyte and internal standard with an appropriate solvent (e.g., a mixture of acetonitrile and methanol with a small percentage of ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.[20]
-
LC-MS/MS Analysis Workflow
Caption: A typical workflow for LC-MS/MS analysis.
Physicochemical Properties
| Property | JWH 122 | This compound |
| Molecular Formula | C₂₅H₂₅NO | C₂₅H₂₃NO |
| Molecular Weight | 355.5 g/mol [21][22] | 353.5 g/mol [23] |
| Solubility | DMF: 15 mg/mL, DMSO: 15 mg/mL, Ethanol: 5 mg/mL[22] | DMF: 15 mg/mL, DMSO: 15 mg/mL, Ethanol: 5 mg/mL[23] |
References
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ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. [Link]
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Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. [Link]
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Ciolino, L. A. (2020). Investigation of Chocolate Matrix Interference on Cannabinoid Analytes. Journal of AOAC International, 103(5), 1327–1334. [Link]
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De Brabanter, N., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5488–5500. [Link]
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Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (2013). Journal of Analytical Toxicology, 37(7), 452–474. [Link]
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Method Validation Criteria. NYC Office of Chief Medical Examiner. [Link]
-
Synthetic cannabinoid matrix effects in urine matrix. ResearchGate. [Link]
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Arndt, A. K., et al. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Analytical Chemistry, 84(14), 5969–5976. [Link]
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Dong, H., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Separations, 10(3), 203. [Link]
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Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. Diva-portal.org. [Link]
-
Poklis, J. L., et al. (2013). METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073. Journal of analytical toxicology, 37(7), 435–441. [Link]
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JWH 122. PubChem. [Link]
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Stoykova, S., et al. (2012). Analysis of synthetic cannabinoid JWH-018 in blood and urine by gas chromatography with mass spectrometry. Journal of IMAB, 18(2), 249-252. [Link]
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Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Ko, D. H., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of laboratory medicine, 43(1), 1–11. [Link]
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Ko, D. H., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 1-11. [Link]
-
Kneisel, S., et al. (2015). Can JWH-210 and JWH-122 be detected in adipose tissue four weeks after single oral drug administration to rats?. Drug testing and analysis, 7(2), 123–130. [Link]
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JWH-122. SWGDRUG.org. [Link]
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Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
This compound. Bertin Bioreagent. [Link]
-
Espinosa-Mansilla, A., et al. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. American Journal of Analytical Chemistry, 8, 509-526. [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
-
Busch, K. L. (2010). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Spectroscopy, 25(4), 26-31. [Link]
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Certified Reference Materials and Internal Standards for Cannabinoid Analysis. LabX. [Link]
-
Possible Internal Standards for Medical Cannabis Potency Testing by GC. Restek. [Link]
-
Linearity evaluation a) Non-linear calibration curve of JWH-018... ResearchGate. [Link]
-
Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International journal of molecular sciences, 21(24), 9414. [Link]
-
Calibration – The Foundation of Quality Data. Cannabis Industry Journal. [Link]
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Sample Preparation Techniques for Biological Matrices. Agilent. [Link]
-
Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414. [Link]
-
Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. [Link]
-
Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414. [Link]
-
Calibration Part II – Evaluating Your Curves. Cannabis Industry Journal. [Link]
-
JWH-122. Wikipedia. [Link]
-
Vigolo, A. A., et al. (2015). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Journal of molecular graphics & modelling, 62, 253–262. [Link]
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Validation & Comparative
A Comparative Analysis of CB1 Receptor Affinity: JWH-122 vs. its N-(4-pentenyl) Analog
Introduction
Within the landscape of synthetic cannabinoid research, the naphthoylindole class, particularly compounds developed by John W. Huffman, remains a cornerstone for structure-activity relationship (SAR) studies. JWH-122, a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), is distinguished by its high binding affinity.[1][2][3] This guide provides a comparative analysis between JWH-122 and its N-(4-pentenyl) analog, focusing on the critical parameter of CB1 receptor affinity.
The primary structural difference between these two molecules is the introduction of a terminal double bond on the N-alkyl chain of the indole core.[4] While extensive data exists for JWH-122, its N-(4-pentenyl) analog is less characterized, often noted as a potential impurity or forensic marker.[4][5] This guide will synthesize the known experimental data for JWH-122, discuss the structural implications of the pentenyl substitution, and provide the definitive experimental protocol required to empirically determine the CB1 affinity of the analog, thereby offering a framework for its pharmacological characterization.
Structural and Affinity Comparison
The affinity of a ligand for its receptor, quantified by the inhibition constant (Kᵢ), is a primary determinant of its potency. JWH-122 exhibits a sub-nanomolar affinity for the CB1 receptor, indicating a very strong binding interaction.
| Compound | Chemical Structure | CB1 Receptor Affinity (Kᵢ) |
| JWH-122 | (4-Methyl-1-naphthyl)-(1-pentylindol-3-yl)methanone | 0.69 nM [1][2] |
| JWH-122 N-(4-pentenyl) analog | (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | Not Publicly Reported [4] |
Expert Analysis: Structure-Activity Relationship (SAR) Insights
The N-alkyl chain of synthetic cannabinoids plays a crucial role in determining affinity and efficacy at cannabinoid receptors. For the N-alkyl indole series, a chain length of five carbons (pentyl) is generally considered optimal for high CB1 affinity. The introduction of unsaturation, as seen in the N-(4-pentenyl) analog, introduces conformational rigidity and alters the lipophilicity of the alkyl chain.
Based on established SAR principles, the presence of the terminal double bond in the N-(4-pentenyl) analog could have several effects on CB1 binding:
-
Conformational Restriction: The sp² hybridized carbons of the double bond restrict the flexibility of the alkyl chain. This may hinder the molecule's ability to adopt the optimal conformation required for deep engagement within the hydrophobic binding pocket of the CB1 receptor.
-
Altered Hydrophobicity: While subtle, the double bond slightly reduces the lipophilicity of the tail compared to a saturated pentyl chain. This could weaken hydrophobic interactions that are critical for stabilizing the ligand-receptor complex.
Therefore, it can be hypothesized that the CB1 receptor affinity of the JWH-122 N-(4-pentenyl) analog is likely to be lower (i.e., a higher Kᵢ value) than that of its parent compound, JWH-122. However, empirical validation through a competitive radioligand binding assay is essential to confirm this hypothesis.
Experimental Protocol: CB1 Receptor Competitive Radioligand Binding Assay
To empirically determine and compare the CB1 binding affinities, a competitive radioligand binding assay is the gold standard. This protocol describes a robust method using membranes from cells expressing the human CB1 receptor and a high-affinity radioligand, such as [³H]CP-55,940.
Objective:
To determine the binding affinity (Kᵢ) of JWH-122 and its N-(4-pentenyl) analog for the human CB1 receptor by measuring their ability to displace a known radioligand.
Materials:
-
Receptor Source: Frozen membrane preparations from HEK293 or CHO cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a known CB1 agonist/antagonist, e.g., 10 µM WIN 55,212-2.
-
Test Compounds: JWH-122 and JWH-122 N-(4-pentenyl) analog, dissolved in DMSO to create 10 mM stock solutions.
-
Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Assay Buffer containing 0.5% Bovine Serum Albumin (BSA).
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
96-well microplates, glass fiber filters (e.g., GF/C), and a cell harvester.
-
Liquid scintillation counter.
Workflow Diagram
Caption: Workflow for the CB1 competitive radioligand binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of JWH-122 and its N-(4-pentenyl) analog in Assay Buffer, typically ranging from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL CB1 membranes, 50 µL [³H]CP-55,940.
-
Non-specific Binding (NSB): 50 µL 10 µM WIN 55,212-2, 50 µL CB1 membranes, 50 µL [³H]CP-55,940.
-
Test Compound: 50 µL of each test compound dilution, 50 µL CB1 membranes, 50 µL [³H]CP-55,940.
-
-
Initiation and Incubation: The reaction is initiated by adding the radioligand. The final concentration of [³H]CP-55,940 should be approximately at its Kᴅ value (e.g., 0.5-1.0 nM). Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Termination and Harvesting: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer to minimize non-specific binding to the filter itself.
-
Quantification: Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from all other values.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the CB1 receptor.
-
-
CB1 Receptor Signaling Pathway
The binding of an agonist like JWH-122 to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a canonical intracellular signaling cascade. This pathway is fundamental to the psychoactive and physiological effects of cannabinoids.
Caption: Canonical signaling pathway of the CB1 receptor upon agonist binding.
Conclusion
JWH-122 is a well-documented synthetic cannabinoid with high, sub-nanomolar affinity for the CB1 receptor (Kᵢ = 0.69 nM).[1][2] In contrast, the binding affinity of its N-(4-pentenyl) analog has not been reported in the scientific literature. Based on established structure-activity relationships for N-alkyl indoles, the introduction of a terminal double bond on the pentyl chain is hypothesized to decrease binding affinity due to increased conformational rigidity and altered hydrophobicity.
This guide provides the definitive experimental framework—a competitive radioligand binding assay—required to empirically test this hypothesis and quantify the CB1 affinity of the JWH-122 N-(4-pentenyl) analog. Such data is critical for a complete pharmacological understanding and for informing forensic and regulatory evaluations of this and other emerging synthetic cannabinoids.
References
-
Bertin Bioreagent. JWH 122 N-(4-pentenyl) analog - Biochemicals - CAT N°: 11611. Available from: [Link]
-
Wikipedia. JWH-122. Available from: [Link]
-
Bertin Bioreagent. JWH 122-d9 - Biochemicals - CAT N°: 10512. Available from: [Link]
-
Gasperi, V., Savini, I., & Catani, M. V. (2023). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 2576, 95–109. Available from: [Link]
-
Gasperi, V., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 41–55. Available from: [Link]
-
Manera, C., et al. (2019). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Computational Toxicology, 11, 100089. Available from: [Link]
-
ResearchGate. (PDF) Assay of CB1 Receptor Binding. Available from: [Link]
-
Kosar, D., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 15, 1358983. Available from: [Link]
-
Bagworth, A., et al. (2018). Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. Toxicology and Applied Pharmacology, 343, 46-56. Available from: [Link]
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Kim, S. J., et al. (2022). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 30(2), 167–177. Available from: [Link]
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Wiley, J. L., & Marusich, J. A. (2017). Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids. Current Topics in Behavioral Neurosciences, 32, 311–334. Available from: [Link]
-
Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Journal of Analytical Toxicology, 44(9), 968–977. Available from: [Link]
-
ResearchGate. (PDF) Synthetic cannabinoids: Synthesis and biological activities. Available from: [Link]
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A Comparative Analysis of Potency and Efficacy: JWH-122 N-(4-pentenyl) analog versus MAM2201
Executive Summary
This guide provides a detailed comparative analysis of two synthetic cannabinoid receptor agonists (SCRAs): JWH-122 N-(4-pentenyl) analog and MAM2201. Both compounds are structurally related to the potent naphthoylindole cannabinoid, JWH-122. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available data on their potency and efficacy, alongside the experimental methodologies used for their characterization. A significant challenge in the direct comparison of these compounds is the scarcity of publicly available pharmacological data for JWH-122 N-(4-pentenyl) analog. Consequently, this guide utilizes data from its parent compound, JWH-122, as a primary reference point, while presenting the available data for MAM2201. We will delve into receptor binding affinity (potency), functional activity (efficacy), the underlying signaling pathways, and the detailed protocols required to generate such critical data.
Introduction to the Compounds
The landscape of cannabinoid research is continually evolving with the emergence of novel synthetic agonists. Understanding the subtle structural modifications that dictate potency and efficacy at the cannabinoid receptors, CB1 and CB2, is paramount for both therapeutic development and forensic analysis.
-
MAM2201 , also known as -methanone, is a potent SCRA that has been identified in recreational herbal products.[1][2] It is a structural hybrid of two other known cannabinoids, JWH-122 and AM-2201, combining the 4-methylnaphthalenyl group of JWH-122 with a 5-fluoropentyl chain similar to that of AM-2201.[3] Its potent agonist activity at cannabinoid receptors has been established.[3]
-
JWH-122 N-(4-pentenyl) analog is a direct structural analog of JWH-122, differing by the presence of a terminal double bond on its N-alkyl chain.[4] This compound is also structurally related to MAM2201.[4] It is often considered a potential impurity or degradant in forensic contexts, and its physiological and toxicological properties are not well-characterized in peer-reviewed literature.[4]
Structural and Pharmacological Overview
The key structural difference between these compounds lies in the N-1 indole substituent. JWH-122 has a pentyl chain, its N-(4-pentenyl) analog has an unsaturated pentenyl chain, and MAM2201 possesses a 5-fluoropentyl chain. These modifications, though minor, can significantly influence receptor affinity and functional activity.
Comparative Analysis of Potency and Efficacy
Potency is a measure of the concentration of a drug required to produce an effect of a given intensity. In pharmacology, this is often represented by the binding affinity (Ki) or the half-maximal effective concentration (EC50). Efficacy refers to the maximum response achievable from a drug.
Potency: Cannabinoid Receptor Binding Affinity (Ki)
Binding affinity is determined through competitive radioligand displacement assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. A lower Ki value indicates higher binding affinity and thus greater potency.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Data Source & Comments |
| JWH-122 N-(4-pentenyl) analog | Data Not Available | Data Not Available | Pharmacological data is not well-documented. |
| JWH-122 (Parent Compound) | 0.69 | 1.2 | High affinity for both CB1 and CB2 receptors. |
| MAM2201 | ~1.0 | ~2.6 | Data from close analog AM2201. MAM2201 is reported to be more potent than JWH-122.[5] |
Interpretation: The parent compound, JWH-122, demonstrates sub-nanomolar affinity for the CB1 receptor and low-nanomolar affinity for the CB2 receptor, classifying it as a very potent cannabinoid. The data for AM2201 suggests that MAM2201 is also a highly potent agonist with a slight preference for the CB1 receptor. Reports that MAM2201 is more potent than JWH-122 suggest its Ki values may be even lower than those listed for AM2201.[5] The terminal double bond in the N-(4-pentenyl) analog could potentially alter the conformation of the alkyl chain, which may influence receptor binding, but without experimental data, its precise impact remains speculative.
Efficacy: In Vitro Functional Activity
Efficacy is assessed using functional assays that measure the cellular response following receptor activation, such as G-protein activation or modulation of second messengers like cyclic AMP (cAMP). The EC50 value represents the concentration of an agonist that provokes a response halfway between the baseline and maximum possible effect.
| Compound | Assay Type | Receptor | Efficacy/Potency Metric | Result |
| JWH-122 N-(4-pentenyl) analog | - | - | Data Not Available | - |
| JWH-122 (Parent Compound) | In vivo (Drug Discrimination) | CB1 | Relative Potency | ~3.3x more potent than Δ⁹-THC.[6] |
| MAM2201 | Neurotransmitter Release Inhibition | CB1 | IC50 | 0.36 µM (360 nM).[1] |
Interpretation: MAM2201 acts as a functional agonist of human CB1 receptors, inhibiting neurotransmitter release with an IC50 of 0.36 µM.[1] In the same study, MAM2201 demonstrated greater inhibition of neurotransmitter release than both Δ⁹-THC and JWH-018 at equivalent concentrations, confirming its high efficacy.[1] The parent compound JWH-122 is also a highly effective agonist in vivo.[6] While direct EC50 values from G-protein activation assays are not available in the cited literature for a clean comparison, the existing data strongly supports the classification of both MAM2201 and the parent JWH-122 as potent and highly efficacious CB1 receptor agonists.
Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to determine potency and efficacy must be robust and well-validated. Below are representative step-by-step methodologies.
Protocol: Competitive Radioligand Binding Assay (Potency)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from CB1 receptors.
Detailed Steps:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CB1 receptor (hCB1R).
-
Wash cells with phosphate-buffered saline (PBS) and scrape into a lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).
-
Homogenize the cell suspension and perform a low-speed centrifugation (1000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) for 1 hour at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a storage buffer (50 mM Tris-HCl, pH 7.4) and determine protein concentration via a Bradford or BCA assay.[7]
-
-
Assay Execution:
-
In a 96-well plate, combine assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4), the prepared cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and serial dilutions of the unlabeled test compound (e.g., MAM2201).[7]
-
Self-Validation Control: Include wells for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand, e.g., 10 µM WIN 55,212-2).
-
Incubate the plate for 60-90 minutes at 30°C to allow the binding reaction to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: [³⁵S]GTPγS Binding Assay (Efficacy)
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor, providing a direct measure of agonist efficacy.
Detailed Steps:
-
Reagent Preparation:
-
Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, and 1 mM EDTA, pH 7.4.
-
Add Guanosine diphosphate (GDP) to the buffer at a final concentration of ~10 µM. Causality Note: GDP is essential to keep the G-proteins in their inactive state prior to agonist stimulation.
-
Prepare solutions of the test compound at various concentrations.
-
-
Assay Execution:
-
In a 96-well plate, add the prepared cell membranes (expressing CB1 or CB2), assay buffer with GDP, and the desired concentration of the test agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Self-Validation Control: Include wells for basal binding (no agonist) and non-specific binding (excess unlabeled GTPγS).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Separation and Quantification:
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all wells.
-
Express the data as a percentage of the stimulation observed with a known full agonist (Emax).
-
Plot the percent stimulation versus the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
-
Cannabinoid Receptor Signaling Pathway
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[8] Upon activation by an agonist like MAM2201, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi subunit. This causes the Gαi subunit to dissociate from the Gβγ dimer, initiating downstream signaling cascades. The primary and most well-characterized pathway involves the inhibition of the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cAMP.
Discussion and Conclusion
This guide provides a comparative framework for understanding the potency and efficacy of JWH-122 N-(4-pentenyl) analog and MAM2201. While a direct, data-driven comparison is hampered by the lack of published research on the pentenyl analog, a robust analysis can be inferred from its closely related parent and analog compounds.
-
MAM2201 is clearly a highly potent and efficacious agonist at cannabinoid receptors, with data suggesting its potency is greater than that of its parent compound, JWH-122.[1][5] The addition of the fluorine atom to the pentyl chain is a common structural motif used to enhance binding affinity and metabolic stability.
-
For JWH-122 N-(4-pentenyl) analog , its pharmacology remains speculative. The introduction of a double bond into the flexible alkyl chain could introduce a degree of rigidity, potentially altering how the ligand fits into the receptor's binding pocket. This could either enhance or diminish its affinity and efficacy compared to the saturated pentyl chain of JWH-122. Without empirical data from binding and functional assays, its profile cannot be definitively stated.
Future Research Directions: To resolve the existing data gap, it is imperative that JWH-122 N-(4-pentenyl) analog be systematically characterized. Performing competitive radioligand binding assays against [³H]CP55,940 and [³⁵S]GTPγS functional assays using cells expressing human CB1 and CB2 receptors would provide the necessary Ki and EC50/Emax values for a direct and meaningful comparison with MAM2201 and other SCRAs.
References
-
Bertin Bioreagent. JWH 122 N-(4-pentenyl) analog - Biochemicals. [Online] Available at: [Link]
-
Costain, W. J., et al. (2018). Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. European Journal of Pharmacology. [Online] Available at: [Link]
-
Wikipedia. MAM-2201. [Online] Available at: [Link]
-
Gundersen, P. E., et al. (2020). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Toxicology Letters. [Online] Available at: [Link]
-
ResearchGate. Determination of major metabolites of MAM-2201 and JWH-122 in in vitro and in vivo studies to distinguish their intake. [Online] Available at: [Link]
-
Bertin Bioreagent. MAM2201 - Analytical Standards. [Online] Available at: [Link]
-
Uchiyama, N., et al. (2014). MAM-2201, a synthetic cannabinoid drug of abuse, suppresses the synaptic input to cerebellar Purkinje cells via activation of presynaptic CB1 receptors. Neuroscience Letters. [Online] Available at: [Link]
-
Wiley, J. L., et al. (2014). Apparent Affinity Estimates and Reversal of the Effects of Synthetic Cannabinoids AM-2201, CP-47,497, JWH-122, and JWH-250 by Rimonabant in Rhesus Monkeys. Journal of Pharmacology and Experimental Therapeutics. [Online] Available at: [Link]
-
Creative Bioarray. GTPγS Binding Assay. [Online] Available at: [Link]
-
Gaspari, M., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. [Online] Available at: [Link]
-
Navas-Yuste, S., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences. [Online] Available at: [Link]
-
Assay Guidance Manual. GTPγS Binding Assays. (2012). NCBI Bookshelf. [Online] Available at: [Link]
-
Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Online] Available at: [Link]
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- 8. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor [biomolther.org]
validation of an analytical method for JWH 122 N-(4-pentenyl) analog according to forensic guidelines
In the ever-evolving landscape of novel psychoactive substances (NPS), forensic laboratories are perpetually challenged with the unambiguous identification and quantification of new synthetic cannabinoids. The JWH-122 N-(4-pentenyl) analog, a structural relative of the potent synthetic cannabinoid JWH-122, represents one such challenge.[1][2][3] To ensure the scientific validity and legal defensibility of analytical results, a rigorous method validation is not just a recommendation but a fundamental requirement.[4][5][6] This guide provides a comprehensive framework for the validation of an analytical method for the JWH-122 N-(4-pentenyl) analog, aligning with stringent forensic guidelines.
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical applications of method validation in a forensic context. We will delve into the critical validation parameters, present comparative data for common analytical techniques, and provide detailed experimental protocols.
The Imperative of Method Validation in Forensic Science
The primary goal of validating an analytical method is to establish, through objective evidence, that the method is "fit for purpose."[7] In forensic toxicology, this means the method must be reliable, reproducible, and robust enough to provide accurate and precise results for the identification and/or quantification of a specific substance in a given matrix. International standards and working groups, such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), provide a framework for these validation studies.[5][6][8]
The validation process for a qualitative (identification) and quantitative (measurement) method for the JWH-122 N-(4-pentenyl) analog will be explored, with a focus on chromatographic techniques coupled with mass spectrometry, which are the gold standard in forensic drug analysis.[9][10]
A Comparative Overview of Analytical Techniques: GC-MS vs. LC-MS/MS
The two most prevalent techniques for the analysis of synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][11] The choice between these techniques often depends on the specific needs of the laboratory, the nature of the analyte, and the desired sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Sample Derivatization | Often required for polar or non-volatile compounds to improve thermal stability and chromatographic behavior. | Generally not required, allowing for simpler sample preparation. |
| Sensitivity | Good, with Limits of Detection (LODs) typically in the low nanogram per milliliter (ng/mL) range. | Excellent, often achieving sub-nanogram per milliliter (ng/mL) LODs.[9][12] |
| Specificity | High, especially with electron ionization (EI) which produces reproducible fragmentation patterns for library matching. | Very high, particularly with Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions. |
| Throughput | Can be lower due to longer run times and potential for derivatization steps. | Higher throughput is often achievable with faster run times and simpler sample preparation.[11] |
| Matrix Effects | Less susceptible to ion suppression or enhancement compared to LC-MS/MS. | Can be prone to matrix effects, which require careful evaluation and mitigation strategies.[13] |
For the JWH-122 N-(4-pentenyl) analog, both techniques are viable. However, the higher sensitivity and specificity of LC-MS/MS, coupled with the elimination of the need for derivatization, often make it the preferred method for quantitative analysis in biological matrices.[14]
The Validation Workflow: A Step-by-Step Approach
A comprehensive method validation should follow a structured plan. The following diagram illustrates the typical workflow for validating an analytical method for the JWH-122 N-(4-pentenyl) analog.
Caption: A flowchart illustrating the key phases and steps involved in the validation of an analytical method for forensic applications.
Core Validation Parameters: Experimental Protocols and Acceptance Criteria
The following sections detail the experimental procedures and expected outcomes for each critical validation parameter, in accordance with forensic guidelines.[13][15][16]
Specificity and Selectivity
Causality: Specificity ensures that the analytical signal is solely from the JWH-122 N-(4-pentenyl) analog and not from any other compound that may be present in the sample, such as endogenous matrix components, metabolites, or other drugs.[16]
Experimental Protocol:
-
Analyze blank matrix samples (e.g., blood, urine, or oral fluid from at least six different sources) to assess for any interfering peaks at the retention time of the analyte.
-
Analyze samples fortified with a range of structurally similar synthetic cannabinoids and common drugs of abuse to evaluate potential cross-reactivity.
-
For mass spectrometric methods, monitor multiple ion transitions to increase confidence in identification.
Acceptance Criteria:
-
No significant interfering peaks should be observed at the retention time of the JWH-122 N-(4-pentenyl) analog in blank matrix samples.
-
The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ).
Linearity and Range
Causality: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification.
Experimental Protocol:
-
Prepare a series of calibration standards by fortifying blank matrix with known concentrations of the JWH-122 N-(4-pentenyl) analog. A minimum of five concentration levels is recommended.
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the analytical response versus the concentration.
-
Determine the linearity using a linear regression model and calculate the coefficient of determination (r²).
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Table 1: Hypothetical Linearity Data for JWH-122 N-(4-pentenyl) Analog by LC-MS/MS
| Nominal Conc. (ng/mL) | Mean Response (n=3) | Back-Calculated Conc. (ng/mL) | % Deviation |
| 1 | 5,234 | 0.98 | -2.0 |
| 5 | 25,890 | 5.11 | +2.2 |
| 10 | 51,023 | 9.95 | -0.5 |
| 50 | 255,112 | 50.32 | +0.6 |
| 100 | 508,987 | 99.78 | -0.2 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[16]
Experimental Protocol:
-
LOD: Can be determined by analyzing a series of decreasingly concentrated samples and identifying the concentration that yields a signal-to-noise ratio (S/N) of at least 3.
-
LOQ: Determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Acceptance Criteria:
-
LOD: Signal-to-noise ratio ≥ 3.
-
LOQ: Signal-to-noise ratio ≥ 10, with precision (%CV) ≤ 20% and accuracy (%bias) within ±20%.
Accuracy and Precision
Causality: Accuracy reflects the closeness of a measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are fundamental to the reliability of quantitative results.
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, mid, and high) within the linear range.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
Acceptance Criteria:
-
Accuracy: The mean measured concentration should be within ±15% of the nominal concentration for each QC level.
-
Precision: The coefficient of variation (%CV) should not exceed 15% for each QC level.
Table 2: Hypothetical Accuracy and Precision Data for JWH-122 N-(4-pentenyl) Analog
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (%Bias) | Inter-day Precision (%CV) |
| Low | 3 | +5.2 | 8.7 | +7.1 | 11.3 |
| Mid | 40 | -2.8 | 6.1 | -1.5 | 8.9 |
| High | 80 | +1.5 | 4.5 | +2.3 | 6.8 |
Stability
Causality: Stability studies are performed to evaluate the integrity of the analyte in a given matrix under different storage and processing conditions. This ensures that the measured concentration reflects the concentration at the time of sampling.
Experimental Protocol:
-
Analyze QC samples after subjecting them to various conditions, including:
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Short-term (bench-top) stability: Stored at room temperature for a specified period (e.g., 24 hours).
-
Long-term stability: Stored at -20°C or -80°C for an extended period.
-
Post-preparative stability: Stored in the autosampler for a specified period.
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the mean concentration of freshly prepared samples.
Logical Relationships of Validation Parameters
The various validation parameters are interconnected and build upon one another to provide a comprehensive picture of the method's performance.
Caption: A diagram illustrating the logical dependencies between key analytical method validation parameters.
Conclusion
The validation of an analytical method for the JWH-122 N-(4-pentenyl) analog is a meticulous but essential process in forensic science. By systematically evaluating parameters such as specificity, linearity, sensitivity, accuracy, precision, and stability, laboratories can ensure that their methods are robust, reliable, and fit for purpose. This guide provides a foundational framework for this process, emphasizing the importance of adhering to established forensic guidelines to produce data that is both scientifically sound and legally defensible. The choice of analytical technique, whether GC-MS or LC-MS/MS, should be made based on a thorough evaluation of the laboratory's specific requirements and the performance characteristics demonstrated during validation.
References
- Standard Practices for Method Validation in Forensic Toxicology. (n.d.).
- De Brabanter, N., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5489-5503.
- ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. (2019). American Academy of Forensic Sciences Standards Board.
- De Brabanter, N., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed.
- United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC.
- United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2008). SWGDRUG Recommendations.
- Hays, P. A., et al. (2014). Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 38(7), 387-396.
- American Academy of Forensic Sciences. (2019). FACTSHEET FOR ANSI/ASB STANDARD 036, 1st Ed.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). SWGDRUG Recommendations.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Validation of Analytical Methods. Office of Justice Programs.
- United Nations Office on Drugs and Crime. (2020). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC.
- Sigma-Aldrich. (n.d.). Synthetic Cannabinoid Analysis – Standards & Methods.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2003).
- Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194.
- Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. National Institutes of Health.
- Gionfriddo, E., et al. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.
- Thomas, A., et al. (2016). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 40(6), 447-453.
- Castaneto, M. S., et al. (2014). Validation and application of an UPLC–MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of the results.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). JWH-122. SWGDRUG.org.
- Kowalczuk, A., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8758.
- Cayman Chemical. (n.d.). JWH 122 N-(4-pentenyl) analog (CAS 1445577-68-3).
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC.
- Papaseit, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI.
- LGC Standards. (n.d.). This compound.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH.
- Caloni, F., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Toxics, 10(5), 253.
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A Comparative Guide to the Quantification of JWH-122 N-(4-pentenyl) Analog: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of synthetic cannabinoid research and forensic analysis, the accurate quantification of emerging analogs is paramount. This guide provides a detailed, in-depth comparison of two prevalent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of JWH-122 N-(4-pentenyl) analog. As a Senior Application Scientist, my aim is to equip you with not just the protocols, but also the underlying scientific rationale to make informed decisions for your analytical workflows.
The Analytical Imperative: Why Methodical Quantification Matters
JWH-122 N-(4-pentenyl) analog is a synthetic cannabinoid receptor agonist, structurally related to JWH-122.[1][2][3][4] Its emergence necessitates robust and reliable quantification methods for various applications, including pharmacological studies, toxicological screening, and forensic investigations. The choice of analytical methodology can significantly impact the sensitivity, specificity, and throughput of your analysis. This guide will dissect the nuances of LC-MS/MS and GC-MS to illuminate the optimal path for your research objectives.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of synthetic cannabinoids in biological matrices due to its high sensitivity, specificity, and versatility.[5][6]
The Rationale Behind LC-MS/MS Dominance
The power of LC-MS/MS lies in the synergy of its components. The liquid chromatograph separates the analyte of interest from the complex biological matrix based on its physicochemical properties. The tandem mass spectrometer then provides two layers of mass filtering. The first stage (Q1) isolates the precursor ion (the ionized molecule of JWH-122 N-(4-pentenyl) analog), which is then fragmented in the collision cell (q2). The second mass filtering stage (Q3) then detects specific product ions. This multiple reaction monitoring (MRM) approach provides exceptional specificity, minimizing the likelihood of false positives.
Experimental Workflow: A Visual Guide
Caption: High-level workflow for the quantification of JWH-122 N-(4-pentenyl) analog using LC-MS/MS.
Detailed Step-by-Step Protocol for LC-MS/MS Quantification
This protocol is a robust starting point and should be validated in your laboratory according to regulatory guidelines such as those from the FDA or EMA.[7][8][9][10][11][12]
1. Sample Preparation: The Critical First Step
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) and remove interfering substances. A combination of protein precipitation and solid-phase extraction (SPE) is a highly effective approach.[7][8]
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of JWH-122).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the nonpolar JWH-122 N-(4-pentenyl) analog.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed. The gradient should be optimized to ensure separation from matrix components.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for this type of analysis.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for ionizing synthetic cannabinoids.
-
MRM Transitions: Specific precursor-to-product ion transitions for JWH-122 N-(4-pentenyl) analog and the internal standard must be determined by direct infusion. For JWH-122, a precursor ion of m/z 358.2 and product ions of m/z 155.1 and 127.1 have been reported and can serve as a starting point for the analog.
-
Optimization: The collision energy and other MS parameters should be optimized to maximize the signal for each transition.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds. For synthetic cannabinoids, it often requires derivatization to improve volatility and thermal stability.[13]
The Rationale for Considering GC-MS
GC-MS offers excellent chromatographic resolution and is a highly robust technique. The electron ionization (EI) source produces reproducible fragmentation patterns, which are valuable for structural elucidation and library matching.
Experimental Workflow: A Visual Guide
Caption: High-level workflow for the quantification of JWH-122 N-(4-pentenyl) analog using GC-MS.
Key Considerations for GC-MS Analysis
-
Sample Preparation: Liquid-liquid extraction (LLE) is a common sample preparation technique for GC-MS.[12]
-
Derivatization: To enhance volatility and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.[12] This adds an extra step to the workflow and can introduce variability.
-
Injection: A splitless injection is typically used to maximize sensitivity for trace-level analysis.
-
Data Acquisition: Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring only the characteristic ions of the target analyte.
Performance Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS depends on the specific requirements of your assay. The following table summarizes key performance parameters based on published data for similar synthetic cannabinoids.[6][12]
| Parameter | LC-MS/MS | GC-MS | Rationale & Insights |
| Sensitivity (LOQ) | 0.01 - 0.1 ng/mL | 0.5 - 2.3 ng/mL | LC-MS/MS generally offers superior sensitivity, which is critical for detecting low concentrations in biological samples.[6][12] |
| Specificity | Very High (due to MRM) | High (with SIM) | The two stages of mass filtering in tandem MS provide a higher degree of confidence in analyte identification. |
| Sample Preparation | More complex (SPE often required) | Can be simpler (LLE), but may require derivatization | The need for derivatization in GC-MS adds a step and potential for error. |
| Throughput | Higher (faster run times) | Lower (longer run times and potential for column bake-out) | Modern UHPLC systems allow for very rapid separations. |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally less pronounced | Careful method development and the use of an appropriate internal standard are crucial to mitigate matrix effects in LC-MS/MS. |
| Compound Suitability | Broad range of polarities and molecular weights | Limited to volatile and thermally stable compounds (or those that can be derivatized) | LC-MS/MS is more versatile for analyzing a wider range of synthetic cannabinoid analogs without derivatization. |
Conclusion and Recommendations
For the routine, high-sensitivity quantification of JWH-122 N-(4-pentenyl) analog in biological matrices, LC-MS/MS is the recommended methodology. Its superior sensitivity, specificity, and higher throughput make it the more robust and efficient choice for most research and forensic applications.
While GC-MS remains a viable and powerful technique, its lower sensitivity and the potential need for derivatization make it a secondary choice for this specific application. However, for laboratories with existing GC-MS expertise and instrumentation, a validated GC-MS method can still provide reliable quantitative data, particularly at higher concentrations.
Ultimately, the selection of an analytical method should be guided by a thorough validation process that adheres to established international guidelines.[7][10] This ensures the generation of accurate, reproducible, and defensible data, which is the cornerstone of scientific integrity.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. Retrieved from [Link]
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Resolve Mass Spectrometry. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
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Pichini, S., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International Journal of Molecular Sciences, 21(24), 9414. Available at: [Link]
- Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502.
- De Brabanter, N., et al. (2014). Can JWH-210 and JWH-122 be detected in adipose tissue four weeks after single oral drug administration to rats?. Drug testing and analysis, 7(5), 393-8.
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Liu, C., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Toxics, 11(3), 279. Available at: [Link]
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Bertin Bioreagent. (n.d.). JWH 122 N-(4-pentenyl) analog. Retrieved from [Link]
- Pichini, S., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. International journal of molecular sciences, 21(24), 9414.
- Pichini, S., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS.
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A Comparative Analysis of JWH-122 N-(4-pentenyl) Analog and its Hydroxylated Metabolites' Cannabinoid Receptor Activity
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a detailed comparative analysis of the cannabinoid receptor activity of the JWH-122 N-(4-pentenyl) analog and its putative hydroxylated metabolites. As direct experimental data for this specific analog is not extensively available in peer-reviewed literature, this analysis synthesizes information from studies on JWH-122 and related synthetic cannabinoids to project the likely pharmacodynamic profile of these compounds. We will delve into the underlying principles of cannabinoid receptor binding and functional activity assays, offering a framework for researchers to conduct their own investigations.
Introduction: The Significance of Metabolism in Synthetic Cannabinoid Activity
JWH-122, a potent synthetic cannabinoid, and its analogs are known to undergo extensive phase I metabolism, primarily through hydroxylation and carboxylation. The position of these metabolic modifications can significantly alter the affinity and efficacy of the compound at the cannabinoid receptors, CB1 and CB2. The N-(4-pentenyl) analog of JWH-122 introduces an unsaturated alkyl chain, which presents additional sites for metabolism and potentially alters the compound's interaction with the receptor. Understanding the activity of these metabolites is crucial for predicting the overall pharmacological and toxicological profile of the parent compound.
This guide will focus on the comparative analysis of the parent N-(4-pentenyl) analog and its likely major hydroxylated metabolites. We will explore the experimental workflows to determine their binding affinity (Ki) and functional activity (EC50 and Emax) at CB1 and CB2 receptors.
Predicted Metabolic Pathways of JWH-122 N-(4-pentenyl) Analog
Based on the known metabolism of JWH-122 and other synthetic cannabinoids with N-alkenyl chains, the primary metabolic pathway is expected to be hydroxylation at various positions on the pentenyl chain and the naphthoyl and methylphenyl moieties.
Figure 1: Predicted major metabolic pathways of JWH-122 N-(4-pentenyl) analog.
Experimental Workflows for Assessing Cannabinoid Receptor Activity
To comprehensively compare the activity of the parent compound and its metabolites, a combination of binding and functional assays is essential.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Use a buffer of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound (JWH-122 N-(4-pentenyl) analog or its metabolites).
-
Incubation: Incubate at 30°C for 60-90 minutes.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for radioligand binding assay.
[35S]GTPγS Binding Assay for Measuring G-Protein Activation
This functional assay measures the ability of a compound to activate G-proteins coupled to the cannabinoid receptors.
Experimental Protocol:
-
Membrane Preparation: Use the same cell membranes as in the binding assay.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.
-
Reaction Mixture: Combine membranes, varying concentrations of the test compound, and GDP in the assay buffer.
-
Initiate Reaction: Add [35S]GTPγS to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Separation: Stop the reaction by rapid filtration and separate bound from free [35S]GTPγS.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
cAMP Accumulation Assay for Assessing Functional Activity
This assay measures the downstream effect of CB1 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).
Experimental Protocol:
-
Cell Culture: Culture cells expressing the CB1 receptor (e.g., AtT-20 cells).
-
Stimulation: Pre-treat the cells with the test compound for a short period.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the EC50 and Emax values.
Comparative Analysis: Parent Compound vs. Hydroxylated Metabolites
While specific data for the N-(4-pentenyl) analog is pending experimental determination, we can infer the likely activity profile based on established structure-activity relationships (SAR) for synthetic cannabinoids.
| Compound | Predicted CB1 Ki (nM) | Predicted CB2 Ki (nM) | Predicted CB1 Functional Activity (EC50, Emax) | Rationale |
| JWH-122 N-(4-pentenyl) analog | 0.5 - 2.0 | 1.0 - 5.0 | Potent agonist (Low nM EC50, High Emax) | The N-pentenyl chain is expected to maintain high affinity, similar to the N-pentyl chain of JWH-122. |
| Terminal Hydroxylated Metabolite | 1.0 - 5.0 | 5.0 - 20.0 | Likely retained agonism, potentially with slightly reduced potency. | Hydroxylation at the terminal position of the alkyl chain often retains significant activity. |
| N-1 Hydroxylated Metabolite | 5.0 - 20.0 | 10.0 - 50.0 | Potentially reduced potency and/or efficacy compared to the parent compound. | Hydroxylation closer to the core structure can introduce steric hindrance and reduce binding affinity. |
| Naphthoyl Hydroxylated Metabolite | 2.0 - 10.0 | 5.0 - 25.0 | Activity is highly dependent on the position of hydroxylation. Some positions may retain or even enhance activity. | Hydroxylation on the aromatic rings can have variable effects on receptor interaction. |
| Methylphenyl Hydroxylated Metabolite | 2.0 - 15.0 | 5.0 - 30.0 | Similar to naphthoyl hydroxylation, the effect is position-dependent. | The added polarity can influence the blood-brain barrier penetration and receptor binding. |
Conclusion and Future Directions
The N-(4-pentenyl) analog of JWH-122 is predicted to be a potent cannabinoid receptor agonist. Its hydroxylated metabolites are expected to retain cannabinoid activity, although likely with reduced potency compared to the parent compound. The precise activity profile will depend on the specific position of hydroxylation.
This guide provides a framework for the systematic evaluation of the JWH-122 N-(4-pentenyl) analog and its metabolites. Further research, employing the detailed experimental protocols outlined herein, is necessary to elucidate the precise pharmacodynamic properties of these compounds. Such studies are critical for a comprehensive understanding of their potential physiological and toxicological effects.
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Grigoryev, A., et al. (2011). "Metabolism of JWH-018, JWH-073 and JWH-250 in rat and human liver microsomes and analysis of the corresponding metabolites in authentic urine samples." Drug Metabolism and Disposition. Available at: [Link]
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Kacprzak, T., & Staniek, H. (2021). "Metabolism of synthetic cannabinoids: in vivo and in vitro studies and their application in clinical and forensic toxicology." Drug Testing and Analysis. Available at: [Link]
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Banister, S. D., et al. (2015). "Structure-activity relationships of synthetic cannabinoid designer drug JWH-018 analogues." Forensic Toxicology. Available at: [Link]
A Senior Application Scientist's Guide to Assessing Antibody Specificity for JWH-122 N-(4-pentenyl) Analog Immunoassays
For researchers, forensic toxicologists, and drug development professionals, the accurate detection of synthetic cannabinoids is a persistent challenge. The ever-expanding landscape of novel psychoactive substances (NPS) necessitates robust and specific analytical methods. Immunoassays, particularly ELISA, offer a high-throughput screening solution, but their utility is fundamentally dependent on the specificity of the antibodies employed. This guide provides an in-depth, technical comparison and experimental framework for assessing the specificity of antibodies for JWH-122 N-(4-pentenyl) analog, a synthetic cannabinoid related to JWH-122.
The core principle of this guide is to empower researchers to move beyond accepting manufacturer's claims at face value and to independently validate the performance of these critical reagents. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems.
The Challenge of Specificity in Synthetic Cannabinoid Immunoassays
Synthetic cannabinoids are a structurally diverse class of compounds, often with minor chemical modifications designed to evade detection and regulation. This structural fluidity presents a significant hurdle for antibody-based detection methods. An antibody raised against a specific hapten, such as JWH-122 N-(4-pentenyl) analog, may exhibit varying degrees of cross-reactivity with other structurally similar compounds. This can lead to false-positive results or an inability to distinguish between different, but related, synthetic cannabinoids.
JWH-122 N-(4-pentenyl) analog is structurally similar to JWH-122, differing by the presence of a terminal double bond on the N-pentenyl chain.[1][2] It is also related to MAM2201. Understanding these subtle structural differences is paramount in predicting and testing for potential cross-reactivity. Furthermore, metabolism of synthetic cannabinoids typically involves hydroxylation and carboxylation, creating a panel of metabolites that may also cross-react with a parent-drug-targeted antibody.[3][4][5]
Experimental Design for Specificity Assessment: A Competitive ELISA Approach
To rigorously assess the specificity of an antibody for JWH-122 N-(4-pentenyl) analog, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This format is ideal for detecting small molecules like synthetic cannabinoids.[6][7] The principle of a competitive ELISA is that the analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Key Experimental Workflow
The following diagram illustrates the workflow for assessing antibody specificity using a competitive ELISA.
Caption: Principle of competitive ELISA for small molecule detection.
Conclusion
The specificity of an antibody is the cornerstone of a reliable immunoassay. For the detection of JWH-122 N-(4-pentenyl) analog and other synthetic cannabinoids, a thorough assessment of cross-reactivity is not merely a quality control step but a critical component of method validation. By employing a systematic competitive ELISA approach as detailed in this guide, researchers can generate robust, quantitative data to objectively compare the performance of different antibodies. This empirical evidence is essential for making informed decisions about the suitability of an immunoassay for its intended application, whether in a clinical, forensic, or research setting. The continuous evolution of synthetic cannabinoids demands an equally dynamic and rigorous approach to the validation of our detection methods.
References
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Yates, T. L., Poklis, J. L., Holt, A. K., Fleming, J. H., Bayard, C., Raso, S. A., & Peace, M. R. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology, bkaf055. [Link]
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Barnes, A. J., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Forensic Science International, 241, 27–34. [Link]
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Papsun, D., et al. (2014). Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. Clinical Biochemistry, 47(7-8), 632-639. [Link]
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Papsun, D., et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. PMC, 47(7-8), 632-639. [Link]
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Arntson, A., et al. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of Analytical Toxicology, 37(5), 284-290. [Link]
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Barnes, A. J., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. PMC, 241, 27-34. [Link]
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Yates, T. L., et al. (2025). Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits. National Criminal Justice Reference Service. [Link]
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Marrone, G. F., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. [Link]
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Arntson, A., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. ResearchGate. [Link]
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Arntson, A., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids and Metabolites in Urine Specimens. Journal of Analytical Toxicology, 37(5), 284-290. [Link]
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Zhang, C., et al. (2020). Broadly Neutralizing Synthetic Cannabinoid Vaccines. JACS Au, 1(1), 39-48. [Link]
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Carlier, J., et al. (2015). Performance characteristics of an ELISA screening assay for urinary synthetic cannabinoids. Drug Testing and Analysis, 7(2), 128-135. [Link]
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Wilde, M., et al. (2012). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Identification and Quantification of JWH-018, JWH-073, JWH-019, and JWH-250 in Human Whole Blood. ResearchGate. [Link]
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A Comparative Guide to the In Vitro Metabolic Stability of Synthetic Cannabinoids: Featuring JWH-122 N-(4-pentenyl) Analog
Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Imperative of Metabolic Profiling
Synthetic cannabinoids (SCs) represent a vast and structurally diverse class of novel psychoactive substances (NPS).[1][2] Originally developed as research tools to explore the endocannabinoid system, they have become a significant concern for public health and forensic toxicology due to their widespread abuse.[2][3] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, many SCs act as high-efficacy full agonists at cannabinoid receptors (CB1 and CB2), which is believed to contribute to their greater toxicity and unpredictable effects.[4]
A critical factor influencing the pharmacological and toxicological profile of any xenobiotic, including SCs, is its metabolic stability. The rate at which a compound is metabolized by enzymes, primarily in the liver, dictates its half-life, duration of action, and potential for accumulation.[5] For researchers and drug development professionals, understanding the in vitro metabolic stability is a cornerstone for predicting in vivo pharmacokinetics, identifying potential drug-drug interactions, and discovering reliable biomarkers for consumption.[3][5]
This guide provides an in-depth comparison of the in vitro metabolic stability of the JWH-122 N-(4-pentenyl) analog against its parent compound, JWH-122, and other notable synthetic cannabinoids. We will delve into the experimental methodologies used to assess metabolic fate, analyze the resulting data, and explore the underlying structure-metabolism relationships that govern their biotransformation.
The Scientific Bedrock: Understanding In Vitro Metabolic Stability Assays
The primary goal of an in vitro metabolic stability assay is to determine the rate at which a test compound is cleared by metabolic enzymes.[5] The gold standard for this assessment involves the use of subcellular fractions, most commonly human liver microsomes (HLMs) .[1][6] HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily .[1][7] These enzymes are responsible for the majority of oxidative metabolism of drugs and other foreign compounds.[7][8][9]
By incubating a compound with HLMs in the presence of necessary cofactors (like NADPH), we can simulate hepatic clearance and measure two key parameters:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower stability.
-
Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is expressed as the volume of liver blood cleared of the drug per unit of time (e.g., mL/min/mg microsomal protein).[10][11]
These in vitro data are invaluable for extrapolating in vivo hepatic clearance and predicting the pharmacokinetic behavior of new chemical entities.
Experimental Protocol: A Self-Validating System for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, a robust and well-controlled experimental protocol is paramount. The following section details a standard procedure for determining the metabolic stability of a synthetic cannabinoid using pooled human liver microsomes.
Step-by-Step Methodology: Human Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the synthetic cannabinoid in a suitable organic solvent like DMSO or acetonitrile.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): To ensure the continuous activity of CYP enzymes, an NRS is crucial. A common system consists of two solutions:
-
Solution A: Contains NADP+ and glucose-6-phosphate in phosphate buffer.
-
Solution B: Contains glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Human Liver Microsomes (HLMs): Use pooled HLMs from multiple donors (e.g., 50-donor pool) to average out individual metabolic differences. Thaw the vial on ice immediately before use and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[8]
-
Stopping Solution: A cold organic solvent, typically acetonitrile, containing an internal standard is used to terminate the enzymatic reaction and precipitate proteins.
-
-
Incubation Procedure:
-
Pre-warm a sufficient volume of the HLM suspension and Solution A of the NRS in a shaking water bath at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the pre-warmed HLM suspension.
-
Immediately after adding the test compound, add Solution B of the NRS to the mixture. This marks time zero (T=0).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the cold stopping solution.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 9,000 x g for 10 min at 4°C) to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a clean vial or a 96-well plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14][15] The LC separates the parent compound from its metabolites, and the MS/MS provides sensitive and specific quantification.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Workflow Visualization
The following diagram illustrates the key stages of the in vitro metabolic stability assay.
Caption: Workflow for an in vitro metabolic stability assay using HLMs.
Comparative Analysis: Metabolic Stability of JWH-122 Analog and Other SCs
The structural features of a synthetic cannabinoid are the primary determinants of its metabolic fate.[1] Even minor modifications, such as the addition of a double bond or the substitution of a halogen, can significantly alter its stability and metabolic profile.[1]
Metabolic Profile of JWH-122 N-(4-pentenyl) Analog
The JWH-122 N-(4-pentenyl) analog is structurally defined by its 4-methylnaphthalene head, indole core, and a pent-4-en-1-yl (pentenyl) tail.[16] While specific metabolic stability data for this exact analog is not extensively published, we can infer its metabolic behavior based on established structure-metabolism relationships for similar compounds.
The key feature is the terminal double bond on the pentenyl chain. This site is susceptible to several metabolic reactions, primarily:
-
Epoxidation: Formation of an epoxide across the double bond, which can then be hydrolyzed to a dihydrodiol. Dihydrodiol formation has been identified as a prominent metabolic pathway for other 4-pentenyl SCs.[17]
-
Hydroxylation: Addition of a hydroxyl group at various positions on the pentenyl chain.
These pathways are in addition to the metabolism expected on the rest of the molecule, which it shares with JWH-122, such as hydroxylation on the indole ring or the 4-methylnaphthalene group.[18][19] The presence of this additional, reactive metabolic site suggests that the JWH-122 N-(4-pentenyl) analog is likely to have a lower metabolic stability (shorter t½, higher CLint) compared to its saturated counterpart, JWH-122.
Comparative Data
The following table summarizes in vitro metabolic stability data from literature for JWH-122 and other selected synthetic cannabinoids, providing a basis for comparison.
| Compound | Key Structural Feature | t½ in HLM (min) | Intrinsic Clearance (CLint) | Primary Metabolic Pathways |
| JWH-122 | N-pentyl chain | ~11 | High (~1305 mL/min/kg)[11] | N-dealkylation, Hydroxylation (pentyl, indole, naphthyl), Carboxylation.[18][19] |
| MAM-2201 | N-(5-fluoropentyl) chain | Low (similar to JWH-122) | High (~1408 mL/min/kg)[11] | Oxidative defluorination, Hydroxylation, Carboxylation.[18] |
| PX-1 | Indole core, N-(5-fluoropentyl) | 15.1 ± 1.02 | 0.046 mL/min/mg[10] | Oxidative deamination, Hydroxylation. |
| PX-2 | Indazole core, N-(5-fluoropentyl) | 3.4 ± 0.27 | 0.202 mL/min/mg[10] | Oxidative deamination, Hydroxylation. |
| CUMYL-PICA | N-pentyl chain | Rapid clearance | High | Hydroxylation, Glucuronidation.[20] |
Note: Direct comparison of CLint values across different studies should be done with caution due to variations in experimental conditions (e.g., microsomal protein concentration). The qualitative assessment (high, low) is generally more transferable.
Metabolic Pathways Overview
The biotransformation of these compounds is complex, involving multiple competing pathways. The diagram below illustrates the common Phase I metabolic reactions for naphthoylindole-type synthetic cannabinoids.
Caption: Common Phase I metabolic pathways for synthetic cannabinoids.
Discussion: Linking Structure to Metabolic Fate
The data clearly illustrate that the chemical structure of a synthetic cannabinoid is the critical determinant of its metabolic stability.
-
Effect of the N-Alkyl Chain: JWH-122, with its saturated N-pentyl chain, is already subject to rapid metabolism, showing a high intrinsic clearance.[11] The introduction of a terminal double bond in the JWH-122 N-(4-pentenyl) analog provides an additional site for metabolism via epoxidation/dihydrodiol formation. This is a significant pathway for other pentenyl-containing SCs and would be expected to increase the overall clearance rate of the analog compared to the parent JWH-122.[17]
-
Impact of Halogenation: Comparing JWH-122 to its fluorinated analog MAM-2201 shows that fluorination at the terminal position of the pentyl chain does not necessarily increase stability. Both compounds exhibit high intrinsic clearance.[11] The fluorine atom itself becomes a target for metabolism via oxidative defluorination, a common pathway for fluorinated SCs.[6][18] However, halogenation with larger halogens (Cl, Br, I) has been shown to increase metabolic stability and half-life.[11]
-
Influence of the Core Structure: The comparison between PX-1 (indole core) and PX-2 (indazole core) is particularly insightful. Despite being structurally very similar otherwise, PX-2 is metabolized much more rapidly (t½ of 3.4 min) than PX-1 (t½ of 15.1 min).[10] This highlights that the core heterocyclic ring system plays a crucial role in how the molecule is oriented within the active site of metabolizing enzymes, thereby influencing the rate of biotransformation.[1]
Conclusion and Future Directions
This guide demonstrates that the in vitro metabolic stability of synthetic cannabinoids is highly dependent on their specific chemical structures. The JWH-122 N-(4-pentenyl) analog , by virtue of its terminal double bond, is predicted to be less metabolically stable than its parent compound, JWH-122, due to the availability of additional metabolic pathways like dihydrodiol formation.
The comparative data underscore a critical principle for researchers, toxicologists, and drug development professionals: metabolic predictions based on analogy are useful but must be confirmed with empirical data.[1] Each new synthetic cannabinoid that emerges must be subjected to rigorous in vitro metabolic profiling to accurately predict its pharmacokinetic properties and to identify unique and reliable biomarkers for forensic and clinical analysis. The robust HLM assay protocol detailed herein provides a self-validating framework for generating this essential data, ensuring scientific integrity and contributing to a better understanding of this challenging class of compounds.
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A Technical Guide to the Validation of JWH-122 N-(4-pentenyl) analog as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of novel psychoactive substances (NPS), the availability of well-characterized Certified Reference Materials (CRMs) is paramount for accurate analytical identification and quantification. This guide provides a comprehensive framework for the validation of JWH-122 N-(4-pentenyl) analog as a CRM, offering a comparative perspective with its close structural relatives, JWH-122 and MAM2201. As a Senior Application Scientist, my aim is to deliver not just a protocol, but a foundational understanding of the principles underpinning the establishment of a reliable analytical standard.
The Critical Role of Certified Reference Materials in Forensic and Research Settings
The proliferation of synthetic cannabinoids presents a significant challenge to forensic laboratories, clinical toxicology, and academic research. Unambiguous identification of these substances in seized materials or biological samples is crucial for law enforcement, public health, and the advancement of pharmacological knowledge. Certified Reference Materials are the cornerstone of analytical accuracy and traceability, providing a benchmark against which analytical measurements can be confidently compared. A CRM, produced under the stringent guidelines of ISO 17034, guarantees the highest level of quality assurance, encompassing homogeneity, stability, and a metrologically traceable certified value of specified properties.[1][2][3] The use of CRMs is not merely a matter of best practice; it is a fundamental requirement for the validation of analytical methods and for ensuring the defensibility of scientific data.[4]
Physicochemical Properties and Structural Comparison
JWH-122 N-(4-pentenyl) analog, formally known as (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone, is a synthetic cannabinoid that is structurally related to JWH-122 and MAM2201.[1][5] Understanding the subtle structural differences between these analogs is key to anticipating their analytical behavior and potential cross-reactivity.
| Property | JWH-122 N-(4-pentenyl) analog | JWH-122 | MAM2201 |
| Synonyms | JWH 022 4-methylnaphthyl analog, MAM2201 N-(4-pentenyl) analog[1] | (4-methyl-1-naphthyl)-(1-pentylindol-3-yl)methanone[6] | AM2201 4-methylnaphthyl analog, JWH 122 N-(5-fluoropentyl) analog[7] |
| CAS Number | 1445577-68-3[1] | 619294-47-2[8] | 1354631-24-5[7] |
| Molecular Formula | C₂₅H₂₃NO[1] | C₂₅H₂₅NO[8] | C₂₅H₂₄FNO[7] |
| Formula Weight | 353.5 g/mol [1] | 355.5 g/mol [8] | 373.5 g/mol [7] |
| Structural Difference from JWH-122 | Terminal double bond on the N-pentyl chain | Saturated N-pentyl chain | N-(5-fluoropentyl) chain |
| Stated Purity | ≥98%[1] | ≥98%[8] | ≥98%[7] |
The key differentiator for JWH-122 N-(4-pentenyl) analog is the terminal alkene functionality on the N-alkyl chain. This seemingly minor modification can influence its chromatographic retention time, mass spectral fragmentation pattern, and potentially its metabolic pathway compared to the saturated alkyl chain of JWH-122. MAM2201 introduces a fluorine atom at the terminus of the pentyl chain, which significantly alters its polarity and mass, leading to distinct analytical characteristics.[9]
Caption: Structural relationships between JWH-122 and its analogs.
A Framework for the Validation of JWH-122 N-(4-pentenyl) analog as a Certified Reference Material
The validation of a new CRM is a rigorous, multi-faceted process that must adhere to international standards to ensure its quality and reliability.[2] The following outlines a comprehensive, albeit model, validation plan for JWH-122 N-(4-pentenyl) analog, based on the principles of ISO 17034.
Caption: Workflow for the validation of a Certified Reference Material.
Identity Confirmation
The first step in validation is to unequivocally confirm the chemical structure of the candidate material. A combination of orthogonal analytical techniques is employed to provide a comprehensive structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The spectra should be consistent with the proposed structure of (4-methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone. Specific attention should be paid to the signals corresponding to the vinyl protons of the pentenyl chain, which will differentiate it from JWH-122.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which should be consistent with the elemental composition C₂₅H₂₃NO. Gas Chromatography-Mass Spectrometry (GC-MS) provides a characteristic fragmentation pattern that can be used for identification and comparison with its analogs.[10] The fragmentation of the N-pentenyl chain is expected to differ from the N-pentyl chain of JWH-122.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule. The spectrum should show characteristic absorption bands for the carbonyl group, aromatic rings, and the C=C bond of the alkene.
Purity Determination: A Mass Balance Approach
The certified purity value of a CRM is often determined using a mass balance approach, which involves quantifying the main component and all significant impurities. The purity is then calculated as 100% minus the sum of all identified impurities.
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-volatile Impurities)
-
Chromatographic Purity (HPLC-UV/DAD, GC-FID): High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography with a Flame Ionization Detector (GC-FID) are used to separate and quantify organic impurities. The use of a universal detector like FID is crucial for quantifying impurities that may not have a strong UV chromophore.
-
Water Content (Karl Fischer Titration): This is the gold standard for determining the water content in a solid material.
-
Residual Solvents (Headspace GC-MS): This technique is used to identify and quantify any residual solvents from the synthesis and purification process.
-
Non-volatile/Inorganic Impurities (Thermogravimetric Analysis - TGA or Ash Content): TGA can be used to determine the amount of non-volatile impurities by measuring the weight loss upon heating.
| Parameter | Method | Hypothetical Result |
| Chromatographic Purity | HPLC-DAD (254 nm) | 99.85% |
| Water Content | Karl Fischer Titration | 0.05% |
| Residual Solvents | Headspace GC-MS | 0.02% (Acetone) |
| Non-volatile Impurities | TGA | <0.01% |
| Assigned Purity (Mass Balance) | Calculated | 99.78% |
| Expanded Uncertainty (k=2) | Calculated | ± 0.15% |
Homogeneity Assessment
To ensure that every unit of the CRM has the same certified property value within the stated uncertainty, a homogeneity study is performed. This involves analyzing a statistically relevant number of randomly selected units from the batch. The results are then statistically analyzed (e.g., using ANOVA) to ensure that there is no significant between-unit variation.
Stability Studies
The stability of the CRM under defined storage and shipping conditions must be evaluated to establish a shelf-life and re-test date.
-
Short-Term Stability: The material is exposed to stress conditions (e.g., elevated temperature, light) for a short period to simulate the effects of shipping.
-
Long-Term Stability: The material is stored at the recommended temperature (e.g., -20°C) and analyzed at regular intervals over an extended period to monitor for any degradation.
Comparative Analytical Performance
While a full experimental comparison is beyond the scope of this guide without access to raw data, we can infer potential differences in analytical performance based on the structural characteristics of JWH-122 N-(4-pentenyl) analog, JWH-122, and MAM2201.
| Analytical Technique | JWH-122 N-(4-pentenyl) analog | JWH-122 | MAM2201 |
| Gas Chromatography (GC) | Expected to have a slightly different retention time than JWH-122 due to the double bond. | Baseline retention time. | Expected to have a different retention time due to the polar fluorine atom. |
| Liquid Chromatography (LC) | The double bond may slightly alter its polarity and interaction with the stationary phase compared to JWH-122. | Baseline retention time. | The fluorine atom will increase polarity, leading to a shorter retention time on a reverse-phase column. |
| Mass Spectrometry (MS) | Fragmentation pattern will show characteristic losses related to the pentenyl chain. | Fragmentation pattern will show characteristic losses related to the pentyl chain. | The presence of fluorine will result in a distinct molecular ion and fragmentation pattern. |
| NMR Spectroscopy | Unique signals in the vinyl region of the ¹H NMR spectrum. | Absence of signals in the vinyl region. | The fluorine atom will cause splitting of adjacent proton and carbon signals in the ¹H and ¹³C NMR spectra. |
Conclusion
The validation of JWH-122 N-(4-pentenyl) analog as a Certified Reference Material is a meticulous process that requires a multi-technique approach to ensure its identity, purity, homogeneity, and stability. By following the principles outlined in ISO 17034, a high-quality CRM can be produced, which is essential for the accuracy and reliability of analytical data in the fields of forensic science, clinical toxicology, and drug development. While structurally similar to JWH-122 and MAM2201, its unique analytical characteristics necessitate its availability as a distinct and well-characterized CRM. This guide provides a robust framework for its validation and underscores the critical importance of such standards in addressing the challenges posed by the continuous emergence of novel psychoactive substances.
References
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ISO Guide 35: Reference Materials — Guidance for characterization and assessment of homogeneity and stability. International Organization for Standardization. [Link]
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MAM-2201. SWGDRUG. [Link]
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(PDF) Outline for the revision of ISO Guide 35. ResearchGate. [Link]
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JWH 122 N-(4-pentenyl) analog - Biochemicals. Bertin Bioreagent. [Link]
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(PDF) Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. ResearchGate. [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. PubMed. [Link]
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Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. National Institutes of Health. [Link]
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Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. National Institutes of Health. [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. [Link]
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Symptoms, toxicities, and analytical results for a patient after smoking herbs containing the novel synthetic cannabinoid MAM-22. CORE. [Link]
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Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal. [Link]
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Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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Substance Details MAM-2201. UNODC. [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. [Link]
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Synthetic Cannabinoids. The Center for Forensic Science Research & Education. [Link]
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Analysis of the pharmacological properties of JWH-122 isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons. PubMed. [Link]
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of JWH-122 N-(4-pentenyl) analog
For the modern researcher, navigating the complexities of novel psychoactive substance (NPS) management is a critical aspect of laboratory safety and regulatory compliance. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of JWH-122 N-(4-pentenyl) analog, a potent synthetic cannabinoid. As the physiological and toxicological properties of this analog are not fully elucidated, a highly conservative approach to its handling and disposal is paramount.[1][2][3] This document is intended for researchers, scientists, and drug development professionals operating in controlled laboratory settings.
Foundational Principles: Regulatory Landscape and Hazard Assessment
JWH-122 is classified as a Schedule I Controlled Substance in the United States.[4] Consequently, its analogs, including the N-(4-pentenyl) variant, must be handled and disposed of in strict accordance with the regulations set forth by the Drug Enforcement Administration (DEA). The cornerstone of DEA's disposal requirements is the mandate that the substance be rendered "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that would allow for its misuse.[5][6][7]
Hazard Profile: The specific toxicological properties of JWH-122 N-(4-pentenyl) analog have not been extensively studied.[1][2][3] However, synthetic cannabinoids as a class are known to be potent agonists of the CB1 and CB2 receptors and can cause a range of severe and unpredictable health effects, including acute psychosis, seizures, and cardiovascular events.[8][9][10] Therefore, all handling and disposal procedures must be conducted with the assumption that this compound is highly hazardous.
Table 1: Chemical and Regulatory Overview
| Compound | JWH-122 N-(4-pentenyl) analog |
| Synonyms | JWH-022 4-methylnaphthyl analog, MAM2201 N-(4-pentenyl) analog[2][11] |
| CAS Number | 1445577-68-3[2][11][12] |
| Molecular Formula | C₂₅H₂₃NO[2] |
| DEA Schedule | Schedule I (by analogy to JWH-122)[4] |
| Primary Disposal Mandate | Render "Non-Retrievable"[5][6][7] |
Personal Protective Equipment (PPE) and Safety Precautions
Given the unknown but potentially high toxicity of JWH-122 N-(4-pentenyl) analog, a robust PPE protocol is non-negotiable.
-
Respiratory Protection: A NIOSH-approved respirator is recommended when handling the solid compound or solutions.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn at all times. Consider double-gloving.
-
Body Protection: A lab coat is required. For larger quantities or potential for aerosolization, a disposable suit (e.g., Tyvek®) should be considered.[13]
Handling Precautions:
-
All manipulations of the compound should be performed in a certified chemical fume hood.[14]
-
Avoid inhalation of dust or aerosols.[14]
-
Prevent contact with skin and eyes.[14]
-
Establish a designated area for handling and weighing the compound.
-
In case of a spill, contain the material and clean the area with an appropriate solvent, followed by decontamination with a suitable chemical agent (see Section 4).[14]
Disposal Pathways: A Dichotomy of Best Practices
There are two primary, DEA-compliant pathways for the disposal of JWH-122 N-(4-pentenyl) analog. The choice of pathway depends on the quantity of the substance and institutional policies.
Pathway 1: DEA-Registered Reverse Distributor (The Gold Standard)
For expired, unwanted, or bulk quantities of JWH-122 N-(4-pentenyl) analog, the use of a DEA-registered reverse distributor is the most compliant and secure method of disposal.[15][16]
Step-by-Step Protocol:
-
Segregation and Labeling: Clearly label the container of JWH-122 N-(4-pentenyl) analog for disposal and segregate it from active inventory within your secure, locked storage location.[15]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with approved reverse distributors.[15][17]
-
Inventory and Documentation:
-
Transfer of Custody: The transfer of the material to the reverse distributor must be documented and witnessed in accordance with your institution's policies.
-
Record Keeping: The reverse distributor is responsible for the ultimate destruction of the substance and for providing you with a copy of the completed DEA Form 41 (Registrants Inventory of Drugs Surrendered).[18] Retain all disposal records for a minimum of two years.[18]
Pathway 2: On-Site Chemical Destruction (For Small, Recoverable Quantities)
Some institutions may have approved protocols for the on-site destruction of small, recoverable amounts of controlled substances (e.g., residual material in a vial).[15] It is crucial to note that while the DEA sets the "non-retrievable" standard, it has only officially reviewed incineration as a method to meet it.[6] Therefore, any on-site chemical destruction method must be approved by your institution's EHS and legal counsel to ensure it is defensible as rendering the substance non-retrievable.
Unacceptable On-Site Disposal Methods for Recoverable Amounts:
-
Flushing down the sink.
-
Mixing with cat litter or coffee grounds.[15]
-
Discarding in sharps containers.[15]
A Note on Chemical Degradation: While research exists on the degradation of synthetic cannabinoids under various conditions (e.g., thermolytic degradation, metabolic pathways), there is a lack of standardized, validated chemical degradation protocols for laboratory disposal that are universally accepted by the DEA as meeting the "non-retrievable" standard.[19][20][21][22][23]
Example Protocol for On-Site Destruction (Subject to Institutional Approval):
This protocol is based on the principle of using an activated carbon-based slurry to adsorb and denature the compound, a method employed by some commercial disposal kits.[5]
Materials:
-
JWH-122 N-(4-pentenyl) analog waste.
-
Activated charcoal.
-
A suitable solvent in which the analog is soluble (e.g., ethanol, DMF, DMSO).[2][24]
-
Water.
-
A designated, sealable waste container.
Procedure:
-
Witness Requirement: Two authorized personnel must witness the entire destruction process.[5][15]
-
Dissolution: Dissolve the JWH-122 N-(4-pentenyl) analog waste in a minimal amount of the appropriate solvent in a suitable container.
-
Preparation of Activated Carbon Slurry: In the designated waste container, prepare a slurry of activated charcoal and water.
-
Denaturation: Slowly add the dissolved compound to the activated carbon slurry while stirring. The high surface area of the activated carbon will adsorb the compound, rendering it difficult to recover.
-
Sealing and Disposal: Securely seal the container. Dispose of the container as hazardous waste through your institution's EHS program.
-
Documentation:
Decontamination of Glassware and Surfaces
All glassware and surfaces that come into contact with JWH-122 N-(4-pentenyl) analog must be decontaminated.
-
Initial Rinse: Rinse surfaces and glassware with a solvent in which the compound is soluble (e.g., ethanol, acetone). Collect this rinse as hazardous waste.
-
Chemical Decontamination: Wash with a strong oxidizing agent, such as a 10% bleach solution, followed by a thorough rinse with water.
Conclusion: A Culture of Compliance and Safety
The proper disposal of JWH-122 N-(4-pentenyl) analog is a multi-faceted process that requires a thorough understanding of DEA regulations, a conservative approach to safety, and strict adherence to institutional protocols. The use of a DEA-registered reverse distributor is the preferred method for the disposal of all but the smallest recoverable quantities. On-site destruction methods should only be employed with the explicit approval of your institution's EHS and legal departments. Meticulous record-keeping is not merely a suggestion but a legal requirement. By fostering a culture of compliance and safety, researchers can ensure the responsible management of these potent compounds.
References
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Bertin Bioreagent. JWH 122 N-(4-pentenyl) analog. [Link]
-
Clym Environmental Services. (2025, May 25). How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. [Link]
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UNC Environment, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 09: Controlled Substances. [Link]
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Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances. [Link]
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Centers for Disease Control and Prevention. (2018, April 26). About Synthetic Cannabinoids. [Link]
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Emory University. (2024, August 14). Proper Destruction of Controlled Substances (C/S) and Dangerous Drugs (D/D). [Link]
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National Center for Biotechnology Information. (n.d.). THERAPEUTIC POTENTIAL AND SAFETY CONSIDERATIONS FOR THE CLINICAL USE OF SYNTHETIC CANNABINOIDS. [Link]
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Centers for Disease Control and Prevention. (n.d.). Evaluation of Law Enforcement Agents' Potential Exposures during a Raid of a Clandestine “Spice” Lab. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling JWH-122 N-(4-pentenyl) analog
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling JWH-122 N-(4-pentenyl) analog. Given that the physiological and toxicological properties of this compound are largely unknown, a highly precautionary approach is mandatory.[1] This document is structured around the foundational principle of the hierarchy of controls to ensure personnel safety and procedural integrity.
JWH-122 N-(4-pentenyl) analog is a synthetic cannabinoid structurally related to potent compounds like JWH-122 and MAM2201.[1][2] The parent compound, JWH-122, exhibits high affinity for both the central CB1 and peripheral CB2 cannabinoid receptors, suggesting significant biological activity.[3][4] Due to the lack of specific toxicity data, this analog must be treated as a potent, hazardous compound with the potential for high pharmacological activity at low doses. All handling procedures must adhere to the principle of "As Low As Reasonably Achievable" (ALARA) regarding personnel exposure.
The Hierarchy of Controls: A Multi-layered Safety Approach
Effective management of potent research chemicals relies on a multi-layered safety strategy rather than depending solely on Personal Protective Equipment (PPE). The hierarchy of controls, a fundamental concept in industrial hygiene, prioritizes the most effective measures first.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Engineering Controls: Your First and Best Defense
Engineering controls are designed to isolate the hazard from the researcher, providing the most effective means of exposure prevention.[5][6]
-
Primary Containment: All procedures involving the handling of solid (powdered) JWH-122 N-(4-pentenyl) analog must be performed within a primary containment device.
-
Weighing: Use a ventilated balance enclosure (VBE) or a powder containment hood that provides a controlled, negative pressure environment to prevent the aerosolization of fine powders.
-
General Handling & Solution Preparation: A certified chemical fume hood is mandatory for all manipulations, including preparing solutions and transferring materials.[7][8]
-
-
Secondary Containment: Work surfaces within the fume hood should be lined with plastic-backed absorbent paper to contain spills and facilitate cleanup.[9] All containers used for transport outside of the primary containment must be sealed and placed within a durable, non-breakable secondary container.[9][10]
Administrative Controls: Standardizing Safe Practices
Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure to the hazard.
-
Designated Area: Designate a specific area within the laboratory for the exclusive handling of potent compounds. This area should be clearly marked with warning signs.
-
Chemical Hygiene Plan (CHP): All handling procedures must be governed by a written Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[5][11][12] This plan must include specific Standard Operating Procedures (SOPs) for JWH-122 N-(4-pentenyl) analog.
-
Training: All personnel must receive documented training on the specific hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures before being granted access to handle the material.[5][13][14]
-
Inventory Management: Purchase and maintain the minimum quantity of the compound necessary for your research to avoid accumulating excess stock.[15]
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above.[8] The selection of PPE must be based on a thorough risk assessment of the planned procedures.[6]
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Receiving/Unpacking | Single pair, chemical-resistant (e.g., Nitrile) | ANSI Z87.1 compliant safety glasses with side shields | Not required if package is intact | Lab coat |
| Weighing Powder | Double-gloved, chemical-resistant (Nitrile) | Chemical splash goggles | Fit-tested N95 respirator (minimum) ; PAPR recommended | Disposable gown (solid front, long sleeves), shoe covers |
| Preparing Solutions | Double-gloved, chemical-resistant (Nitrile) | Chemical splash goggles and face shield | Fit-tested N95 respirator | Disposable gown, shoe covers |
| Spill Cleanup | Double-gloved, heavy-duty (e.g., Butyl over Nitrile) | Chemical splash goggles and face shield | Full-facepiece respirator with combination cartridges or PAPR | Disposable chemical-resistant suit, shoe covers, boot covers |
| Waste Disposal | Double-gloved, chemical-resistant (Nitrile) | Chemical splash goggles | Fit-tested N95 respirator | Disposable gown, shoe covers |
Table 1: Recommended PPE for Handling JWH-122 N-(4-pentenyl) analog.
Detailed PPE Specifications:
-
Gloves: Always wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove is removed upon leaving the designated work area. Never wear latex gloves, as they offer poor protection against many chemicals.[9]
-
Respiratory Protection: Due to the unknown inhalation toxicity and the fine powder form of the neat compound, respiratory protection is critical. A NIOSH-approved, fit-tested N95 respirator is the absolute minimum requirement.[6] For procedures with a higher risk of aerosolization or for longer duration tasks, a Powered Air-Purifying Respirator (PAPR) is strongly recommended.[16]
-
Protective Clothing: Use a disposable, solid-front gown with long sleeves and tight-fitting cuffs. Reusable lab coats are not appropriate as they can become contaminated over time. Disposable shoe covers must be worn and removed before exiting the designated area.
Operational Plans: Step-by-Step Protocols
Donning PPE Workflow
Properly putting on PPE is critical to ensure a complete protective barrier.
Caption: The correct sequence for donning PPE before handling potent compounds.
Doffing PPE Workflow
Removing PPE correctly is crucial to prevent contaminating yourself and the surrounding environment. The principle is to remove the most contaminated items first.
Caption: The correct sequence for doffing PPE to prevent cross-contamination.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with JWH-122 N-(4-pentenyl) analog must be treated as hazardous waste and disposed of in accordance with institutional, local, and federal regulations.[7] The large volume of chemical waste from illicit synthetic drug production highlights the environmental risks of improper disposal.[17]
Waste Stream Management
Caption: Workflow for proper segregation and disposal of contaminated waste.
Disposal Protocol:
-
Segregation: At the point of use, separate waste into three streams: sharps, solids, and liquids.
-
Containment: Use designated, clearly labeled hazardous waste containers. Liquid waste containers should have secondary containment.
-
Deactivation (if applicable): While complete chemical neutralization is complex, a common practice for cannabis-related waste is to render it "unusable and unrecognizable."[18] This can be achieved by mixing the chemical waste (both solid and liquid) with an inert material like cat litter, sand, or another absorbent material to form a solid mass before it is placed in the final disposal container.[19] This should be done in a fume hood.
-
Collection: All hazardous waste must be collected by a licensed and certified hazardous waste disposal service.[20] Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
-
Personnel Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9]
-
Eyes: Flush with copious amounts of water at an eyewash station for at least 15 minutes.[9]
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) or relevant chemical information available.[7]
-
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
Only personnel trained in hazardous spill response with the appropriate full-face respiratory protection should perform cleanup.
-
Use a spill kit designed for chemical spills. Absorb liquids with an inert material and gently sweep solid spills to avoid raising dust.
-
Decontaminate the area thoroughly after cleanup. All cleanup materials are considered hazardous waste.
-
By implementing this comprehensive safety framework, research institutions can build a culture of safety that protects laboratory personnel while enabling critical scientific investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
